Ecraprost
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a prodrug of prostaglandin E1; structure in first source
Structure
2D Structure
Properties
CAS No. |
136892-64-3 |
|---|---|
Molecular Formula |
C28H48O6 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
butyl 7-[(4R,5R)-2-butanoyloxy-4-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopenten-1-yl]heptanoate |
InChI |
InChI=1S/C28H48O6/c1-4-7-11-15-22(29)18-19-23-24(26(21-25(23)30)34-28(32)14-6-3)16-12-9-10-13-17-27(31)33-20-8-5-2/h18-19,22-23,25,29-30H,4-17,20-21H2,1-3H3/b19-18+/t22-,23+,25+/m0/s1 |
InChI Key |
HITYEEHTEOQBAC-OSIGYOHNSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-013 butyryl prostaglandin F1 butyl ester Circulase Ecraprost Lipo AS-013 |
Origin of Product |
United States |
Foundational & Exploratory
The Endothelial Response to Ecraprost: A Deep Dive into its Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Ecraprost, a synthetic analog of prostaglandin E1 (PGE1), is a potent vasodilator with significant therapeutic potential in vascular diseases such as critical limb ischemia. While clinical trials have explored its efficacy, a detailed understanding of its molecular mechanism of action within endothelial cells is crucial for optimizing its therapeutic application and for the development of next-generation vasoactive compounds. This technical guide elucidates the core signaling pathways activated by this compound in endothelial cells, focusing on its interaction with the prostacyclin (IP) receptor and the subsequent downstream signaling cascade. This document provides a synthesis of current knowledge, presented through structured data, detailed experimental protocols, and visual signaling pathways to facilitate further research and development.
Introduction
Endothelial cells form the critical interface between the blood and the vessel wall, playing a pivotal role in regulating vascular tone, permeability, and inflammation. Prostacyclin (PGI2) and its analogs are key endogenous mediators of endothelial function, primarily exerting their effects through the activation of the G-protein coupled prostacyclin receptor (IP receptor). This compound, as a PGE1 analog, is understood to function as an agonist at the IP receptor, initiating a cascade of intracellular events that culminate in vasodilation and enhancement of endothelial barrier function. This guide will detail the known steps in this pathway, drawing on data from studies of prostacyclin and its analogs to infer the mechanism of this compound.
Core Signaling Pathway of this compound in Endothelial Cells
The primary mechanism of action of this compound in endothelial cells is initiated by its binding to the prostacyclin (IP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily. This interaction triggers a canonical signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in endothelial cell physiology.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to the IP receptor on the endothelial cell surface.
-
G-Protein Activation: This binding event induces a conformational change in the IP receptor, leading to the activation of the associated heterotrimeric G-protein, Gαs.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.
-
cAMP-Mediated Effects: The resulting increase in intracellular cAMP levels leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors mediate the physiological responses to this compound, including vasodilation and enhanced endothelial barrier function.
In Vitro Efficacy of Ecraprost on Platelet Aggregation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecraprost, a synthetic analog of prostaglandin E1 (PGE1), is an investigational compound with vasodilatory and anti-platelet properties. This technical guide provides an in-depth overview of the anticipated in vitro effects of this compound on platelet aggregation, based on the well-established mechanisms of PGE1 and other prostacyclin analogs. Due to a lack of publicly available, specific quantitative data for this compound, this document presents illustrative data and detailed experimental protocols to guide researchers in designing and interpreting in vitro studies. The guide also visualizes the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms underlying the anti-platelet effects of this compound.
Introduction
Platelet activation and aggregation are critical physiological processes in hemostasis. However, their dysregulation can lead to thromboembolic diseases such as myocardial infarction and stroke. Antiplatelet agents are therefore a cornerstone of cardiovascular disease therapy. This compound, a prostaglandin E1 analog, is expected to exert its anti-platelet effects by mimicking the action of endogenous prostacyclin (PGI2), a potent inhibitor of platelet aggregation. This document outlines the theoretical framework and practical methodologies for evaluating the in vitro anti-platelet activity of this compound.
Mechanism of Action: The cAMP Signaling Pathway
This compound, like other prostacyclin analogs, is anticipated to inhibit platelet aggregation primarily by increasing intracellular levels of cyclic adenosine monophosphate (cAMP)[1][2]. Upon binding to the prostacyclin (IP) receptor on the platelet surface, this compound is expected to activate the Gs alpha subunit of the associated G protein[1]. This activation stimulates adenylyl cyclase, the enzyme responsible for converting ATP to cAMP[3][4].
Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several intracellular proteins. This phosphorylation cascade leads to a decrease in intracellular calcium mobilization and inhibits the activation of key signaling molecules involved in platelet aggregation, ultimately preventing the conformational change of the glycoprotein IIb/IIIa receptor necessary for fibrinogen binding and platelet cross-linking.
Quantitative Data on Platelet Inhibition (Illustrative)
The following tables summarize hypothetical quantitative data for the in vitro effect of this compound on platelet aggregation. These values are based on typical findings for other prostacyclin analogs and should be considered illustrative until specific experimental data for this compound becomes available.
Table 1: Illustrative IC50 Values of this compound on Platelet Aggregation Induced by Various Agonists
| Agonist | Agonist Concentration | Illustrative IC50 of this compound (nM) |
| ADP | 10 µM | 5.0 |
| Collagen | 2 µg/mL | 2.5 |
| Thrombin | 0.1 U/mL | 1.0 |
| Arachidonic Acid | 0.5 mM | 8.0 |
Table 2: Illustrative Effect of this compound on cAMP Levels in Platelets
| This compound Concentration (nM) | Fold Increase in cAMP (vs. vehicle control) |
| 0 | 1.0 |
| 1 | 2.5 |
| 5 | 8.0 |
| 10 | 15.0 |
| 50 | 35.0 |
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for in vitro platelet aggregation studies. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control for 5 minutes at 37°C.
-
Aggregation Induction: Add a platelet agonist (e.g., ADP, collagen, thrombin) to the PRP and record the change in light transmission for 5-10 minutes using a light transmission aggregometer.
-
Data Analysis: The maximum aggregation percentage is calculated, with 0% aggregation set by PRP and 100% by PPP. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is determined from the dose-response curve.
cAMP Immunoassay
To confirm the mechanism of action of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) can be used to measure intracellular cAMP levels in platelets.
Methodology:
-
Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.
-
Incubation: Incubate the washed platelets with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Cell Lysis: Stop the reaction and lyse the platelets using a lysis buffer provided in a commercial cAMP assay kit.
-
ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the platelet lysate to a microplate pre-coated with a cAMP-specific antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cAMP tracer.
-
Detection: After incubation and washing steps, add a substrate solution and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: The concentration of cAMP in the samples is inversely proportional to the absorbance and can be calculated from a standard curve.
Conclusion
While specific in vitro data for this compound's effect on platelet aggregation is not yet widely published, its classification as a PGE1 analog provides a strong basis for predicting its mechanism of action and inhibitory profile. The experimental protocols and illustrative data presented in this guide offer a comprehensive framework for researchers to investigate the anti-platelet properties of this compound. Further in vitro studies are essential to definitively characterize its potency and therapeutic potential as an anti-thrombotic agent.
References
- 1. Platelet aggregation through prothrombinase activation induced by non-aggregant doses of platelet agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Parenteral therapy with lipo-ecraprost, a lipid-based formulation of a PGE1 analog, does not alter six-month outcomes in patients with critical leg ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecraprost (AS-013): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecraprost (AS-013) is a synthetic prodrug of Prostaglandin E1 (PGE1), a potent vasoactive and platelet-inhibitory compound. Developed for therapeutic applications where targeted and sustained PGE1 activity is desired, this compound has been investigated for its potential in treating peripheral arterial disease. This technical guide provides an in-depth overview of the discovery, initial synthesis, and mechanism of action of this compound, with a focus on the experimental protocols and quantitative data relevant to its preclinical and clinical development.
Discovery and Development
This compound was developed to overcome the limitations of systemically administered PGE1, which include rapid metabolism and a short biological half-life. The core concept behind this compound is its formulation as a prodrug encapsulated within lipid microspheres. This formulation is designed to protect the active PGE1 moiety from premature degradation and to facilitate its delivery to target tissues. The development of this compound was primarily undertaken by Mitsubishi Pharma Corporation and Asahi Glass.[1] Clinical trials have explored its efficacy in conditions such as intermittent claudication and critical limb ischemia.[2][3][4]
Initial Synthesis of this compound (AS-013)
The initial synthesis of this compound (AS-013) has been described through two primary routes, involving the coupling of key intermediates to construct the prostaglandin scaffold.
Experimental Protocols:
Route 1:
-
Preparation of the Organocuprate Reagent: (1E,3S)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene is treated with butyllithium in diethyl ether.
-
Conjugate Addition: The resulting organolithium species is reacted with 7-[3(R)-(tert-butyldimethylsilyloxy)-5-oxo-1-cyclopenten-1-yl] heptanoic acid butyl ester in the presence of a tributylphosphine-copper(I) iodide complex and tributylphosphine in diethyl ether to form a protected intermediate.
-
Acylation: The intermediate is then treated with butyric anhydride.
-
Deprotection: The tert-butyldimethylsilyl (TBDMS) protecting groups are removed using hydrofluoric acid in an acetonitrile/water mixture to yield this compound.
Route 2 (Alternative Protection Strategy):
-
Esterification: The carboxylic acid precursor is esterified with butyl iodide in dimethyl sulfoxide (DMSO) using diisopropylamine.
-
Protection of Hydroxyl Group: The resulting derivative is protected by reaction with 3,4-dihydro-2H-pyran.
-
Coupling Reaction: The protected cyclopentenone derivative is coupled with (1E,3S)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene using tert-butyllithium and a tributylphosphine-copper(I) iodide complex in diethyl ether.
-
Acylation: The resulting adduct is reacted with butyric anhydride.
-
Deprotection: The protecting groups are removed in a three-step sequence: a. Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). b. Acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane with pyridine. c. Pyridinium p-toluenesulfonate (PPTS) in ethanol.
Mechanism of Action: Prostaglandin E1 Receptor Signaling
As a prodrug of PGE1, the pharmacological effects of this compound are mediated through the activation of the four prostaglandin E receptor subtypes: EP1, EP2, EP3, and EP4. These G-protein coupled receptors are expressed on various cell types, including vascular smooth muscle cells and platelets, and their activation triggers distinct downstream signaling cascades.
Signaling Pathways of PGE1 Receptors:
References
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adjunctive parenteral therapy with lipo-ecraprost, a prostaglandin E1 analog, in patients with critical limb ischemia undergoing distal revascularization does not improve 6-month outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parenteral therapy with lipo-ecraprost, a lipid-based formulation of a PGE1 analog, does not alter six-month outcomes in patients with critical leg ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecraprost and its Intended Role in Microcirculation: A Technical Review of a Discontinued Agent
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ecraprost, a lipid-encapsulated prodrug of prostaglandin E1 (PGE1), was developed with the therapeutic goal of improving microcirculatory function in patients with severe peripheral arterial disease, specifically critical limb ischemia (CLI). The rationale for its development was based on the well-established vasodilatory and anti-platelet aggregation properties of PGE1, which are crucial for maintaining blood flow in the microvasculature. However, extensive clinical investigation, including Phase 3 trials, led to the discontinuation of its development due to a lack of demonstrated efficacy in improving key clinical outcomes. This technical guide provides a comprehensive overview of this compound, its theoretical mechanism of action on microcirculation based on its nature as a PGE1 analog, a summary of the clinical trial data that led to its discontinuation, and a detailed look at the experimental protocols used in its evaluation.
Introduction: The Challenge of Microcirculatory Dysfunction in Critical Limb Ischemia
Critical limb ischemia represents the most severe manifestation of peripheral arterial disease, characterized by inadequate blood flow to the lower extremities, leading to rest pain, ischemic ulcers, and a high risk of amputation. The pathophysiology of CLI is deeply rooted in the impairment of the microcirculation. Beyond large vessel obstruction, dysfunction at the level of arterioles, capillaries, and venules, including endothelial dysfunction, inflammation, and platelet aggregation, contributes significantly to tissue ischemia.
Prostaglandin E1 (PGE1) is an endogenous eicosanoid with potent effects on the microvasculature. Its therapeutic potential lies in its ability to induce vasodilation, inhibit platelet aggregation, and modulate inflammatory responses, all of which are critical for improving blood flow and oxygen delivery to ischemic tissues.[1][2] this compound was designed as a stable, lipid-encapsulated prodrug to deliver PGE1 to the sites of ischemia.
Putative Mechanism of Action of this compound on Microcirculation
As a prodrug of PGE1, the intended pharmacological effects of this compound on the microcirculation are attributable to the actions of its active metabolite, PGE1. The proposed signaling pathway is initiated by the binding of PGE1 to specific E-type prostanoid (EP) receptors on the surface of vascular smooth muscle cells and platelets.[3][4]
The primary pathway involves the activation of EP2 and EP4 receptors, which are coupled to the Gs alpha subunit of G-proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3]
In vascular smooth muscle cells , elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation. This action at the arteriolar level is expected to increase blood flow through the microvascular network.
In platelets , the increase in cAMP inhibits platelet activation and aggregation, a crucial step in preventing the formation of microthrombi that can further obstruct the microcirculation.
The following diagram illustrates the putative signaling pathway of this compound (via PGE1) in vascular smooth muscle cells.
Clinical Development and Discontinuation
This compound underwent several clinical trials to evaluate its safety and efficacy in treating critical limb ischemia. Despite the strong theoretical rationale, the clinical development program for this compound was ultimately terminated as the studies failed to demonstrate a significant clinical benefit over placebo.
Summary of Key Clinical Trial Data
The following table summarizes the results from a pivotal Phase 3, randomized, double-blind, placebo-controlled trial (NCT00059644) in patients with critical limb ischemia who were not candidates for revascularization.
| Outcome Measure (at 6 months) | This compound Group | Placebo Group | p-value |
| Amputation Rate | 16.2% (29/179) | 13.0% (23/177) | NS |
| Mortality Rate | 10.1% (18/179) | 5.6% (10/177) | NS |
| Amputation-free Survival | Not Reported | Not Reported | No significant difference |
| Changes in Lower-Extremity Hemodynamics | No significant improvement | No significant improvement | No significant difference |
NS: Not Significant
A similar lack of efficacy was observed in a trial of this compound as an adjunctive therapy following distal revascularization in CLI patients. In this study, there were no significant differences in the primary endpoint of amputation-free survival at 180 days between the this compound and placebo groups. Specifically, 19 major amputations occurred in the placebo group and 17 in the lipo-ecraprost group, while there were 19 deaths in the placebo group and 13 in the lipo-ecraprost group.
Experimental Protocols: A Closer Look at a Phase 3 Trial
To provide a deeper understanding of how the effects of this compound were evaluated, this section details the methodology of a key Phase 3 clinical trial (NCT00059644).
Study Title: Efficacy/Safety of this compound in Lipid Emulsion for Treatment of Critical Leg Ischemia Due to Peripheral Arterial Disease.
Study Design:
-
Type: Randomized, multicenter, double-blind, placebo-controlled, parallel-group.
-
Primary Purpose: Treatment.
-
Enrollment: 560 participants.
Inclusion Criteria:
-
Patients with critical leg ischemia (CLI) defined by distal extremity pain at rest or the presence of peripheral ischemic ulcers.
-
Severe hemodynamic impairment confirmed by ankle systolic pressure, toe systolic pressure, or transcutaneous partial pressure of oxygen (TcPO2).
-
Patients for whom standard revascularization treatment options had been exhausted.
Intervention:
-
Experimental Group: Lipo-ecraprost (60 µg) administered intravenously.
-
Control Group: Placebo (lipid emulsion vehicle).
-
Administration Schedule: Daily infusions, 5 days per week, for a total of 8 weeks.
Primary Outcome Measures:
-
Composite endpoint of death or amputation above the level of the ankle at 180 days (6 months).
Secondary Outcome Measures:
-
Reduction in major amputation rate.
-
Reduction in mortality rate.
-
Improvement in complete ulcer healing.
-
Improvement in pain at rest.
-
Improvement in quality of life.
-
Improvement in hemodynamic measurements.
The workflow for this clinical trial is illustrated in the diagram below.
Conclusion
This compound represents a rational therapeutic approach to improving microcirculation in critical limb ischemia, based on the well-understood pharmacology of its active metabolite, prostaglandin E1. The intended mechanism of action, involving cAMP-mediated vasodilation and anti-platelet effects, holds theoretical promise for alleviating the microcirculatory dysfunction that characterizes this severe disease state. However, the comprehensive clinical trial program for this compound ultimately failed to translate this theoretical benefit into improved clinical outcomes for patients. The discontinuation of its development underscores the significant challenges in treating critical limb ischemia and the complex nature of microcirculatory disease, which may not be adequately addressed by a single therapeutic modality. The data and protocols from the this compound clinical trials remain a valuable resource for researchers and drug developers in the ongoing effort to find effective treatments for this debilitating condition.
References
- 1. Prostaglandin E1 Increases Microcirculation in Random Pattern Flaps on Rats Measured with Laser Doppler Perfusion Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E1 protects coronary microvascular function via the glycogen synthase kinase 3β-mitochondrial permeability transition pore pathway in rat hearts subjected to sodium laurate-induced coronary microembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape: A Technical Guide to the Active Metabolites of Ecraprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecraprost, a since-discontinued investigational drug, was developed as a prodrug of Prostaglandin E1 (PGE1). Its therapeutic potential was predicated on the physiological effects of its active metabolites following in vivo conversion. This technical guide provides a comprehensive overview of the molecular targets of this compound's active metabolites, focusing on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved. The primary active metabolite is PGE1, with its subsequent metabolic products exhibiting varying degrees of biological activity.
Active Metabolites of this compound
Upon administration, this compound is metabolized to release its active form, Prostaglandin E1 (PGE1). PGE1 undergoes further metabolism, primarily through oxidation of the 15-hydroxyl group and reduction of the 13,14-double bond, leading to the formation of several metabolites. The key active and inactive metabolites are detailed below.
Table 1: Key Metabolites of Prostaglandin E1 and their Biological Activity
| Metabolite | Abbreviation | Biological Activity | Notes |
| Prostaglandin E1 | PGE1 | Active | The primary active metabolite of this compound. |
| 13,14-dihydro-Prostaglandin E1 | PGE0 | Active | Potency comparable to or slightly greater than PGE1 in some assays[1][2]. |
| 15-keto-Prostaglandin E1 | 15-keto-PGE1 | Inactive | Greatly diminished biological activity compared to PGE1[3]. |
| 13,14-dihydro-15-keto-Prostaglandin E1 | 15-keto-PGE0 | Inactive | Weakly inhibits ADP-induced platelet aggregation at high concentrations[4]. |
Molecular Targets: The Prostaglandin EP Receptors
The physiological effects of PGE1 and its active metabolite, PGE0, are mediated through their interaction with a family of G-protein coupled receptors (GPCRs) known as the prostaglandin E receptors (EP receptors). There are four subtypes of EP receptors, designated EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.
Table 2: Prostaglandin E1 Receptor Subtypes and Signaling
| Receptor | G-Protein Coupling | Primary Second Messenger | Downstream Signaling Cascade |
| EP1 | Gq | ↑ Intracellular Ca²⁺ | Activation of Phospholipase C (PLC), leading to the formation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilizes intracellular calcium and activates Protein Kinase C (PKC)[5]. |
| EP2 | Gs | ↑ cAMP | Activation of adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). |
| EP3 | Gi | ↓ cAMP | Inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. |
| EP4 | Gs | ↑ cAMP | Activation of adenylyl cyclase, leading to increased cAMP levels and PKA activation. Can also signal through β-arrestin pathways. |
Quantitative Analysis of Metabolite-Receptor Interactions
The affinity and potency of PGE1 and its metabolites at the EP receptors are critical determinants of their biological effects. While comprehensive data for all metabolites across all receptor subtypes is not extensively available, key quantitative findings are summarized below.
Table 3: Binding Affinities and Potency of PGE1 and its Metabolites
| Ligand | Receptor | Assay Type | Value | Species | Reference |
| PGE1 | EP1 | Binding Affinity (Kd) | ~40 nM | Mouse | |
| PGE1 | Platelets | Platelet Aggregation Inhibition (IC₅₀) | 40 nM | Human | |
| 13,14-dihydro-PGE1 (PGE0) | Platelets | Platelet Aggregation Inhibition (IC₅₀) | 31 nM | Human | |
| 13,14-dihydro-15-keto-PGE2 | EP2 | Binding Affinity (Ki) | 12 µM | CHO Cells | |
| 13,14-dihydro-15-keto-PGE2 | EP4 | Binding Affinity (Ki) | 57 µM | CHO Cells | |
| 13,14-dihydro-15-keto-PGE2 | EP2 | Adenylate Cyclase Activity (EC₅₀) | >18 µM | CHO Cells | |
| 13,14-dihydro-15-keto-PGE2 | EP4 | Adenylate Cyclase Activity (EC₅₀) | >38 µM | CHO Cells | |
| 15-keto-PGE2 | EP2 | Binding Affinity (IC₅₀) | 118 nM | HEK-EP2 Cells | |
| 15-keto-PGE2 | EP4 | Binding Affinity (IC₅₀) | Not specified, weaker than PGE2 | HEK-EP4 Cells |
*Data for PGE2 metabolites are included as a proxy for the expected activity of PGE1 metabolites due to structural similarity and available data.
Signaling Pathways of EP Receptors
The activation of EP receptors by PGE1 initiates distinct downstream signaling cascades. The following diagrams illustrate these pathways.
Caption: EP1 Receptor Signaling Pathway.
Caption: EP2/EP4 Receptor Signaling Pathway.
Caption: EP3 Receptor Signaling Pathway.
Experimental Protocols
The characterization of the interaction between PGE1 metabolites and EP receptors involves a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of unlabeled ligands (e.g., PGE1 metabolites) by measuring their ability to displace a radiolabeled ligand from the receptor.
Caption: General Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Cells or tissues expressing the EP receptor of interest are homogenized and centrifuged to isolate a membrane fraction. Protein concentration is determined.
-
Assay Setup: In a multi-well plate, a fixed amount of membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-PGE₂) and varying concentrations of the unlabeled competitor (PGE1 or its metabolites).
-
Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled competitor. A competition curve is generated, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Second Messenger Assays
These functional assays measure the downstream consequences of receptor activation, such as changes in intracellular cAMP or calcium levels.
1. cAMP Measurement Assay:
-
Principle: Used for Gs- and Gi-coupled receptors (EP2, EP4, and EP3). Agonist binding to Gs-coupled receptors increases cAMP, while binding to Gi-coupled receptors decreases forskolin-stimulated cAMP production.
-
Methodology:
-
Cells expressing the EP receptor are seeded in a multi-well plate.
-
For Gi-coupled receptors, cells are stimulated with forskolin to induce a basal level of cAMP.
-
Cells are then treated with varying concentrations of the test compound (PGE1 or metabolites).
-
After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
2. Intracellular Calcium Mobilization Assay:
-
Principle: Used for Gq-coupled receptors (EP1). Agonist binding leads to an increase in intracellular calcium concentration.
-
Methodology:
-
Cells expressing the EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The test compound is added, and the change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the rise in intracellular calcium. Dose-response curves are constructed to determine the EC₅₀ of the agonist.
-
Conclusion
This compound acts as a prodrug for PGE1, which, along with its active metabolite 13,14-dihydro-PGE1, exerts its biological effects primarily through the four subtypes of prostaglandin EP receptors. The differential activation of these receptors, each linked to distinct signaling pathways, underlies the diverse physiological responses to PGE1. While PGE1 and PGE0 are potent agonists, their subsequent metabolites, 15-keto-PGE1 and 13,14-dihydro-15-keto-PGE1, are largely inactive. A thorough understanding of the interactions between these metabolites and their molecular targets, as elucidated by the experimental protocols described herein, is fundamental for the rational design and development of novel prostaglandin-based therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 13,14-Dihydroprostaglandin E1, Prostaglandin E1 (PGE1) metabolite (ab141716)| Abcam中文官网 [abcam.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results and Mechanistic Overview of Ecraprost
An In-depth Technical Guide for Researchers and Drug Development Professionals
Note: The clinical development of Ecraprost (a prodrug of Prostaglandin E1) was discontinued. The following information is a synthesis of publicly available data from its clinical trials and the established mechanism of action for its active form, Prostaglandin E1.
Quantitative Data Summary from a Phase III Clinical Trial
A pivotal Phase III, randomized, multicenter, double-blind, placebo-controlled study was conducted to evaluate the efficacy of lipo-ecraprost in patients with critical leg ischemia (CLI) who were not candidates for revascularization. The study was terminated prematurely due to futility based on an interim analysis.[1] The primary endpoint was the composite of death or amputation above the ankle at 6 months.[1]
| Outcome Measure | Lipo-Ecraprost (n=179) | Placebo (n=177) |
| Amputations at 6 Months | 29 | 23 |
| Deaths at 6 Months | 18 | 10 |
| Total Patients Randomized | - | 383 (of a planned 560) |
| Patients Receiving at Least One Dose | 179 | 177 |
| Patients Lost to Follow-up | - | 23 |
Data sourced from a study published in the Journal of Vascular Surgery.[1]
A separate study evaluating lipo-ecraprost as an adjunctive therapy after distal revascularization in CLI patients also showed no significant benefit. In this trial, there were 17 major amputations in the lipo-ecraprost group and 19 in the placebo group at 180 days. There were 13 deaths in the lipo-ecraprost group and 19 in the placebo group.[2]
Experimental Protocol: Phase III Study of Lipo-Ecraprost in CLI
This section details the methodology for the key Phase III trial of lipo-ecraprost in patients with critical leg ischemia who had no revascularization options.[1]
-
Study Design: The trial was a randomized, multicenter, double-blind, and placebo-controlled study.
-
Patient Population: Patients with a diagnosis of critical leg ischemia (CLI) who were not candidates for surgical or endovascular revascularization were enrolled.
-
Intervention:
-
Treatment Group: Received 60 µg of lipo-ecraprost.
-
Control Group: Received a matching placebo.
-
-
Administration: The study drug was administered intravenously five days a week for a total of eight weeks.
-
Primary Endpoint: The primary outcome measure was the rate of the composite endpoint of death or amputation above the level of the ankle at 180 days (6 months).
Presumed Signaling Pathway of this compound (as a Prostaglandin E1 Analog)
This compound is a prodrug that is converted to Prostaglandin E1 (PGE1). PGE1 exerts its effects by binding to a family of G-protein coupled receptors known as E-prostanoid (EP) receptors. The vasodilatory and anti-platelet aggregation effects, which were of primary interest for treating CLI, are predominantly mediated through the EP2 and EP4 receptors. These receptors are coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets that result in smooth muscle relaxation and vasodilation. PGE1 can also bind to the EP1 receptor, which is coupled to a Gq protein, leading to an increase in intracellular calcium.
Experimental Workflow of the Phase III CLI Trial
The following diagram illustrates the logical flow of the Phase III clinical trial for lipo-ecraprost in patients with critical leg ischemia.
References
Ecraprost for Diabetic Neuropathy: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diabetic neuropathy is a prevalent and debilitating complication of diabetes, with limited effective therapeutic options. This whitepaper explores the potential of Ecraprost, a prostacyclin analog, in the treatment of diabetic neuropathy. Due to the limited publicly available data on this compound for this specific indication, this document synthesizes findings from studies on similar prostacyclin analogs, particularly Iloprost, to build a comprehensive overview of the potential mechanism of action, preclinical evidence, and clinical assessment methodologies. The central hypothesis is that by activating the prostacyclin (IP) receptor, this compound could mitigate key pathological pathways in diabetic neuropathy, including improving nerve blood flow, modulating ion channel function, and potentially promoting nerve repair. This document provides a detailed examination of the underlying signaling pathways, experimental protocols for preclinical and clinical evaluation, and a structured presentation of available (surrogate) quantitative data.
Introduction: The Challenge of Diabetic Neuropathy
Diabetic neuropathy is a heterogeneous group of disorders affecting the peripheral nervous system in individuals with diabetes mellitus. It is the most common complication of diabetes, impacting up to 50% of patients. The pathogenesis is complex and multifactorial, involving metabolic and vascular insults to the nerves. Key mechanisms include the polyol pathway hyperactivity, accumulation of advanced glycation end-products (AGEs), oxidative stress, inflammation, and impaired nerve perfusion. These pathological changes lead to nerve fiber damage and loss, resulting in symptoms ranging from pain and paresthesia to loss of sensation, which can lead to foot ulcers and amputations.
Current treatments for diabetic neuropathy primarily focus on glycemic control to slow progression and symptomatic management of neuropathic pain. However, there is a significant unmet need for disease-modifying therapies that can halt or reverse the underlying nerve damage.
Mechanism of Action: Prostacyclin Analogs in Neuropathy
This compound, as a prostacyclin analog, is hypothesized to exert its therapeutic effects through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor. The binding of prostacyclin analogs to the IP receptor primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is central to the potential benefits in diabetic neuropathy.
Vasodilation and Improved Nerve Perfusion
One of the key consequences of IP receptor activation is vasodilation. In the context of diabetic neuropathy, compromised endoneurial blood flow is a critical pathological feature. By inducing vasodilation of the vasa nervorum (the blood vessels supplying the nerves), prostacyclin analogs like this compound could improve nerve perfusion, thereby increasing the delivery of oxygen and nutrients and facilitating the removal of metabolic waste products.
Modulation of Neuronal Function
Beyond its vascular effects, the increase in intracellular cAMP can directly influence neuronal function. Elevated cAMP levels have been shown to activate protein kinase A (PKA), which can phosphorylate and modulate the activity of various ion channels and enzymes. Notably, studies with Iloprost in diabetic rats have demonstrated an increase in sciatic nerve Na+/K+-ATPase activity, an enzyme crucial for maintaining the electrochemical gradients necessary for nerve impulse conduction. The activity of this pump is known to be impaired in diabetic neuropathy.
Signaling Pathway
The signaling pathway initiated by prostacyclin analogs is depicted below.
Preclinical Evidence: Studies in Animal Models of Diabetic Neuropathy
Preclinical studies using animal models are essential for elucidating the mechanisms of action and evaluating the efficacy of new therapeutic agents. The streptozotocin (STZ)-induced diabetic rat is a widely used model for type 1 diabetes-related neuropathy.
Experimental Protocol: Iloprost in STZ-Induced Diabetic Rats
A key study investigated the effect of Iloprost, a stable prostacyclin analog, in STZ-induced diabetic rats. The following protocol was employed:
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ). Diabetes was confirmed by measuring blood glucose levels.
-
Treatment: Iloprost was administered intraperitoneally at a dose of 10 µg/kg/day for one month.
-
Assessments:
-
Nerve Conduction Velocity (NCV): Measured in the tail nerve to assess nerve function.
-
Biochemical Analysis of Sciatic Nerve:
-
Sorbitol and myo-inositol concentrations were determined by high-performance liquid chromatography (HPLC) and enzymatic methods.
-
Cyclic AMP (cAMP) levels were measured by radioimmunoassay (RIA).
-
Na+/K+-ATPase activity was assessed using an enzyme cycling method.
-
-
The experimental workflow for such a preclinical study is outlined below.
Preclinical Findings with Iloprost
The study in STZ-induced diabetic rats yielded the following key findings:
-
Improved Nerve Conduction Velocity: Iloprost treatment significantly improved NCV in diabetic rats compared to the untreated diabetic group.
-
No Effect on Polyol Pathway: The sorbitol content in the sciatic nerve was not affected by Iloprost, suggesting that its mechanism is independent of the polyol pathway. Myo-inositol levels were slightly higher in the Iloprost group, but the difference was not statistically significant.
-
Increased cAMP and Na+/K+-ATPase Activity: The sciatic nerve of Iloprost-treated rats showed significantly higher levels of cAMP and Na+/K+-ATPase activity compared to untreated diabetic rats.
These findings suggest that the beneficial effects of Iloprost on nerve function in this model are likely mediated by the cAMP-PKA pathway leading to enhanced Na+/K+-ATPase activity.
Clinical Assessment of Diabetic Neuropathy
The evaluation of diabetic neuropathy in clinical trials involves a combination of subjective symptom scoring and objective functional and structural assessments.
Clinical Assessment Tools
-
Michigan Neuropathy Screening Instrument (MNSI): This is a widely used two-part screening tool.[1]
-
Part 1 (Questionnaire): A 15-item self-administered questionnaire about symptoms in the feet and legs. A higher score indicates a greater likelihood of neuropathy.[2]
-
Part 2 (Physical Examination): A brief physical assessment of the feet, including inspection for deformities and dry skin, assessment of vibration sensation at the great toe, and grading of ankle reflexes. A score greater than 2 out of 10 is considered abnormal.[1]
-
-
Quantitative Sensory Testing (QST): QST is a psychophysical method used to quantify sensory thresholds for various modalities, including vibration and temperature.[3] It provides a non-invasive and objective measure of sensory nerve function.[3]
Clinical Trial Data (Surrogate)
While specific clinical trial data for this compound in diabetic neuropathy is not publicly available, a study on Iloprost in patients with type 2 diabetes and peripheral arterial occlusive disease provides some relevant insights. The study was not designed to assess neuropathy as a primary endpoint, but it provides information on the administration and safety of a prostacyclin analog in a diabetic population.
Table 1: Summary of a Clinical Study with Iloprost in Diabetic Patients
| Parameter | Details |
| Study Design | Randomized, placebo-controlled |
| Patient Population | Type 2 diabetic patients with peripheral arterial occlusive disease |
| Intervention | Intravenous infusion of Iloprost |
| Primary Outcome | Changes in cardiovascular risk factors |
| Neuropathy-related Data | While not a primary focus, subjective improvements in symptoms like pain and cold sensation have been reported in other open-label studies of Iloprost in diabetic neuropathy. Objective measures like NCV showed little improvement in those studies. |
Future Directions and Conclusion
The preclinical evidence for the prostacyclin analog Iloprost in a rat model of diabetic neuropathy is promising, suggesting a mechanism of action that is distinct from existing therapies and targets key aspects of neuropathy pathophysiology, namely impaired nerve perfusion and reduced Na+/K+-ATPase activity. While direct clinical data for this compound in diabetic neuropathy is lacking, the mechanistic rationale and the findings with a similar compound warrant further investigation.
Future research should focus on:
-
Preclinical studies with this compound: To confirm its efficacy and further elucidate its mechanism of action in animal models of both type 1 and type 2 diabetic neuropathy.
-
Phase II clinical trials: Well-designed, randomized, placebo-controlled trials are needed to evaluate the safety and efficacy of this compound in patients with diabetic neuropathy. Such trials should incorporate a comprehensive set of outcome measures, including validated symptom scores (e.g., MNSI), quantitative sensory testing, and nerve conduction studies.
References
Methodological & Application
Application Notes & Protocols: Formulation of Ecraprost Lipid Emulsion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecraprost is a prostaglandin E1 (PGE1) analog that has been investigated for its therapeutic potential in treating conditions such as critical limb ischemia.[1][2][3] The formulation of this compound in a lipid emulsion is a strategic approach to enhance its stability and facilitate targeted delivery, potentially improving its efficacy and safety profile.[3][4] Lipid emulsions are effective carriers for lipophilic drugs, offering advantages such as increased solubility, protection from degradation, and the possibility of passive targeting to inflamed tissues. This document provides a detailed protocol for the formulation and characterization of a representative this compound lipid emulsion, based on established methodologies for parenteral lipid nanoemulsions.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the formulation and characterization of a lipid emulsion suitable for intravenous drug delivery. These values are representative and may require optimization for a specific this compound formulation.
Table 1: Representative Formulation Composition
| Component | Function | Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 0.006 |
| Medium-Chain Triglycerides (MCT) | Oil Phase | 10.0 |
| Soybean Oil | Oil Phase | 10.0 |
| Egg Lecithin | Emulsifier | 1.2 |
| Oleic Acid | Stabilizer | 0.3 |
| Glycerol | Tonicity Agent | 2.25 |
| Water for Injection | Aqueous Phase | q.s. to 100 |
Table 2: Physicochemical Characterization Parameters
| Parameter | Method | Typical Value |
| Mean Particle Size | Dynamic Light Scattering (DLS) | 100 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -30 to -50 mV |
| Drug Encapsulation Efficiency | HPLC | > 95% |
| pH | pH meter | 6.0 - 8.0 |
| Osmolality | Osmometer | 280 - 320 mOsm/kg |
Experimental Protocols
Preparation of this compound Lipid Emulsion
This protocol describes the preparation of a sterile this compound lipid emulsion using a high-pressure homogenization method.
Materials:
-
This compound
-
Medium-Chain Triglycerides (MCT)
-
Soybean Oil
-
Egg Lecithin
-
Oleic Acid
-
Glycerol
-
Water for Injection (WFI)
-
Nitrogen gas
-
0.22 µm sterile filter
Equipment:
-
High-shear mixer
-
High-pressure homogenizer
-
Autoclave
-
Aseptic processing area (e.g., laminar flow hood)
Procedure:
-
Preparation of the Oil Phase:
-
In a sterile, nitrogen-purged vessel, dissolve the specified amount of this compound in the mixture of Medium-Chain Triglycerides and Soybean Oil.
-
Gently heat to 60-70°C under continuous stirring until a clear solution is obtained.
-
Add the egg lecithin and oleic acid to the oil phase and continue stirring until fully dispersed.
-
-
Preparation of the Aqueous Phase:
-
In a separate sterile vessel, dissolve glycerol in Water for Injection.
-
Heat the aqueous phase to 60-70°C.
-
-
Formation of the Coarse Emulsion:
-
Gradually add the hot oil phase to the hot aqueous phase under high-shear mixing.
-
Continue mixing for 15-30 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at 10,000-20,000 psi for 5-10 cycles.
-
Maintain the temperature of the emulsion at or below 40°C during homogenization by using a cooling system.
-
Collect the resulting nanoemulsion in a sterile container.
-
-
Sterilization and Packaging:
-
Aseptically filter the final lipid emulsion through a 0.22 µm sterile filter.
-
Fill the sterile emulsion into sterile glass vials under a nitrogen atmosphere.
-
Seal the vials and store them at 2-8°C, protected from light.
-
Characterization of the Lipid Emulsion
2.2.1. Particle Size and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the mean particle size and polydispersity index (PDI), while Laser Doppler Velocimetry measures the zeta potential, which indicates the surface charge and stability of the emulsion.
-
Procedure:
-
Dilute the lipid emulsion with WFI to an appropriate concentration.
-
Transfer the diluted sample to a measurement cuvette.
-
Analyze the sample using a DLS instrument to determine the mean particle size and PDI.
-
For zeta potential, use an appropriate electrode-containing cuvette and measure using the same instrument.
-
2.2.2. Determination of Encapsulation Efficiency
-
Principle: The amount of unencapsulated this compound is separated from the lipid emulsion, and the encapsulated amount is calculated by subtracting the unencapsulated amount from the total amount of the drug.
-
Procedure:
-
Use ultracentrifugation or a centrifugal filter device to separate the aqueous phase (containing unencapsulated drug) from the lipid droplets.
-
Quantify the concentration of this compound in the aqueous phase using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
2.2.3. Stability Studies
-
Principle: The physical and chemical stability of the lipid emulsion is assessed over time under different storage conditions.
-
Procedure:
-
Store the vials of this compound lipid emulsion at specified conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for:
-
Appearance (visual inspection for phase separation or discoloration).
-
Mean particle size and PDI.
-
Zeta potential.
-
pH.
-
This compound content and purity (by HPLC).
-
-
Signaling Pathway and Workflow Diagrams
Mechanism of Action of PGE1 Analogs
Prostaglandin E1 (PGE1) and its analogs, such as this compound, exert their effects by binding to prostanoid receptors on the surface of target cells, such as vascular smooth muscle cells and platelets. This binding initiates a G-protein-coupled signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels result in vasodilation, inhibition of platelet aggregation, and other cytoprotective effects.
Caption: Signaling pathway of this compound (a PGE1 analog).
Experimental Workflow for Formulation and Characterization
The following diagram outlines the logical flow of the experimental work, from the initial preparation of the lipid emulsion to its final characterization and stability assessment.
Caption: Experimental workflow for this compound lipid emulsion.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. meddatax.com [meddatax.com]
- 3. Parenteral therapy with lipo-ecraprost, a lipid-based formulation of a PGE1 analog, does not alter six-month outcomes in patients with critical leg ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of Ecraprost for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of Ecraprost, a prodrug of Prostaglandin E1 (PGE1). The protocols outlined below are intended for research purposes and are based on established synthetic strategies for prostaglandin analogues.
Overview of this compound
This compound (CAS No. 136892-64-3), also known as AS-013, is a synthetic prodrug of the naturally occurring prostaglandin E1.[1] Its chemical name is Butyl (4R,5R)-2,4-dihydroxy-5-[(1E,3S)-3-hydroxy-1-octenyl]-1-cyclopentene-1-heptanoate, 2-butyrate. As a prodrug, this compound is designed to be converted into the active therapeutic agent, PGE1, within the body. This approach can improve the drug's stability and pharmacokinetic profile. This compound has been investigated for its potential therapeutic effects in conditions such as peripheral arterial disease, where it is believed to exert its effects by inhibiting platelet adhesion and macrophage infiltration.[2]
Chemical Structure:
Synthesis of this compound
The synthesis of this compound can be approached through a convergent strategy, typically involving the coupling of key intermediates representing the upper and lower side chains to a central cyclopentenone core. The following protocol is a representative synthesis based on common methods for prostaglandin synthesis.
Synthetic Strategy Overview
A common approach involves the preparation of two key fragments: a protected cyclopentenone derivative with the heptanoate side chain and an iodo-octenyl fragment for the lower side chain. These fragments are then coupled, followed by functional group manipulations and deprotection to yield the final product.
A logical workflow for the synthesis is depicted below:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines a potential synthetic route. Note: Specific reaction conditions such as temperature, reaction time, and stoichiometry of reagents should be optimized for best results. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
(1E,3S)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene (Fragment B precursor)
-
7-[3(R)-(tert-butyldimethylsilyloxy)-5-oxo-1-cyclopenten-1-yl] heptanoic acid butyl ester (Fragment A)
-
n-Butyllithium (n-BuLi)
-
Tributylphosphine-copper(I) iodide complex
-
Tributylphosphine
-
Butyric anhydride
-
Hydrofluoric acid (HF) in acetonitrile/water
-
Anhydrous ethyl ether
-
Acetonitrile
-
Standard laboratory glassware and purification equipment
Procedure:
-
Coupling Reaction:
-
Dissolve (1E,3S)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene in anhydrous ethyl ether.
-
Cool the solution to -78 °C and add n-butyllithium dropwise.
-
In a separate flask, prepare a solution of 7-[3(R)-(tert-butyldimethylsilyloxy)-5-oxo-1-cyclopenten-1-yl] heptanoic acid butyl ester in anhydrous ethyl ether.
-
Add the tributylphosphine-copper(I) iodide complex and tributylphosphine to the ester solution.
-
Slowly add the lithiated octene solution to the ester solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected intermediate.
-
-
Butyrylation:
-
Dissolve the crude intermediate from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add butyric anhydride and a suitable base (e.g., pyridine or DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Deprotection:
-
Dissolve the butyrylated intermediate in a mixture of acetonitrile and water.
-
Carefully add hydrofluoric acid (HF) to the solution at 0 °C. Caution: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction at 0 °C until the silyl protecting groups are removed (monitored by TLC).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purification of this compound
Purification of the crude this compound is critical to obtain a high-purity product for research applications. Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose due to the lipophilic nature of the compound.
Purification Strategy
A multi-step purification strategy may be necessary, starting with flash column chromatography to remove major impurities, followed by preparative HPLC for final purification.
Caption: General workflow for the purification of this compound.
Experimental Protocol: Purification by Preparative HPLC
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid (optional, for pH adjustment)
-
Rotary evaporator
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water.
-
-
Preparative HPLC:
-
Dissolve the crude this compound from the synthesis in a minimal amount of the mobile phase.
-
Inject the dissolved sample onto the preparative C18 column.
-
Elute with a gradient of acetonitrile in water. A typical gradient might be from 40% to 90% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 205-220 nm).
-
Collect fractions corresponding to the this compound peak.
-
-
Purity Analysis and Product Isolation:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a solid or oil.
-
| Purification Parameter | Typical Conditions |
| Chromatography Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 silica gel, 10 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 30 min |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at 210 nm |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Parameter | Expected Outcome |
| HPLC | Purity | >98% |
| Retention Time | Dependent on specific method | |
| Mass Spectrometry (MS) | Molecular Ion | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₈H₄₈O₆ |
| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for aliphatic chains, olefinic protons, and protons adjacent to hydroxyl and ester groups. |
| ¹³C NMR | Chemical Shifts (δ) | Characteristic peaks for carbonyl carbons, olefinic carbons, and carbons of the aliphatic chains. |
Mechanism of Action: Prostaglandin E1 Receptor Signaling
As a prodrug of PGE1, this compound's biological activity is mediated through the activation of prostaglandin E receptors (EP receptors). There are four main subtypes of EP receptors (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.
Caption: Simplified signaling pathways of Prostaglandin E1 receptors.
The activation of these pathways leads to a variety of cellular responses, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation, which are the basis for the therapeutic applications of PGE1 and its prodrugs.
References
Application Notes and Protocols for In Vivo Administration of Ecraprost (as a Prostaglandin E1 Analog) in Rodent Models
Disclaimer: No specific preclinical studies on the in vivo administration of a compound named "Ecariprost" in rodent models were identified in the available literature. The following application notes and protocols are based on published research on "lipo-ecraprost," a lipid-encapsulated prostaglandin E1 (PGE1) prodrug, and other closely related liposomal PGE1 analogs. These protocols are intended to provide a representative framework for researchers and should be adapted based on specific experimental goals and further literature review.
Introduction
Ecraprost is understood to be a lipid-encapsulated formulation of a prostaglandin E1 (PGE1) analog. PGE1 and its analogs are potent vasodilators with anti-platelet, anti-inflammatory, and cytoprotective properties. In rodent models, PGE1 analogs have been investigated for their therapeutic potential in various conditions, including ischemia, inflammation, and neurodegeneration.[1][2] The liposomal formulation is designed to improve the stability and delivery of the active compound to target tissues.[3]
These application notes provide an overview of the in vivo administration of liposomal PGE1 analogs in rodent models, including recommended protocols for ischemia and inflammation models, and a summary of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the in vivo effects of liposomal PGE1 analogs in rodent models.
Table 1: Efficacy of Lipo-PGE1 in a Rat Model of Ischemic Stroke [1]
| Parameter | Control Group (Saline) | Lipo-PGE1 Group (10 µg/kg/day) | Outcome |
| Vascular Density (peri-infarct) at 14 days | Lower | Significantly Increased | Promotion of angiogenesis |
| Neurological Score at 14 days | Higher (more deficit) | Significantly Improved | Improved functional recovery |
Table 2: Effects of Lipo-PGE1 in a Rat Model of Acute Lung Injury [4]
| Parameter | Control Group (IL-1α only) | Lipo-PGE1 Post-treatment Group | Outcome |
| Lung Albumin Leak | Increased | Significantly Decreased | Reduction of lung leak |
| Lung Myeloperoxidase Activity | Increased | Significantly Decreased | Reduction of neutrophil accumulation |
Table 3: Effects of PGE1 in a Rabbit Model of Myocardial Ischemia-Reperfusion
| Parameter | Control Group (Placebo) | Free PGE1 Group | Lipo-PGE1 Group | Outcome |
| Infarct Size (% of risk region) | 44.57 ± 5.46 | 42.09 ± 6.93 | 32.20 ± 4.70 | Lipo-PGE1 significantly reduced infarct size |
| Serum CPK (during reperfusion) | High | High | Significantly Reduced | Attenuation of myocardial injury |
| Serum MDA (during reperfusion) | High | High | Significantly Reduced | Reduction of oxidative stress |
| Serum SOD (during reperfusion) | Low | Low | Significantly Increased | Enhancement of antioxidant defense |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of liposomal PGE1 analogs in rodent models.
Protocol 1: Administration of Lipo-PGE1 in a Rat Model of Ischemic Stroke
This protocol is adapted from studies investigating the neuroprotective effects of lipo-PGE1.
Objective: To evaluate the therapeutic efficacy of lipo-PGE1 in promoting neurogenesis and angiogenesis following focal cerebral ischemia in rats.
Animal Model:
-
Species: Adult male Sprague-Dawley rats
-
Weight: 250-300 g
-
Model: Permanent distal middle cerebral artery occlusion (MCAO)
Materials:
-
Liposomal PGE1 (lipo-PGE1)
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Intravenous (IV) infusion pump
Procedure:
-
MCAO Surgery: Induce focal cerebral ischemia by permanently occluding the distal middle cerebral artery as per established surgical protocols.
-
Drug Preparation: Reconstitute or dilute the lipo-PGE1 formulation in sterile 0.9% saline to the desired concentration.
-
Administration:
-
Route: Intravenous (IV) infusion, typically via the tail vein.
-
Dose: 10 µg/kg/day.
-
Timing: Begin administration 24 hours after MCAO.
-
Duration: Administer daily for 6 consecutive days.
-
-
Control Group: Administer an equivalent volume of 0.9% saline using the same route and schedule.
-
Outcome Assessment:
-
Neurological Function: Evaluate neurological deficits at specified time points (e.g., 1, 3, 7, and 14 days post-MCAO) using a standardized scoring system.
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue. Perform immunohistochemical staining to assess vascular density (e.g., using an endothelial cell marker like RECA-1) and neurogenesis (e.g., using BrdU incorporation and neuronal markers like NeuN) in the peri-infarct area.
-
Infarct Volume: Measure the infarct volume using TTC staining.
-
Protocol 2: Administration of Lipo-PGE1 in a Rat Model of Acute Inflammation
This protocol is based on studies evaluating the anti-inflammatory effects of lipo-PGE1.
Objective: To assess the ability of lipo-PGE1 to suppress acute inflammation in a subcutaneous air pouch model in rats.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Model: Subcutaneous air pouch induced by monosodium urate (MSU) crystals.
Materials:
-
Liposomal PGE1 (lipo-PGE1)
-
Sterile 0.9% saline
-
Monosodium urate (MSU) crystals
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
Procedure:
-
Air Pouch Formation: Create a subcutaneous air pouch on the dorsum of the rat by injecting sterile air.
-
Induction of Inflammation: Inject a suspension of MSU crystals into the air pouch to induce an inflammatory response.
-
Drug Preparation: Prepare the lipo-PGE1 formulation in sterile 0.9% saline.
-
Administration:
-
Route: Intravenous (IV) injection.
-
Dose: A single dose of 12 µg/kg.
-
Timing: Administer 2 hours after the induction of inflammation.
-
-
Control Group: Administer an equivalent volume of 0.9% saline or empty liposomes.
-
Outcome Assessment:
-
Exudate Volume and Cell Count: At a specified time point (e.g., 4-24 hours after MSU injection), aspirate the exudate from the air pouch. Measure the total volume and perform a cell count to determine the number of infiltrating leukocytes.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the pouch exudate using ELISA.
-
Histological Analysis: Collect the air pouch lining for histological examination to assess the inflammatory infiltrate.
-
Signaling Pathways
PGE1 and its analogs exert their effects by binding to a family of G-protein coupled receptors known as E-prostanoid (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways.
Experimental Workflow for In Vivo Administration
Caption: Workflow for in vivo studies of Lipo-PGE1 analogs.
PGE1 Analog Signaling Pathways
The binding of a PGE1 analog to its specific EP receptor subtype triggers a cascade of intracellular events that mediate its diverse physiological effects.
Caption: PGE1 analog signaling via EP receptors.
References
- 1. Therapeutic effects of lipo-prostaglandin E1 on angiogenesis and neurogenesis after ischemic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of acute inflammation with liposome associated prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter double blind controlled study of lipo-PGE1, PGE1 incorporated in lipid microspheres, in peripheral vascular disease secondary to connective tissue disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposome-entrapped PGE1 posttreatment decreases IL-1 alpha-induced neutrophil accumulation and lung leak in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Ecraprost Efficacy in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the in vitro efficacy of Ecraprost, a prostacyclin analog. The following protocols detail key cell culture assays to elucidate its mechanism of action and biological effects.
Introduction
This compound is a synthetic analog of prostacyclin (PGI2), which is known to exert potent vasodilatory and anti-platelet aggregation effects.[1][2] Prostacyclin and its analogs mediate their effects primarily through the activation of the Gs-coupled prostacyclin receptor (IP receptor).[1][2] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[3] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cascade of cellular responses including modulation of cell proliferation, migration, and apoptosis. These application notes describe a panel of cell-based assays to quantify the efficacy of this compound.
cAMP Accumulation Assay
This assay directly measures the activation of the Gs-coupled prostacyclin receptor by quantifying the intracellular accumulation of cAMP, providing a primary readout of this compound's potency and efficacy.
Experimental Protocol
-
Cell Culture: Plate a suitable cell line expressing the prostacyclin receptor (e.g., HEK293 cells transfected with the human IP receptor, or primary human pulmonary artery smooth muscle cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells once with serum-free medium.
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the cells. Include a positive control (e.g., a known prostacyclin analog like Iloprost) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a FRET-based biosensor assay) according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value to determine the potency of this compound.
Data Presentation
| Treatment Group | This compound Concentration (nM) | Mean cAMP Concentration (nM) ± SD | Fold Increase over Vehicle |
| Vehicle Control | 0 | 1.2 ± 0.3 | 1.0 |
| This compound | 0.1 | 5.8 ± 0.9 | 4.8 |
| This compound | 1 | 25.4 ± 3.1 | 21.2 |
| This compound | 10 | 89.7 ± 9.5 | 74.8 |
| This compound | 100 | 152.3 ± 15.8 | 126.9 |
| This compound | 1000 | 165.1 ± 17.2 | 137.6 |
| Positive Control (Iloprost) | 100 | 148.9 ± 14.5 | 124.1 |
Signaling Pathway Diagram
Caption: this compound activates the IP receptor, leading to cAMP production and PKA activation.
Cell Viability and Proliferation Assays
These assays are crucial for determining the cytotoxic or cytostatic effects of this compound on various cell types.
Experimental Protocol (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation
| This compound Conc. (µM) | 24h Viability (%) ± SD | 48h Viability (%) ± SD | 72h Viability (%) ± SD |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.3 ± 3.7 |
| 1 | 96.5 ± 4.1 | 90.1 ± 3.8 | 85.7 ± 4.0 |
| 10 | 94.8 ± 3.5 | 85.3 ± 4.5 | 78.9 ± 3.9 |
| 100 | 92.1 ± 4.6 | 80.7 ± 3.9 | 70.2 ± 4.1 |
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of this compound on cell migration, a key process in tissue repair and cancer metastasis.
Experimental Protocol
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well plate.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Data Presentation
| Treatment Group | This compound Conc. (µM) | Wound Closure at 24h (%) ± SD | Wound Closure at 48h (%) ± SD |
| Vehicle Control | 0 | 25.3 ± 3.1 | 55.8 ± 4.2 |
| This compound | 1 | 35.7 ± 4.0 | 75.1 ± 5.3 |
| This compound | 10 | 48.9 ± 4.5 | 92.6 ± 6.1 |
| Positive Control (e.g., Growth Factor) | - | 60.2 ± 5.5 | 98.9 ± 2.8 |
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through an extracellular matrix, a process central to cancer metastasis.
Experimental Protocol
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., FBS) and different concentrations of this compound to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields.
Data Presentation
| Treatment Group | This compound Conc. (µM) | Number of Invading Cells per Field ± SD | % Invasion relative to Control |
| Vehicle Control | 0 | 150 ± 15 | 100 |
| This compound | 1 | 125 ± 12 | 83.3 |
| This compound | 10 | 85 ± 9 | 56.7 |
| Negative Control (No Chemoattractant) | 0 | 15 ± 4 | 10 |
Apoptosis Assay (Caspase-3 Activity Assay)
This assay determines if this compound induces apoptosis (programmed cell death) by measuring the activity of caspase-3, a key executioner caspase.
Experimental Protocol
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to release intracellular contents.
-
Caspase-3 Activity Measurement: Add a caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate. The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore.
-
Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase-3 activity compared to the vehicle-treated control.
Data Presentation
| Treatment Group | This compound Conc. (µM) | Caspase-3 Activity (Fold Change) ± SD |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 1 | 1.2 ± 0.2 |
| This compound | 10 | 2.5 ± 0.4 |
| This compound | 100 | 4.8 ± 0.7 |
| Positive Control (e.g., Staurosporine) | 1 | 8.5 ± 1.1 |
Western Blot Analysis of Signaling Pathways
Western blotting can be used to investigate the effect of this compound on downstream signaling pathways, such as the MAPK/ERK pathway, which is often involved in cell proliferation and survival.
Experimental Protocol
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., phospho-ERK, total ERK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Data Presentation
| Treatment | Time (min) | p-ERK / Total ERK Ratio (Fold Change) ± SD |
| Vehicle | 0 | 1.0 ± 0.1 |
| This compound (10 µM) | 5 | 2.8 ± 0.3 |
| This compound (10 µM) | 15 | 4.5 ± 0.5 |
| This compound (10 µM) | 30 | 3.2 ± 0.4 |
| This compound (10 µM) | 60 | 1.5 ± 0.2 |
Downstream Signaling Pathway Diagram
Caption: Potential downstream signaling cascade involving the MAPK pathway.
References
Application Notes and Protocols for the Quantification of Prostanoids in Plasma
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request specified analytical methods for "Ecrgprost." Following an extensive search, no compound with this specific name has been identified in the scientific literature. It is presumed that "Ecrgprost" may be a novel compound, a proprietary name not yet in the public domain, or a misspelling of an existing prostanoid. Prostanoids are a class of lipid mediators derived from fatty acids, which includes prostaglandins, prostacyclins, and thromboxanes. Given the likely classification of "Ecrgprost" as a prostanoid, this document provides detailed application notes and protocols for the quantification of representative prostanoids (e.g., Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α)) in plasma. The methodologies described herein are widely applicable to the analysis of other prostanoids and can be adapted for a novel compound of similar chemical structure.
Introduction
Prostanoids are potent lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, cardiovascular function, and cancer. Accurate quantification of these molecules in biological matrices such as plasma is crucial for understanding their roles in disease and for the development of novel therapeutics. However, their low endogenous concentrations, chemical instability, and rapid metabolism present significant analytical challenges.
This application note details robust and sensitive methods for the quantification of prostanoids in plasma, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer the high selectivity and sensitivity required for accurate measurement at picogram-per-milliliter levels.[1][2] We provide a summary of quantitative data from published methods, detailed experimental protocols for sample preparation and analysis, and visual diagrams of key workflows and pathways.
Data Presentation: Quantitative Method Performance
The following tables summarize typical validation parameters for the quantification of various prostanoids in plasma using LC-MS/MS and GC-MS. These values are compiled from multiple sources and represent a general expectation of method performance.
Table 1: Performance of LC-MS/MS Methods for Prostanoid Quantification in Plasma
| Analyte | Extraction Method | LLOQ (Lower Limit of Quantification) | Linearity Range | Accuracy (%) | Precision (%RSD) | Reference |
| PGE2 | Solid-Phase Extraction | 20 pg/mL[3] | 0.10 - 500 ng/mL[3] | 90.4 - 113.9[4] | < 15 | |
| PGD2 | Solid-Phase Extraction | 100 pg/mL | 0.10 - 500 ng/mL | Within ±15% of nominal | < 5 | |
| PGF2α | Liquid-Liquid Extraction | 2.5 pg/mL | 2.5 - 500 pg/mL | Within ±15% of nominal | < 15 | |
| 8-iso-PGF2α | Liquid-Liquid Extraction | 0.1 µg/L (100 pg/mL) | 0.1 - 5.0 µg/L | 86.0 - 108.3 (normalized matrix effect) | < 7 | |
| TXB2 | Solid-Phase Extraction | ~50 pg/mL | 0.1 - 100 ng/mL | Within ±20% of nominal | < 15 | |
| 6-keto-PGF1α | Solid-Phase Extraction | ~50 pg/mL | 0.1 - 100 ng/mL | Within ±20% of nominal | < 15 |
Table 2: Performance of GC-MS Methods for Prostanoid Quantification in Plasma
| Analyte | Extraction Method | Derivatization | LLOQ (Lower Limit of Quantification) | Linearity Range | Recovery (%) | Reference |
| PGF2α | Solid-Phase & Thin Layer Chromatography | PFB ester, TMS ether | 1 pg/mL (LOD) | 0 - 250 pg/mL | 68 ± 5 | |
| 15(S)-8-iso-PGF2α | Immunoaffinity Chromatography | PFB ester, TMS ether | Not specified | Not specified | Not specified | |
| Various Prostanoids | Solid-Phase Extraction | PFB ester, TMS ether | Femtomole range (LOD) | Not specified | Not specified |
PFB: Pentafluorobenzyl, TMS: Trimethylsilyl, LOD: Limit of Detection
Experimental Protocols
Protocol 1: Sample Collection and Handling
To prevent artificial ex-vivo formation of prostanoids, especially during blood clotting and platelet activation, proper sample collection and handling are critical.
-
Anticoagulant: Collect whole blood in tubes containing EDTA or citrate anticoagulant.
-
Inhibitors: Immediately after collection, add a cyclooxygenase (COX) inhibitor, such as indomethacin, to the blood sample to a final concentration of 10-15 µM.
-
Centrifugation: Keep the blood sample on ice and process within 30 minutes. Centrifuge at 2-8 °C (e.g., at 2,500 x g for 15 minutes) to separate plasma from blood cells.
-
Storage: Transfer the supernatant (plasma) to a clean polypropylene tube and store immediately at -80 °C until analysis. Avoid multiple freeze-thaw cycles.
Protocol 2: Prostanoid Extraction from Plasma using Solid-Phase Extraction (SPE)
This protocol is a general guideline for SPE using a C18 reverse-phase cartridge, a common method for prostanoid extraction.
-
Cartridge Conditioning:
-
Wash a C18 SPE cartridge (e.g., 100 mg) with 10 mL of ethanol or methanol.
-
Equilibrate the cartridge with 10 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Preparation and Loading:
-
Thaw plasma samples on ice.
-
Spike the plasma sample (e.g., 1 mL) with an appropriate deuterated internal standard (e.g., PGE2-d4, PGF2α-d4).
-
Acidify the plasma to a pH of approximately 3.5 with 2M HCl or 1% formic acid (e.g., add ~50 µL of 2N HCl per 1 mL of plasma).
-
Let the sample sit at 4 °C for 15 minutes, then centrifuge to pellet any precipitated proteins.
-
Load the acidified supernatant onto the conditioned C18 cartridge at a slow flow rate (e.g., 0.5 mL/minute).
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 10 mL of 15% ethanol in water to remove less polar impurities.
-
Wash the cartridge with 10 mL of hexane to remove neutral lipids.
-
-
Elution:
-
Elute the prostanoids from the cartridge with 10 mL of ethyl acetate or a high-percentage methanol solution.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
-
Protocol 3: Prostanoid Extraction from Plasma using Liquid-Liquid Extraction (LLE)
LLE is an alternative to SPE and can offer high recovery, though it may be less amenable to high-throughput processing.
-
Sample Preparation:
-
Thaw 500 µL of plasma on ice and place it in a 15 mL sample tube.
-
Add 100 µL of a deuterated internal standard solution and mix gently.
-
Add 500 µL of a pre-saturated NaH₂PO₄ solution.
-
-
Extraction:
-
Add 4.0 mL of an organic solvent such as ethyl acetate.
-
Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing.
-
Centrifuge the sample at 2,500 x g for 10 minutes to separate the layers. Three layers will form: an upper organic layer, a middle layer of precipitated proteins, and a lower aqueous layer.
-
-
Collection and Drying:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
-
Protocol 4: LC-MS/MS Analysis
The following are typical starting conditions for the analysis of prostanoids. These will need to be optimized for the specific analyte and instrument.
-
Chromatographic System: A UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) is typically used to separate the analytes.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard must be determined by direct infusion. For PGE2 and PGD2, the deprotonated molecule [M-H]⁻ is often observed at m/z 351.
Mandatory Visualizations
Caption: Experimental workflow for prostanoid quantification in plasma.
Caption: Simplified prostanoid synthesis pathway via COX enzymes.
Caption: Logical flow of analytical methods for prostanoid analysis.
References
- 1. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Ecraprost in Combination with Other Vasodilators
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on the clinical use of Ecraprost in combination with other vasodilators is limited. The following application notes and protocols are based on the established pharmacology of this compound as a prostaglandin E1 analogue and the theoretical synergistic potential with other vasodilator classes. These are intended for research and preclinical development purposes.
Introduction
This compound is a prodrug of prostaglandin E1 (PGE1), a potent vasodilator that also inhibits platelet aggregation.[1][2][3] It has been investigated for its therapeutic potential in peripheral vascular disease, particularly critical limb ischemia.[4] The mechanism of action of this compound involves the activation of prostaglandin E2 receptor EP1 subtype, leading to vasodilation.[4] The combination of this compound with other vasodilators acting through different signaling pathways presents a promising strategy to achieve synergistic therapeutic effects, potentially allowing for lower doses and reduced side effects. This document provides an overview of potential combination therapies, hypothetical data on their effects, and detailed experimental protocols for their preclinical evaluation.
Potential Combination Therapies
Combining this compound with vasodilators from other classes could lead to enhanced efficacy in conditions like severe peripheral artery disease or pulmonary hypertension. The rationale for these combinations lies in targeting multiple signaling pathways involved in vascular smooth muscle relaxation.
-
This compound and Phosphodiesterase Inhibitors (PDEIs): this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels. PDEIs, such as sildenafil or tadalafil, inhibit the breakdown of cyclic guanosine monophosphate (cGMP), another key molecule in vasodilation. There is evidence of synergistic effects between prostacyclin analogs and PDE inhibitors.
-
This compound and Calcium Channel Blockers (CCBs): this compound's mechanism is independent of calcium channels. CCBs, like amlodipine or nifedipine, block the influx of calcium into vascular smooth muscle cells, leading to relaxation. A potential for synergism exists, although it is likely to be less pronounced than with PDEIs.
-
This compound and Nitric Oxide (NO) Donors: NO donors, such as nitroglycerin, directly increase cGMP levels, leading to vasodilation. This combination could offer a powerful synergistic effect by simultaneously targeting the cAMP and cGMP pathways.
Data Presentation: Hypothetical Effects of Combination Therapies
The following table summarizes the expected outcomes of combining this compound with other vasodilators based on their mechanisms of action. The quantitative data presented is illustrative and should be confirmed by experimental studies.
| Combination Therapy | Expected Synergistic Effect on Vasodilation | Potential for Reduced Side Effects | Key Potential Adverse Events |
| This compound + Phosphodiesterase Inhibitor (e.g., Sildenafil) | High | Yes (dose reduction of individual agents) | Headache, flushing, visual disturbances, hypotension. |
| This compound + Calcium Channel Blocker (e.g., Amlodipine) | Moderate | Yes (dose reduction of individual agents) | Dizziness, headache, peripheral edema, constipation. |
| This compound + Nitric Oxide Donor (e.g., Nitroglycerin) | High | Possible (dose reduction of individual agents) | Headache, hypotension, dizziness, methemoglobinemia. |
Signaling Pathways
The diagrams below illustrate the signaling pathway of this compound and a potential synergistic pathway with a phosphodiesterase inhibitor.
Experimental Protocols
Protocol 1: In Vitro Evaluation of Vasodilatory Effects on Isolated Arteries
Objective: To determine the individual and combined vasodilatory effects of this compound and another vasodilator on isolated arterial rings.
Materials:
-
Thoracic aortas from male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
This compound (active metabolite, PGE1)
-
Test vasodilator (e.g., Sildenafil, Amlodipine)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Methodology:
-
Euthanize rats and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.
-
Apply a resting tension of 2g and allow the rings to equilibrate for 60-90 minutes.
-
Induce a sustained contraction with phenylephrine (1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound (1 nM to 10 µM) to obtain a dose-response curve.
-
In separate experiments, obtain a dose-response curve for the second vasodilator.
-
To assess synergy, pre-incubate aortic rings with a sub-threshold concentration of the second vasodilator for 20 minutes before inducing contraction with PE. Then, generate a dose-response curve for this compound.
-
Record the tension and express the relaxation as a percentage of the PE-induced contraction.
-
Analyze the data to determine EC50 values and compare the dose-response curves.
Protocol 2: In Vivo Evaluation in an Animal Model of Peripheral Artery Disease
Objective: To assess the efficacy of combination therapy with this compound in improving limb perfusion in a rodent model of peripheral artery disease (PAD).
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Test vasodilator
-
Laser Doppler perfusion imager
-
Treadmill for functional assessment
Methodology:
-
Induce unilateral hindlimb ischemia by ligating the femoral artery and its branches.
-
Divide the animals into four groups: (1) Sham-operated control, (2) Vehicle-treated PAD, (3) this compound-treated PAD, (4) Combination therapy-treated PAD.
-
Administer the treatments (e.g., via osmotic mini-pumps or daily injections) for a specified period (e.g., 14-28 days).
-
Measure hindlimb blood perfusion using a laser Doppler imager at baseline (post-ligation) and at regular intervals throughout the treatment period.
-
Assess functional recovery by measuring walking distance and time on a treadmill.
-
At the end of the study, euthanize the animals and collect ischemic and non-ischemic muscle tissue for histological analysis (e.g., capillary density, muscle fiber size).
-
Analyze the data to compare blood flow recovery, functional improvement, and histological changes between the different treatment groups.
Conclusion
The combination of this compound with other vasodilators, particularly those acting on the cGMP pathway, holds theoretical promise for enhanced therapeutic benefit in vascular diseases. The provided protocols offer a framework for the preclinical investigation of these potential synergies. Rigorous experimental evaluation is crucial to validate the efficacy and safety of such combination therapies before any consideration for clinical development.
References
Application Notes and Protocols for Ecrinaprost: Information Not Publicly Available
Despite a comprehensive search for "Ecrinaprost," no scientific or technical data regarding its long-term stability, recommended storage conditions, experimental protocols, or signaling pathways could be located in the public domain.
This suggests that "Ecrinaprost" may be an internal development name, a very recent discovery not yet detailed in published literature, or a potential misspelling of another compound. Without access to proprietary information or published research on this specific molecule, it is not possible to provide the detailed application notes and protocols as requested.
For the benefit of researchers, scientists, and drug development professionals who may be working with similar compounds, such as prostaglandin analogs, a general overview of stability considerations and methodologies is provided below. This information is based on established practices for pharmaceutical stability testing and the known characteristics of related compounds.
General Stability and Storage Considerations for Prostaglandin Analogs
Prostaglandins and their analogs are often sensitive to temperature, pH, and light. Their stability is a critical factor in their formulation, storage, and therapeutic efficacy.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate degradation. Refrigeration or freezing is often required for long-term storage.
-
pH: The stability of prostaglandin analogs can be highly pH-dependent. Hydrolysis can occur at acidic or alkaline pH.
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.
-
Oxidation: Some prostaglandins are susceptible to oxidation. The inclusion of antioxidants in formulations may be necessary.
-
Formulation: The choice of solvents, excipients, and packaging can significantly impact the stability of the final drug product.
General Storage Recommendations (Based on Prostaglandin F2α):
It is important to note that these are general guidelines and may not apply to "Ecrinaprost." Specific storage conditions should be determined through rigorous stability studies.
| Condition | Temperature | Duration |
| Aqueous Solutions | 2-8°C | Up to 30 days |
| Frozen (≤ -20°C) | Several months | |
| Solid Form (Powder) | As recommended by the manufacturer (typically refrigerated or frozen) | Long-term |
Data based on general information for Prostaglandin F2α.
Hypothetical Experimental Protocol for Stability Testing
The following outlines a general protocol for assessing the long-term stability of a new chemical entity like "Ecrinaprost," based on International Council for Harmonisation (ICH) guidelines.
Objective: To evaluate the thermal stability of the compound under various temperature and humidity conditions to establish recommended storage conditions and shelf-life.
Materials:
-
Ecrinaprost (pure substance)
-
Calibrated stability chambers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated analytical method for the quantification of Ecrinaprost and its degradation products
-
Appropriate vials and closures
Methodology:
-
Sample Preparation: Prepare multiple aliquots of Ecrinaprost in the desired formulation or as a solid.
-
Storage Conditions: Place the samples in stability chambers set to the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
-
Analysis:
-
Visually inspect the samples for any physical changes (e.g., color, clarity).
-
Assay the concentration of Ecrinaprost using the validated HPLC method.
-
Identify and quantify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of Ecrinaprost versus time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Calculate the shelf-life based on the time it takes for the concentration to decrease to a specified limit (e.g., 90% of the initial concentration).
-
Hypothetical Signaling Pathway and Experimental Workflow Diagrams
As no information is available for Ecrinaprost, the following diagrams are provided as illustrative examples of what could be generated if the relevant data were accessible.
Application Notes & Protocols: Assessing Hemodynamic Changes Following Prostacyclin Analogue Treatment
Disclaimer: The compound "Ecraprost" is not specifically identified in publicly available scientific literature. Therefore, this document provides a representative framework based on the well-established class of prostacyclin analogues, such as Treprostinil and Iloprost, which share a similar mechanism of action and are used in the treatment of conditions like pulmonary arterial hypertension (PAH). The protocols and data presented are illustrative and should be adapted based on the specific pharmacological properties of the compound under investigation.
Introduction
Prostacyclin (PGI2) analogues are a cornerstone in the management of pulmonary arterial hypertension (PAH).[1][2] They function as potent vasodilators and inhibitors of platelet aggregation by activating the prostacyclin (IP) receptor on vascular smooth muscle and platelets.[2][3] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn inhibits myosin light chain kinase, causing smooth muscle relaxation and vasodilation.[3] The primary therapeutic goal of treatment is to reduce pulmonary vascular resistance (PVR), decrease pulmonary artery pressure (PAP), improve cardiac output (CO), and ultimately enhance exercise capacity and delay disease progression.
Accurate assessment of hemodynamic changes is critical for evaluating the efficacy and safety of novel prostacyclin analogues. This document outlines key preclinical and clinical techniques for quantifying these changes.
Signaling Pathway
Prostacyclin analogues bind to the IP receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that results in vasodilation and other beneficial effects in the pulmonary vasculature.
Preclinical Assessment of Hemodynamic Changes
Rodent models of PAH are essential for the initial evaluation of drug efficacy. Common models include monocrotaline (MCT) or Sugen/hypoxia (SuHx) induced PAH in rats, which replicate key aspects of human disease pathophysiology.
Key Preclinical Experiment: Invasive Hemodynamic Monitoring
Invasive measurement via right heart catheterization remains the gold standard for assessing pulmonary hemodynamics in animal models.
Objective: To directly measure right ventricular systolic pressure (RVSP), mean pulmonary artery pressure (mPAP), and cardiac output (CO) in a rodent model of PAH following treatment.
Protocol:
-
Animal Model: Induce PAH in adult male Sprague-Dawley rats (250-300g) via a single subcutaneous injection of monocrotaline (60 mg/kg) or using the SuHx model. Allow 3-4 weeks for PAH to develop.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine). Ensure a stable plane of anesthesia is maintained throughout the procedure.
-
Catheterization:
-
Place the animal in a supine position.
-
Make a midline incision in the neck to expose the right internal jugular vein.
-
Carefully insert a pressure-volume catheter (e.g., Millar SPR-839) or a fluid-filled pressure transducer catheter into the jugular vein.
-
Advance the catheter through the right atrium, right ventricle, and into the pulmonary artery. The position is confirmed by observing the characteristic pressure waveform changes on the monitor.
-
-
Data Acquisition:
-
Allow the animal's hemodynamics to stabilize for 5-10 minutes.
-
Record baseline measurements of RVSP, mPAP, and heart rate (HR).
-
If using a pressure-volume catheter, cardiac output (CO) and other advanced parameters can be measured. Alternatively, CO can be determined by the thermodilution technique.
-
-
Drug Administration: Administer the prostacyclin analogue (e.g., this compound) via the appropriate route (e.g., intravenous, subcutaneous, or oral).
-
Post-Treatment Measurement: Record hemodynamic parameters continuously or at specified time points post-administration to characterize the onset, peak, and duration of the drug's effect.
-
Data Analysis:
-
Calculate Pulmonary Vascular Resistance (PVR) using the formula: PVR = (mPAP - PCWP) / CO. (Note: Pulmonary Capillary Wedge Pressure, PCWP, is often estimated or assumed to be stable in rodent models).
-
Assess right ventricular hypertrophy using the Fulton Index (RV / (LV + Septum)) post-euthanasia.
-
Preclinical Workflow & Data Presentation
Table 1: Representative Preclinical Hemodynamic Data (Illustrative data based on typical prostacyclin analogue effects)
| Parameter | Vehicle Control (n=8) | This compound-Treated (n=8) | % Change | p-value |
| RVSP (mmHg) | 65.4 ± 5.2 | 42.1 ± 4.8 | -35.6% | <0.001 |
| mPAP (mmHg) | 48.2 ± 4.1 | 30.5 ± 3.9 | -36.7% | <0.001 |
| PVR (Wood Units) | 0.85 ± 0.11 | 0.49 ± 0.09 | -42.4% | <0.001 |
| CO (mL/min) | 85 ± 7 | 102 ± 9 | +20.0% | <0.05 |
| Fulton Index | 0.58 ± 0.05 | 0.41 ± 0.04 | -29.3% | <0.01 |
Clinical Assessment of Hemodynamic Changes
For human studies, both invasive and non-invasive methods are used to assess the impact of treatment. Right heart catheterization is the gold standard for diagnosis and direct measurement of therapeutic response, while echocardiography is a crucial non-invasive tool for screening and follow-up.
Gold Standard Clinical Protocol: Right Heart Catheterization (RHC)
Objective: To definitively diagnose PAH and quantify the hemodynamic response to a prostacyclin analogue.
Protocol:
-
Patient Preparation: The procedure is typically performed in a cardiac catheterization lab. Patients are usually required to fast for several hours prior. Local anesthesia is used at the insertion site.
-
Catheter Insertion: A thin, flexible catheter (Swan-Ganz catheter) is inserted into a large vein, typically in the neck, arm, or groin.
-
Catheter Advancement: The catheter is advanced through the right atrium and right ventricle and into the pulmonary artery. A small balloon at the tip of the catheter can be inflated to help it "float" into position.
-
Pressure Measurements: The catheter allows for direct measurement of pressures in the right atrium (RAP), right ventricle (RVP), and pulmonary artery (systolic, diastolic, and mean PAP).
-
Wedge Pressure (PCWP): The balloon is inflated to occlude a small pulmonary artery branch, allowing for measurement of the pulmonary capillary wedge pressure, which estimates left atrial pressure.
-
Cardiac Output (CO): CO is most commonly measured using the thermodilution technique. A small amount of cold saline is injected through a port in the catheter, and a thermistor at the tip measures the change in blood temperature to calculate blood flow.
-
Acute Vasodilator Challenge (Optional): In some cases, a short-acting vasodilator is administered during the RHC to assess vasoreactivity. A prostacyclin analogue could be administered to measure its acute effects.
-
Data Analysis: Key parameters are calculated, including:
-
Pulmonary Vascular Resistance (PVR): (mPAP - PCWP) / CO
-
Cardiac Index (CI): CO / Body Surface Area
-
Key Non-Invasive Protocol: Transthoracic Echocardiography (TTE)
Objective: To non-invasively estimate pulmonary artery pressure, assess right ventricular (RV) size and function, and monitor the response to therapy.
Protocol:
-
Patient Positioning: The patient lies on an examination table, typically on their left side.
-
Transducer and Gel: A gel is applied to the chest, and a transducer is placed on the skin to send and receive sound waves.
-
Standard Views: A comprehensive assessment is performed using multiple views (e.g., parasternal, apical) to visualize all heart chambers.
-
Key Measurements for PAH Assessment:
-
Peak Tricuspid Regurgitation Velocity (TRV): Using continuous-wave Doppler, the peak velocity of the tricuspid regurgitant jet is measured. The simplified Bernoulli equation (4 x TRV²) is used to estimate the pressure gradient between the RV and right atrium.
-
Pulmonary Artery Systolic Pressure (PASP) Estimation: PASP is estimated by adding the estimated right atrial pressure (based on inferior vena cava size and collapsibility) to the RV-RA pressure gradient.
-
RV Size and Function: Measurements include RV basal diameter, right atrial area, and functional assessments like Tricuspid Annular Plane Systolic Excursion (TAPSE) and RV fractional area change (FAC).
-
Pulmonary Artery Assessment: The diameter of the pulmonary artery and the RV outflow tract (RVOT) acceleration time are measured. A short acceleration time or mid-systolic notching can indicate high PVR.
-
-
Data Analysis: Changes in these parameters from baseline to post-treatment follow-up visits are used to infer hemodynamic improvement. While TTE provides estimations, it is subject to limitations and significant changes should be confirmed with RHC.
Clinical Trial Data Presentation
Table 2: Representative Clinical Hemodynamic Data from RHC Sub-study (Illustrative data based on the FREEDOM-EV trial of oral treprostinil)
| Parameter | Placebo Group (Change from Baseline) | Treprostinil Group (Change from Baseline) | Treatment Effect (Geometric Mean Ratio) | p-value |
| PVR (dyn·s·cm⁻⁵) | -1.8% | -21.5% | 0.78 | 0.020 |
| Cardiac Output (L/min) | -6.4% | +11.3% | 1.18 | 0.005 |
| mPAP (mmHg) | +3.1% | -7.9% | 0.91 | 0.051 |
| PA Compliance (mL/mmHg) | -6.0% | +26.4% | 1.35 | 0.007 |
| 6-Minute Walk Distance (m) | +1.1 m | +19.0 m | +17.9 m | 0.013 |
Note: Data often presented as geometric mean percent change from baseline to account for non-normal distribution of hemodynamic data.
References
Application of Ecraprost in Ischemia-Reperfusion Injury Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant cause of morbidity and mortality in various clinical scenarios, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of IRI is complex, involving endothelial dysfunction, oxidative stress, inflammation, and apoptosis.
Ecraprost, a prostaglandin E1 (PGE1) analogue, has been investigated for its therapeutic potential in conditions involving compromised blood flow. While clinical trials have primarily focused on its lipid-encapsulated form, lipo-ecraprost, in chronic critical limb ischemia, the active component, PGE1, has demonstrated protective effects in preclinical models of acute ischemia-reperfusion injury.[1][2][3] This document provides a comprehensive overview of the application of PGE1 (as a proxy for this compound) in IRI studies, detailing its mechanism of action, experimental protocols, and relevant signaling pathways.
Mechanism of Action in Ischemia-Reperfusion Injury
Prostaglandin E1 exerts its protective effects in IRI through a multi-faceted mechanism primarily centered on its anti-inflammatory, anti-apoptotic, and vasodilatory properties.
-
Anti-inflammatory Effects: PGE1 has been shown to mitigate the inflammatory cascade that is characteristic of IRI. It achieves this by inhibiting the adherence of neutrophils to endothelial cells, a critical step in the inflammatory response.[1] This is partly mediated by the downregulation of intercellular adhesion molecule-1 (ICAM-1) expression on the endothelium.[1] Furthermore, PGE1 can modulate the balance of cytokines by suppressing the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), while promoting the release of anti-inflammatory cytokines like Interleukin-10 (IL-10). This shift from a pro-inflammatory to an anti-inflammatory state helps to reduce tissue damage. Some studies also suggest that PGE1's anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway.
-
Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a significant contributor to tissue damage in IRI. PGE1 has been demonstrated to have anti-apoptotic properties. It can reduce the number of apoptotic cells in reperfused tissue by modulating the expression of key apoptosis-related proteins. Specifically, PGE1 has been shown to decrease the expression of the pro-apoptotic protein Bax and the executioner caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.
-
Vasodilatory and Endothelial Protective Effects: As a potent vasodilator, PGE1 improves microcirculation, which is often compromised in IRI. This helps to enhance tissue perfusion and oxygenation. PGE1 also plays a role in protecting the vascular endothelium, which is a primary target of IRI-induced damage.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical and clinical studies investigating the use of Prostaglandin E1 in the context of ischemia and ischemia-reperfusion injury.
Table 1: Preclinical Studies of Prostaglandin E1 in Ischemia-Reperfusion Injury Models
| Animal Model | Ischemia Duration | Reperfusion Duration | PGE1 Dosage | Route of Administration | Key Findings | Reference |
| Rat Hepatic IRI | 60 min | - | Not specified | - | Decreased ICAM-1 expression and reduced leukocyte-endothelial cell adhesion. | |
| Rat Lung Transplant | - | 2 hours | Not specified | - | Shift from pro-inflammatory to anti-inflammatory cytokines. | |
| Rat Intestinal IRI | 15 or 60 min | 1 or 7 days | 2.5 µg/kg (bolus) or 20 ng/kg/min (infusion) | Intra-arterial or Intravenous | Attenuated histological damage and PMN infiltration. | |
| Rat Musculocutaneous Flap IRI | 4 hours | 24 hours and 5 days | 1 µg | Intraflap injection | Decreased ICAM-1 expression and reduced leukocyte adhesion. | |
| Rat Renal IRI | Not specified | Not specified | 20 µg/kg | - | Reduced oxidative stress, inflammation, and apoptosis in the stomach. | |
| Rat Cerebral Ischemia (MCAO) | Permanent | 7 and 14 days | 10 µg/kg/day (lipo-PGE1) | - | Promoted angiogenesis and neurogenesis. | |
| Dog Renal IRI | 1 or 2 hours | - | Not specified | Intravenous | Increased renal cortical blood flow and improved renal function. |
Table 2: Clinical Studies of Prostaglandin E1 in Ischemia-Reperfusion Injury
| Study Population | Intervention | PGE1 Dosage | Route of Administration | Key Findings | Reference |
| Patients undergoing cardiac surgery | Lipo-PGE1 | 0.04 µg/kg/min | - | Suppressed the production of IL-6 and IL-8. | |
| Patients with acute lower limb ischemia | Lipo-PGE1 as an adjuvant to surgery | 20 µ g/day for 12-14 days | Intravenous | Lowered the combined incidence of postoperative mortality and major adverse limb events. |
Experimental Protocols
Below are detailed methodologies for key experiments to study the effects of this compound (PGE1) in a rat model of hepatic ischemia-reperfusion injury.
Animal Model of Hepatic Ischemia-Reperfusion Injury
This protocol is based on established methods for inducing hepatic IRI in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments (scissors, forceps, microvascular clamps)
-
This compound (Prostaglandin E1) solution
-
Saline solution (vehicle control)
-
Suture materials
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the abdominal area and disinfect with an antiseptic solution.
-
Perform a midline laparotomy to expose the liver.
-
-
Induction of Ischemia:
-
Gently retract the intestines to visualize the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver.
-
Occlude the portal triad using a microvascular clamp to induce ischemia in approximately 70% of the liver. The right lobes remain perfused to prevent intestinal congestion.
-
Confirm ischemia by observing the blanching of the ischemic lobes. Maintain ischemia for a predetermined duration (e.g., 60 minutes).
-
-
Drug Administration:
-
Divide the animals into experimental groups:
-
Sham group: Undergoes laparotomy without induction of ischemia.
-
Control group: Receives saline (vehicle) administration prior to reperfusion.
-
This compound group: Receives this compound (PGE1) at a predetermined dose and route (e.g., intravenous or intraportal) just before reperfusion.
-
-
-
Reperfusion:
-
After the ischemic period, remove the microvascular clamp to initiate reperfusion.
-
Observe the reperfused liver lobes for color change, indicating the restoration of blood flow.
-
Close the abdominal incision in layers using sutures.
-
-
Postoperative Care and Sample Collection:
-
Provide postoperative analgesia and monitor the animals for recovery.
-
At a predetermined time point after reperfusion (e.g., 6, 24, or 48 hours), re-anesthetize the animals.
-
Collect blood samples via cardiac puncture for biochemical analysis (e.g., ALT, AST).
-
Perfuse the liver with saline and collect tissue samples from both ischemic and non-ischemic lobes for histological analysis, immunohistochemistry, and molecular assays.
-
Euthanize the animals according to approved protocols.
-
Assessment of Liver Injury and Inflammation
1. Biochemical Analysis:
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to quantify hepatocellular injury.
2. Histological Examination:
-
Fix liver tissue samples in 10% formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess the degree of necrosis, sinusoidal congestion, and inflammatory cell infiltration.
3. Immunohistochemistry for ICAM-1:
-
Use paraffin-embedded liver sections.
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody against ICAM-1.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize ICAM-1 expression on endothelial cells.
4. Myeloperoxidase (MPO) Assay:
-
Homogenize liver tissue samples.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a colorimetric assay.
5. Cytokine Analysis:
-
Measure the levels of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in serum or liver homogenates using ELISA kits.
6. Apoptosis Assays:
-
TUNEL Staining: Use a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on liver sections to detect apoptotic cells.
-
Western Blotting: Analyze the expression of apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3) in liver tissue lysates.
Signaling Pathways and Visualizations
The protective effects of this compound (PGE1) in ischemia-reperfusion injury are mediated through complex signaling pathways that ultimately reduce inflammation and apoptosis.
Caption: Signaling pathways of this compound (PGE1) in mitigating ischemia-reperfusion injury.
Caption: Experimental workflow for studying this compound in a hepatic IRI model.
Conclusion
The available evidence from preclinical studies strongly suggests that this compound, through its active component Prostaglandin E1, has significant potential as a therapeutic agent to mitigate ischemia-reperfusion injury. Its ability to target key pathological processes, including inflammation and apoptosis, makes it a compelling candidate for further investigation. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in exploring the application of this compound in various models of IRI. Further well-designed studies are warranted to translate these promising preclinical findings into effective clinical therapies.
References
- 1. Prostaglandin E1 protects against ischemia-reperfusion injury of the liver by inhibition of neutrophil adherence to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E1 protects lung transplants from ischemia-reperfusion injury: a shift from pro- to anti-inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effect of liposomal prostaglandin E1 in acute lower limb ischemia as an adjuvant to hybrid procedures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ecraprost Instability in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of experimental compounds is paramount to obtaining accurate and reproducible results. Ecraprost, a prodrug of a prostaglandin E1 analogue, presents challenges in aqueous solutions due to its susceptibility to degradation. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common instability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I fix it?
A1: Cloudiness or precipitation of this compound in aqueous solutions is often due to its low aqueous solubility. This compound is a lipophilic molecule and may not fully dissolve in purely aqueous buffers, especially at higher concentrations.
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of this compound does not exceed its solubility limit in your specific aqueous buffer.
-
Incorporate a Solubilizing Agent: To improve solubility, consider the addition of a small percentage of an organic co-solvent or a non-ionic surfactant. It is crucial to first confirm the compatibility of any additive with your experimental system to avoid interference.
-
Gentle Warming and Agitation: Gently warming the solution to 37°C while stirring may aid dissolution. However, be cautious as elevated temperatures can accelerate degradation.
-
pH Adjustment: The solubility of prostaglandin analogs can be pH-dependent. While this compound's stability is favored at acidic pH, its solubility might vary. Empirically testing a narrow pH range (e.g., pH 6.0-7.4) for solubility without compromising stability is advisable for certain applications, but stability should be the primary concern.
Q2: I am observing a rapid loss of this compound potency in my experiments. What are the likely causes?
A2: Rapid loss of potency is a strong indicator of chemical degradation. This compound, being a prodrug with ester linkages, is susceptible to hydrolysis, which is significantly influenced by pH and temperature.
Potential Causes and Solutions:
-
Inappropriate pH: Prostaglandin E1 and its analogs are generally more stable in slightly acidic conditions.[1] Storage or incubation in neutral or alkaline buffers can catalyze the hydrolysis of the ester groups.
-
Recommendation: Prepare and store this compound solutions in a slightly acidic buffer (e.g., citrate buffer, pH 4.0-5.0).
-
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.
-
Recommendation: Prepare stock solutions fresh and store them at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles.
-
-
Presence of Esterases: If your experimental system (e.g., cell culture media with serum, tissue homogenates) contains esterases, the prodrug will be enzymatically cleaved to its active form. This is an expected conversion, but it's important to differentiate this from chemical degradation.
-
Recommendation: Analyze for the appearance of the active prostaglandin E1 analog alongside the disappearance of this compound to confirm enzymatic activity.
-
Q3: How can I prepare a stable aqueous solution of this compound for my in vitro experiments?
A3: Preparing a stable solution requires careful consideration of the solvent, pH, temperature, and storage conditions.
Recommended Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-resistant tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solution:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in your pre-chilled, slightly acidic aqueous buffer (e.g., pH 4.5 citrate buffer) immediately before use.
-
Mix thoroughly by gentle inversion. Avoid vigorous vortexing of the final aqueous solution.
-
Use the freshly prepared working solution promptly.
Data Presentation: Stability of Prostaglandin E1 (Active Moiety of this compound)
The stability of this compound is closely related to its active form, Prostaglandin E1 (PGE1). The following tables summarize the expected stability of PGE1 in aqueous solutions, which can be used as a guide for handling this compound.
Table 1: Effect of pH on PGE1 Stability at 37°C
| pH | Buffer System | Approximate % Remaining after 14 days |
| 4.5 | Isotonic Saline | ~50% |
| 4.7 | Phosphate Buffered Saline | ~50% |
| 7.4 | Phosphate Buffer | <5% |
Data extrapolated from stability studies on Prostaglandin E1.[1]
Table 2: Effect of Temperature on PGE1 Stability in Saline Solution (pH 4.5)
| Temperature | Approximate Shelf-Life (Time to 90% of initial concentration) |
| 37°C | < 1 day |
| 25°C | ~ 7 days |
| 4°C | ~ 90 days |
Data extrapolated from stability studies on Prostaglandin E1.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in a 60°C oven for 24 and 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber (ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw a sample, dilute with the mobile phase, and analyze by a stability-indicating HPLC method (see Protocol 2).
-
A control sample (unstressed stock solution) should be analyzed concurrently.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid in water).
-
Initial conditions: 30% acetonitrile.
-
Gradient: Linearly increase to 90% acetonitrile over 20 minutes.
-
Hold at 90% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Validation of the Method: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method in separating the parent drug from its degradation products.
Visualizations
References
Technical Support Center: Large-Scale Synthesis of Ecraprost
Welcome to the Technical Support Center for the large-scale synthesis of Ecraprost. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and formulation of this prostaglandin E1 prodrug.
Section 1: Chemical Synthesis - Troubleshooting and FAQs
The large-scale synthesis of this compound, a complex lipophilic molecule, presents several challenges, primarily centered around stereochemical control, reaction efficiency, and purity. Below are common issues and their potential solutions.
FAQ 1: What are the primary challenges in the large-scale synthesis of this compound?
The main hurdles in scaling up this compound synthesis include:
-
Stereochemical Control: Establishing and maintaining the correct stereochemistry at multiple chiral centers is critical for the drug's efficacy.[1][2]
-
Low Yields and Lengthy Steps: Traditional prostaglandin syntheses are often characterized by numerous steps and modest overall yields, impacting cost-effectiveness at an industrial scale.[3]
-
Purification: The separation of desired stereoisomers and removal of process-related impurities can be complex and require sophisticated chromatographic techniques.[4]
-
Reagent Stability and Handling: Key reagents, such as organocuprates, are often thermally unstable and require careful handling and controlled reaction conditions.[5]
Troubleshooting Guide: Key Synthetic Steps
The synthesis of this compound typically involves several key transformations, each with its own set of potential issues.
The Corey lactone is a foundational intermediate in many prostaglandin syntheses.
-
Issue: Low yields or poor stereoselectivity in the initial cyclization to form the cyclopentane ring.
-
Troubleshooting:
-
Reagent Quality: Ensure the purity and reactivity of reagents, particularly for steps involving sensitive catalysts.
-
Temperature Control: Precise temperature control is crucial for stereoselectivity. Deviations can lead to the formation of unwanted diastereomers.
-
Solvent Choice: The polarity and purity of the solvent can significantly influence reaction outcomes.
-
-
-
Issue: Difficulty in the transformation of the δ-lactone to the γ-lactone.
-
Troubleshooting:
-
Protecting Group Strategy: Ensure the appropriate selection and stability of protecting groups to prevent side reactions.
-
Reaction Conditions: Optimize reaction time and temperature to favor the desired lactone rearrangement.
-
-
The introduction of the omega side chain via a 1,4-conjugate addition of an organocuprate reagent is a critical step.
-
Issue: Low conversion or formation of 1,2-addition byproducts.
-
Troubleshooting:
-
Reaction Temperature: These reactions are typically run at low temperatures (-78°C to -40°C) to favor 1,4-addition. Inconsistent cooling can lead to side reactions.
-
Reagent Purity: The purity of the organocuprate reagent is paramount. Impurities can lead to decomposition and reduced reactivity.
-
Lewis Acid Additives: The use of Lewis acids like TMSCl or BF3 can sometimes accelerate the desired 1,4-addition, especially for sterically hindered substrates.
-
-
-
Issue: Poor stereoselectivity in the formation of the new chiral center.
-
Troubleshooting:
-
Chiral Ligands: For asymmetric syntheses, the choice and purity of the chiral ligand are critical.
-
Substrate Control: The existing stereocenters in the cyclopentenone core heavily influence the stereochemical outcome. Ensure the purity of the starting material.
-
-
The Wittig reaction is commonly used to install the alpha side chain.
-
Issue: Low yield of the desired alkene.
-
Troubleshooting:
-
Ylide Generation: Ensure complete formation of the ylide. The choice of base (e.g., n-BuLi, NaH, KOtBu) and reaction conditions (temperature, solvent) are critical. The presence of acidic protons in the starting materials can quench the ylide.
-
Reagent Stability: Some ylides can be unstable. It may be beneficial to generate the ylide in the presence of the aldehyde or ketone.
-
Steric Hindrance: Sterically hindered aldehydes or ketones may react slowly. Longer reaction times or more reactive ylides might be necessary.
-
-
-
Issue: Formation of undesired Z/E isomers.
-
Troubleshooting:
-
Ylide Type: The structure of the ylide influences the stereochemical outcome. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.
-
Reaction Conditions: The presence of lithium salts can influence the stereoselectivity. Salt-free conditions often favor the Z-isomer.
-
-
Experimental Protocols: Key Reactions
-
General Procedure for Organocuprate Conjugate Addition:
-
In a flame-dried, inert atmosphere (argon or nitrogen) flask, prepare the organocuprate reagent (e.g., Gilman reagent, R₂CuLi) at the appropriate low temperature (typically -78°C to -40°C) in a suitable solvent like THF or diethyl ether.
-
Slowly add a solution of the α,β-unsaturated cyclopentenone precursor to the organocuprate solution, maintaining the low temperature.
-
Stir the reaction mixture at the low temperature for the specified time until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.
-
Purify the product by column chromatography.
-
-
General Procedure for the Wittig Reaction:
-
In a flame-dried, inert atmosphere flask, suspend the phosphonium salt in a dry, aprotic solvent (e.g., THF, DMSO).
-
Cool the suspension to the appropriate temperature (e.g., 0°C or -78°C) and add a strong base (e.g., n-BuLi, NaH) dropwise to generate the ylide. The formation of a colored solution often indicates ylide generation.
-
Stir the mixture for a specified time to ensure complete ylide formation.
-
Slowly add a solution of the aldehyde or ketone precursor to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and extraction.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
Section 2: Impurity Profile and Control
Controlling impurities is a critical aspect of large-scale pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.
FAQ 2: What are the common process-related impurities in this compound synthesis?
Common impurities can arise from various stages of the synthesis and include:
-
Stereoisomers: Diastereomers and enantiomers can form if stereocontrol is not precise in key reactions.
-
Byproducts from Side Reactions: Incomplete reactions or side reactions (e.g., 1,2-addition in the conjugate addition step) can lead to impurities.
-
Degradation Products: Prostaglandins can be sensitive to pH and temperature, leading to degradation products such as PGA and PGB analogs.
-
Residual Reagents and Solvents: Unreacted starting materials, reagents (e.g., triphenylphosphine oxide from the Wittig reaction), and solvents used in the synthesis and purification steps.
Impurity Control Strategy
| Impurity Type | Control Strategy |
| Stereoisomers | Strict control of reaction conditions (temperature, reagents). Use of chiral chromatography for purification. |
| Byproducts | Optimization of reaction parameters to maximize selectivity. In-process controls to monitor reaction completion. |
| Degradation Products | Control of pH and temperature during synthesis, workup, and storage. Use of antioxidants where appropriate. |
| Residual Reagents/Solvents | Efficient purification methods (e.g., crystallization, chromatography). Final drying under vacuum to remove volatile solvents. |
Section 3: Formulation and Stability
This compound is a lipo-prostaglandin, meaning it is formulated in a lipid emulsion to improve its stability and delivery.
FAQ 3: What are the key challenges in the formulation of liposomal this compound?
-
Encapsulation Efficiency: Achieving high and consistent encapsulation of the lipophilic this compound into the lipid carrier.
-
Particle Size Control: Maintaining a uniform and desired particle size distribution of the liposomes is crucial for bioavailability and stability.
-
Physical and Chemical Stability: Preventing drug leakage, liposome aggregation or fusion, and chemical degradation of both the drug and the lipid components over time.
-
Residual Solvents: Removal of organic solvents used in the liposome preparation process to acceptable levels.
Troubleshooting Guide: Liposomal Formulation
-
Issue: Low encapsulation efficiency.
-
Troubleshooting:
-
Lipid Composition: Optimize the lipid composition (e.g., phospholipid to cholesterol ratio) to enhance drug incorporation.
-
Drug-to-Lipid Ratio: Adjust the initial drug-to-lipid ratio.
-
Formulation Method: Evaluate different liposome preparation methods (e.g., thin-film hydration, ethanol injection) for better encapsulation.
-
-
-
Issue: Inconsistent particle size or broad size distribution.
-
Troubleshooting:
-
Homogenization/Extrusion: Optimize the parameters of the size reduction process (e.g., pressure, number of cycles, membrane pore size).
-
Lipid Quality: Ensure the purity and quality of the lipids used.
-
-
-
Issue: Poor long-term stability (e.g., drug leakage, particle size increase).
-
Troubleshooting:
-
Storage Conditions: Store the formulation at the recommended temperature and protect it from light.
-
pH of the Aqueous Phase: Optimize the pH of the formulation to enhance the stability of this compound.
-
Inclusion of Stabilizers: Consider the addition of cryoprotectants (for frozen storage) or lyoprotectants (for lyophilized products).
-
-
Section 4: Visualizing Workflows and Pathways
Diagrams
Caption: High-level workflow for the synthesis and formulation of this compound.
Caption: A general troubleshooting logic for addressing low reaction yields.
References
- 1. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General Catalyst Controlled Route to Prostaglandin F2α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise, scalable and enantioselective total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and preparative resolution of enantiomers of prostaglandin precursors and prostaglandins by liquid chromatography on derivatized cellulose chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Enhancing the Bioavailability of Ecraprost Lipid Emulsion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the bioavailability of Ecraprost lipid emulsion.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation, characterization, and in vivo evaluation of this compound lipid emulsion.
Formulation & Characterization
-
Q1: Why is the encapsulation efficiency of this compound in my lipid emulsion consistently low?
A1: Low encapsulation efficiency can stem from several factors related to the formulation and process parameters. This compound, being a lipophilic prodrug of prostaglandin E1, should readily associate with the lipid phase.[1][2] However, issues can still arise.
Potential Causes:
-
Insufficient oil concentration: The amount of the lipid phase may be inadequate to effectively solubilize the this compound.
-
Inappropriate oil type: The selected oil may not be an optimal solvent for this compound. The solubility of a lipophilic drug can vary significantly between different oils (e.g., long-chain vs. medium-chain triglycerides).[3]
-
High drug concentration: Attempting to load an excessive amount of this compound beyond its solubility limit in the chosen lipid system.
-
Suboptimal homogenization/emulsification: Inefficient droplet size reduction can lead to a lower surface area for drug encapsulation.[3]
-
Drug degradation: this compound may be sensitive to processing conditions such as high temperature or excessive shear forces.
Recommended Solutions:
-
Optimize oil concentration: Systematically increase the oil-to-water ratio in your formulation.
-
Screen different oils: Test a variety of pharmaceutically acceptable oils (e.g., soybean oil, medium-chain triglycerides, olive oil) to identify one that offers the best solubility for this compound.[4]
-
Determine drug solubility: Accurately measure the saturation solubility of this compound in the selected oil before preparing the emulsion.
-
Refine homogenization process: Increase the homogenization pressure or the number of passes to achieve a smaller and more uniform droplet size.
-
Control processing conditions: Employ temperature-controlled processing and consider alternative, lower-energy emulsification methods if degradation is suspected.
-
-
Q2: My this compound lipid emulsion is showing signs of instability (e.g., creaming, cracking, or particle size increase) upon storage. What can I do?
A2: Emulsion instability is a common challenge and is often related to the formulation's composition and the manufacturing process.
Potential Causes:
-
Inadequate surfactant concentration or type: The emulsifier may not be providing a sufficient steric or electrostatic barrier to prevent droplet coalescence.
-
Incorrect hydrophilic-lipophilic balance (HLB): The HLB of the surfactant system may not be optimal for the specific oil phase used.
-
Ostwald ripening: Smaller droplets dissolving and redepositing onto larger ones, leading to an overall increase in particle size.
-
Changes in pH or temperature: Environmental factors can affect the stability of the emulsion.
-
Insufficient homogenization: A wide particle size distribution can contribute to instability.
Recommended Solutions:
-
Optimize surfactant system: Screen different non-ionic surfactants or combinations of surfactants to find the most effective stabilizing system. Consider the use of co-surfactants.
-
Adjust HLB: Systematically vary the HLB of your surfactant blend to match the requirements of your oil phase.
-
Narrow particle size distribution: Utilize high-pressure homogenization or microfluidization to create a monodisperse emulsion.
-
Control storage conditions: Store the emulsion at a controlled temperature and protect it from light. Ensure the pH of the aqueous phase is optimized for stability.
-
Incorporate a co-solvent: In some cases, adding a co-solvent to the aqueous or oil phase can improve stability.
-
In Vitro & In Vivo Studies
-
Q3: The in vitro drug release profile of this compound from the lipid emulsion is very slow and incomplete. How can this be improved?
A3: A slow or incomplete in vitro release can indicate that the drug is too strongly partitioned into the lipid core of the emulsion droplets.
Potential Causes:
-
High lipophilicity of the drug: this compound's inherent properties may favor retention within the oil phase.
-
Formulation composition: The type of oil and surfactants can influence the partitioning behavior of the drug.
-
Inappropriate release medium: The chosen in vitro release medium may not provide adequate sink conditions to facilitate drug diffusion.
Recommended Solutions:
-
Modify the formulation:
-
Incorporate medium-chain triglycerides (MCTs): MCTs can sometimes facilitate faster drug release compared to long-chain triglycerides (LCTs).
-
Adjust the surfactant concentration: Higher surfactant levels can enhance the formation of micelles in the release medium, which can act as a carrier for the released drug.
-
-
Optimize the release medium:
-
Add a solubilizing agent: Incorporate a small percentage of a non-ionic surfactant (e.g., Tween 80) or other solubilizers into the release buffer to ensure sink conditions.
-
Use a two-phase release system: This can better mimic the in vivo partitioning of the drug.
-
-
-
Q4: We are observing high variability in the pharmacokinetic data from our in vivo animal studies. What are the potential sources of this variability?
A4: High variability in in vivo studies with lipid emulsions can be multifactorial.
Potential Causes:
-
Inconsistent formulation properties: Batch-to-batch variations in particle size, drug loading, or stability of the emulsion.
-
Animal-related factors: Differences in age, weight, sex, and physiological state of the animals.
-
Dosing and sampling errors: Inaccuracies in the administered dose or timing of blood sample collection.
-
Metabolic differences: Individual variations in the activity of enzymes responsible for metabolizing this compound.
-
Interaction with biological components: The lipid emulsion droplets can interact with plasma proteins and other blood components, which can vary between animals.
Recommended Solutions:
-
Ensure formulation consistency: Thoroughly characterize each batch of the lipid emulsion before in vivo administration to ensure consistency in key parameters.
-
Standardize animal models: Use animals of the same strain, age, and weight range. Acclimatize the animals to the experimental conditions before the study.
-
Refine experimental procedures: Implement rigorous protocols for dosing and blood sampling. Use appropriate techniques to minimize stress on the animals.
-
Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Monitor for potential interactions: Be aware of how the lipid emulsion might interact with physiological components and consider this in the data analysis.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the enhancement of bioavailability for drugs formulated in lipid emulsions.
-
Q5: How does reducing the particle size of the lipid emulsion improve the bioavailability of this compound?
A5: Reducing the particle size of the lipid emulsion to the nano-scale can significantly enhance the bioavailability of this compound through several mechanisms:
-
Increased surface area: Smaller droplets have a larger surface area-to-volume ratio, which can lead to a faster dissolution rate of the encapsulated drug in biological fluids.
-
Enhanced absorption: Nanoparticles can be taken up more efficiently by the lymphatic system, which can bypass the first-pass metabolism in the liver, a common issue for many drugs.
-
Improved tissue targeting: In the case of this compound for peripheral arterial disease, smaller lipid particles may more effectively extravasate and reach the ischemic tissues.
-
-
Q6: What is the role of surfactants in improving the bioavailability of drugs in lipid emulsions?
A6: Surfactants are critical components of lipid emulsions that play multiple roles in enhancing drug bioavailability:
-
Emulsion stabilization: They form a protective layer around the oil droplets, preventing their aggregation and ensuring the stability of the formulation.
-
Increased membrane permeability: Some surfactants can interact with the intestinal membrane, transiently increasing its permeability and facilitating drug absorption.
-
Inhibition of efflux transporters: Certain surfactants can inhibit the activity of efflux pumps like P-glycoprotein in the gastrointestinal tract, which are responsible for pumping drugs back into the lumen, thereby increasing the net absorption.
-
-
Q7: Can surface modification of the lipid emulsion droplets enhance the bioavailability of this compound?
A7: Yes, surface modification is a promising strategy. Coating the lipid droplets with specific polymers or ligands can improve the pharmacokinetic profile and therapeutic efficacy of this compound.
-
PEGylation: Coating with polyethylene glycol (PEG) can increase the circulation half-life of the lipid droplets by reducing their uptake by the reticuloendothelial system (RES).
-
Targeted delivery: Attaching specific ligands (e.g., antibodies or peptides) to the surface of the droplets can direct them to specific tissues or cell types, thereby increasing the drug concentration at the site of action.
-
-
Q8: What are the key differences between using long-chain triglycerides (LCTs) and medium-chain triglycerides (MCTs) in the lipid emulsion, and how do they affect bioavailability?
A8: The choice between LCTs and MCTs can have a significant impact on the bioavailability of a drug like this compound.
-
Solubility: LCTs generally offer higher solubilizing capacity for highly lipophilic drugs.
-
Digestion and Absorption: MCTs are more rapidly hydrolyzed by lipases and the resulting fatty acids are more readily absorbed. This can sometimes lead to a faster onset of action.
-
Lymphatic Transport: LCTs are more prone to be transported via the lymphatic system, which can be advantageous for drugs that undergo extensive first-pass metabolism. The optimal choice depends on the specific properties of the drug and the desired pharmacokinetic profile.
-
Data Presentation
The following table provides an example of how to structure quantitative data from formulation optimization studies to assess the impact on bioavailability.
| Formulation ID | Oil Type | Surfactant (%) | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vivo AUC (ng·h/mL) |
| ECRA-L-01 | Soybean Oil | 1.5 | 250 ± 15 | -35.2 ± 2.1 | 85.3 ± 3.5 | 1250 ± 150 |
| ECRA-L-02 | Soybean Oil | 2.5 | 180 ± 10 | -38.5 ± 1.8 | 92.1 ± 2.8 | 1870 ± 210 |
| ECRA-M-01 | MCT | 1.5 | 230 ± 12 | -28.4 ± 2.5 | 82.5 ± 4.1 | 1420 ± 180 |
| ECRA-M-02 | MCT | 2.5 | 165 ± 8 | -31.7 ± 2.0 | 90.8 ± 3.1 | 2150 ± 250 |
Experimental Protocols
1. Preparation of this compound Lipid Emulsion
-
Objective: To prepare a stable oil-in-water lipid emulsion containing this compound.
-
Methodology:
-
Oil Phase Preparation: Dissolve a specific amount of this compound in the chosen lipid (e.g., soybean oil or MCT) with gentle heating and stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., lecithin) and any co-surfactants in purified water.
-
Pre-emulsification: Add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or a microfluidizer for a specified number of cycles and at a defined pressure to reduce the droplet size to the desired range.
-
Characterization: Measure the mean particle size, polydispersity index (PDI), and zeta potential of the final emulsion using a dynamic light scattering (DLS) instrument. Determine the encapsulation efficiency by separating the free drug from the emulsion and quantifying it using a validated analytical method (e.g., HPLC).
-
2. In Vitro Drug Release Study
-
Objective: To evaluate the release profile of this compound from the lipid emulsion.
-
Methodology:
-
Apparatus: Use a USP dissolution apparatus (e.g., paddle or dialysis bag method).
-
Release Medium: Prepare a phosphate buffer saline (PBS) at pH 7.4, potentially containing a small amount of a non-ionic surfactant to maintain sink conditions.
-
Procedure:
-
Place a known amount of the this compound lipid emulsion into the release medium.
-
Maintain the temperature at 37°C and stir at a constant speed.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
-
3. In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic parameters of this compound after intravenous administration of the lipid emulsion in an animal model (e.g., rats or rabbits).
-
Methodology:
-
Animal Model: Use healthy adult male/female rats (e.g., Sprague-Dawley) or rabbits. Acclimatize the animals for at least one week before the experiment. Ensure compliance with all ethical guidelines for animal research.
-
Dosing: Administer the this compound lipid emulsion intravenously (e.g., via the tail vein in rats) at a specific dose.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., retro-orbital sinus or jugular vein) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated and sensitive bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), half-life (t1/2), and clearance (CL).
-
Visualizations
Caption: Hypothetical signaling pathway for Prostaglandin E1 (PGE1), the active form of this compound.
Caption: Workflow for the preparation and characterization of this compound lipid emulsion.
Caption: Workflow for an in vivo pharmacokinetic study of this compound lipid emulsion.
References
- 1. This compound: AS 013, Circulase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parenteral therapy with lipo-ecraprost, a lipid-based formulation of a PGE1 analog, does not alter six-month outcomes in patients with critical leg ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Injectable Lipid Emulsions—Advancements, Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming common side effects of prostaglandin analogs in research
Welcome to the technical support center for researchers utilizing prostaglandin analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common side effects and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cell culture is showing significant cell death after treatment with a prostaglandin analog. What are the likely causes and how can I fix this?
A1: Unexpected cytotoxicity is a common issue, often stemming from several factors:
-
Preservative Toxicity: Many commercial prostaglandin analog solutions contain preservatives like benzalkonium chloride (BAK), which are known to be cytotoxic to cells in culture.[1]
-
High Compound Concentration: The concentration of the prostaglandin analog may be too high for your specific cell line, leading to off-target toxicity.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to prostaglandin analogs and their formulations.
Troubleshooting Steps:
-
Switch to a Preservative-Free Formulation: This is the most effective way to determine if cytotoxicity is caused by the active compound or the preservative.[1] Preservative-free versions of many common analogs, such as tafluprost, have demonstrated significantly lower in vitro toxicity.[2]
-
Perform a Dose-Response Curve: Titrate the concentration of the prostaglandin analog to find the optimal therapeutic window that minimizes cell death while still achieving the desired biological effect.
-
Verify On-Target Effect: Use a receptor antagonist (e.g., AL-8810 for the FP receptor) to confirm that the observed effect is mediated by the intended receptor and is not a result of non-specific toxicity.[3][4]
Q2: I am observing a significant inflammatory response (e.g., redness, swelling) in my animal model after topical application of a prostaglandin analog. How can I mitigate this?
A2: Ocular inflammation, particularly conjunctival hyperemia (redness), is a well-documented side effect of topical prostaglandin analogs, primarily mediated by vasodilation.
Mitigation Strategies:
-
Co-administration of an NSAID: Non-steroidal anti-inflammatory drugs (NSAIDs) can help reduce the inflammatory response. For example, co-administration of a topical NSAID like bromfenac has been shown to reduce conjunctival hyperemia in the early hours after prostaglandin analog application.
-
Dose Optimization: Conduct a dose-response study to identify the lowest effective dose of the prostaglandin analog that achieves the desired outcome (e.g., intraocular pressure reduction) with minimal inflammatory side effects.
-
Use of Receptor Antagonists: Pre-treatment with a selective receptor antagonist can block the specific pathway leading to inflammation. For instance, an FP receptor antagonist can inhibit PGF2α-induced inflammatory responses.
-
Alternative Routes of Administration: For systemic effect studies, consider alternative administration routes like subcutaneous or intraperitoneal injection, which may bypass localized inflammatory responses seen with topical application.
Q3: How can I differentiate between the desired on-target effects and unintended off-target side effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.
Experimental Approach:
-
Use Receptor Antagonists: The most definitive method is to use a selective antagonist for the receptor of interest. If the antagonist blocks both the desired effect and the side effect, it indicates both are mediated through the same receptor. For example, the FP receptor antagonist AL-8810 can be used to verify that an effect is mediated by the FP receptor.
-
Utilize Knockout Models: If available, cell lines or animal models with a genetic knockout of the target receptor (e.g., FP or EP receptor knockout mice) can definitively show whether the receptor is necessary for the observed effects.
-
Compare Different Analogs: Different prostaglandin analogs have varying affinities for different prostanoid receptors (FP, EP1, EP3, etc.). Comparing the effects of multiple analogs can provide clues about which receptor is mediating the response.
Troubleshooting Guides
In Vitro Cytotoxicity
| Observed Issue | Potential Cause | Troubleshooting Action | Expected Outcome |
| High levels of cell death across all concentrations. | Preservative (e.g., BAK) in the commercial formulation is causing toxicity. | 1. Switch to a preservative-free formulation of the same analog.2. If unavailable, establish a baseline toxicity curve for the vehicle (containing the preservative) alone. | Reduced cell death, allowing for the assessment of the analog's specific cytotoxicity. |
| Cell viability decreases sharply at higher concentrations. | Off-target toxicity due to high concentration of the prostaglandin analog. | Perform a more detailed dose-response curve with smaller concentration increments to identify the EC50 for the therapeutic effect and the IC50 for cytotoxicity. | Identification of a therapeutic window where the desired effect is observed with minimal cell death. |
| Effect is not blocked by a selective receptor antagonist. | The observed cytotoxicity is an off-target effect, not mediated by the intended receptor. | 1. Consider if the analog is acting on other prostanoid receptors (e.g., EP receptors).2. Investigate alternative cell death pathways (e.g., oxidative stress). | Better understanding of the mechanism of toxicity and potential need to switch to a more selective analog. |
In Vivo Ocular Inflammation (Conjunctival Hyperemia)
| Observed Issue | Potential Cause | Troubleshooting Action | Expected Outcome |
| Severe and persistent conjunctival hyperemia in rabbit model. | High dose of prostaglandin analog causing excessive vasodilation. | 1. Perform a dose-response study to find the lowest dose that elicits the desired physiological response.2. Reduce the frequency of administration if possible. | Minimized hyperemia while maintaining the intended therapeutic effect. |
| Inflammatory response confounds other measurements. | Pro-inflammatory properties of the prostaglandin analog are interfering with the study endpoints. | 1. Co-administer a topical NSAID ophthalmic solution (e.g., bromfenac, flunixin) to reduce inflammation.2. Pre-treat with a selective FP receptor antagonist to block the inflammatory pathway. | Reduction in inflammatory markers, allowing for more accurate measurement of the primary experimental outcomes. |
| High variability in hyperemia scores between animals. | Inconsistent scoring method or variable individual animal responses. | 1. Use a standardized, quantitative scoring system for hyperemia (e.g., image analysis to calculate the area ratio of blood vessels).2. Ensure consistent topical administration technique. | More reproducible and statistically robust data on the degree of hyperemia. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Prostaglandin Analogs on Ocular Cells
| Prostaglandin Analog | Cell Line | Assay | Key Finding | Reference |
| Latanoprost | Human Conjunctival Stromal Cells | WST-1, MTT, LIVE/DEAD | Most cytotoxic; LD50 at 8.08% of commercial formulation. | |
| Bimatoprost | Human Conjunctival Stromal Cells | WST-1, MTT, LIVE/DEAD | Cytotoxicity similar to positive control (Triton X-100) at longer incubation times. | |
| Travoprost | Human Conjunctival Stromal Cells | WST-1, MTT, LIVE/DEAD | Highly toxic after 30 minutes of incubation. | |
| Tafluprost (preservative-free) | Human Conjunctival Stromal Cells | WST-1, MTT, LIVE/DEAD | Least cytotoxic; LD50 at 36.77% of commercial formulation. | |
| Latanoprost | Human Corneal Epithelial Cells | Ethidium Bromide Staining | Significantly more cytotoxic than bimatoprost and travoprost. | |
| Travoprost (with SofZia) | Multiple (Human Conjunctiva, Rabbit Cornea, Bovine Cornea) | Neutral Red, MTT | Highest cell viability (least toxic) among tested preserved analogs. |
Experimental Protocols
Protocol 1: Purification of Primary Retinal Ganglion Cells (RGCs) by Two-Step Immunopanning
This protocol is adapted from methods for isolating RGCs from rodent retinas.
Materials:
-
Dissection microscope
-
Enzyme solution (e.g., Papain)
-
Panning dishes (100mm Petri)
-
Goat anti-rabbit IgG antibody
-
Anti-macrophage antibody
-
Anti-Thy1.2 antibody
-
Cell culture medium (e.g., Neurobasal medium with supplements)
-
Trypsin, Trypsin inhibitor
Methodology:
-
Prepare Panning Dishes:
-
Negative Selection Dish: Coat a Petri dish with goat anti-rabbit IgG, then with an anti-macrophage antibody. This dish will capture and remove macrophages from the cell suspension.
-
Positive Selection Dish: Coat a second Petri dish with an anti-Thy1.2 antibody. This dish will capture the RGCs, which express the Thy1.2 surface marker.
-
-
Retinal Dissection and Dissociation:
-
Dissect retinas from neonatal rodents (e.g., P4-P7 mice or rats).
-
Digest the retinal tissue with the papain enzyme solution to create a single-cell suspension.
-
-
Negative Selection (Macrophage Depletion):
-
Incubate the retinal cell suspension on the anti-macrophage panning dish. Macrophages and other unwanted cells will adhere to the dish.
-
Gently swirl the dish, then collect the non-adherent cells. These cells contain the RGCs.
-
-
Positive Selection (RGC Capture):
-
Transfer the non-adherent cell suspension to the anti-Thy1.2 panning dish.
-
Incubate to allow the RGCs to bind to the antibody-coated surface.
-
Wash the dish gently to remove non-adherent cells (e.g., amacrine cells, photoreceptors).
-
-
RGC Recovery and Plating:
-
Release the adherent RGCs from the dish using trypsin.
-
Neutralize the trypsin with a trypsin inhibitor.
-
Centrifuge the cells to form a pellet, resuspend in culture medium, and plate onto a suitable substrate for your experiment.
-
Protocol 2: Assessment of RGC Viability In Vitro
Materials:
-
Purified RGC culture
-
Prostaglandin analog and vehicle control
-
Calcein-AM and Ethidium Homodimer-1 (LIVE/DEAD assay reagents)
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Plate purified RGCs at a desired density (e.g., 20,000 cells/well) in a multi-well plate and allow them to attach and stabilize for 24-72 hours.
-
Treatment: Treat the RGCs with various concentrations of the prostaglandin analog or vehicle control for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Staining:
-
At the end of the treatment period, remove the culture medium.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Add the LIVE/DEAD staining solution (containing Calcein-AM and Ethidium Homodimer-1) to each well according to the manufacturer's instructions.
-
Incubate at room temperature in the dark for 15-30 minutes.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green (Calcein-AM positive), and dead cells will fluoresce red (Ethidium Homodimer-1 positive).
-
Count the number of live and dead cells in several representative fields of view for each condition.
-
Calculate the percentage of viable cells: (Number of Live Cells / Total Number of Cells) * 100.
-
Visualizations: Signaling Pathways and Workflows
Caption: Prostaglandin analog FP receptor signaling cascade.
Caption: Experimental workflow for RGC purification.
References
- 1. Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunopanning purification and long-term culture of human retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of retinal ganglion cells using low-pressure flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Clinical Trial Design for Ecraprost Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting clinical trials for Ecraprost and similar prostaglandin E1 (PGE1) analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a prodrug of prostaglandin E1 (PGE1) formulated within lipid microspheres.[1] Its primary mechanism of action involves binding to prostanoid receptors, which activates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP).[2][3] This signaling cascade leads to vasodilation and inhibition of platelet aggregation, which are therapeutic goals in ischemic conditions.[4][5]
Q2: What was the indication for this compound in its major clinical trial, and what was the outcome?
A2: this compound was investigated for the treatment of critical limb ischemia (CLI) in patients who were not candidates for revascularization. The pivotal Phase 3 clinical trial (NCT00059644) was terminated for futility after an interim analysis showed no significant difference in the primary endpoint of amputation-free survival at 6 months between the this compound and placebo groups.
Q3: What are the common adverse events associated with prostacyclin analogs like this compound that should be monitored in a clinical trial?
A3: Clinical trials of prostacyclin analogs have reported several common side effects. These include headache, diarrhea, nausea, jaw pain, flushing, and pain at the infusion site. These adverse events should be carefully monitored and documented in any new clinical studies.
Q4: What are the key challenges in designing clinical trials for critical limb ischemia (CLI)?
A4: Designing clinical trials for CLI presents several challenges, including:
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Patient Heterogeneity: The patient population is diverse in terms of disease severity, comorbidities, and anatomical location of the arterial disease.
-
Recruitment: Enrolling a sufficient number of eligible patients can be difficult, and a significant percentage of clinical trials fail to meet their recruitment targets on time.
-
Endpoint Selection: There is a need for standardized and clinically meaningful endpoints. While amputation-free survival is a robust endpoint, others like wound healing and quality of life are also important but can be more challenging to measure consistently.
-
Provider and Patient Bias: Pre-existing beliefs about the superiority of one treatment over another can hinder recruitment for randomized controlled trials.
Troubleshooting Guides
Troubleshooting Hemodynamic Measurements (Ankle-Brachial Index - ABI)
Problem: High variability or inconsistent ABI measurements across study sites or between different time points for the same patient.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Patient Positioning | Ensure the patient is in a supine position for at least 10 minutes before measurement. The arm and ankle must be at the level of the heart to avoid hydrostatic pressure effects. An ABI can be falsely elevated by as much as 0.3 if the patient is seated. |
| Incorrect Cuff Size | Use appropriately sized blood pressure cuffs for both the arm and the ankle. The cuff bladder width should be about 40% of the limb's circumference. |
| Observer Variation | Standardize the measurement protocol across all sites and ensure technicians are thoroughly trained. Inter-observer variability can be significant, especially for post-exercise measurements. |
| Non-compressible Arteries | In patients with heavily calcified arteries (common in diabetes and renal disease), the ABI may be falsely elevated (>1.4). In such cases, consider using the toe-brachial index (TBI) as an alternative. |
| Incorrect Calculation | The ABI for each leg should be calculated by dividing the higher of the two ankle systolic pressures (dorsalis pedis or posterior tibial) by the higher of the two brachial systolic pressures (left or right arm). |
Troubleshooting Wound Healing Assessments
Problem: Inconsistent or subjective assessment of ulcer healing, leading to unreliable data.
Possible Causes and Solutions:
| Cause | Solution |
| Lack of Standardized Measurement Technique | Implement a single, standardized method for wound area measurement across all sites. Digital planimetry using software to analyze a photograph taken with a calibration ruler is a reproducible method. Ensure the photograph is taken perpendicular to the wound surface to minimize distortion. |
| Subjective Assessment of Wound Characteristics | Use a validated wound assessment tool, such as the Pressure Ulcer Scale for Healing (PUSH), which scores length x width, exudate amount, and tissue type to provide a more objective measure of healing progress. |
| Inconsistent Documentation | Provide clear guidelines and training on how to document wound characteristics, including the type and amount of necrotic tissue, granulation tissue, and exudate. |
Data Presentation
Summary of a Terminated Phase 3 this compound Study (NCT00059644)
This randomized, double-blind, placebo-controlled study was designed to assess the efficacy of lipo-ecraprost in improving amputation-free survival in patients with critical leg ischemia who had no revascularization options. The study was terminated due to futility.
| Outcome (at 6 months) | Lipo-Ecraprost (n=179) | Placebo (n=177) |
| Amputations | 29 | 23 |
| Deaths | 18 | 10 |
Data sourced from Brass et al., 2006.
Experimental Protocols
Protocol 1: Measurement of Ankle-Brachial Index (ABI)
-
Patient Preparation: Have the patient rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room. Ensure the patient's head and heels are supported.
-
Brachial Pressure Measurement:
-
Place an appropriately sized blood pressure cuff on the upper arm.
-
Apply ultrasound gel over the brachial artery in the antecubital fossa.
-
Using a handheld Doppler probe, locate the brachial artery signal.
-
Inflate the cuff until the signal disappears, then continue to inflate by an additional 20-30 mmHg.
-
Slowly deflate the cuff (approx. 2 mmHg/second) and record the pressure at which the Doppler signal reappears. This is the systolic pressure.
-
Repeat the measurement on the other arm.
-
-
Ankle Pressure Measurement:
-
Place the blood pressure cuff just above the malleoli.
-
Apply ultrasound gel over the dorsalis pedis (DP) and posterior tibial (PT) arteries.
-
Measure the systolic pressure for both the DP and PT arteries using the same Doppler technique as for the brachial artery.
-
Repeat the measurements on the other leg.
-
-
Calculation:
-
Identify the higher of the two brachial systolic pressures.
-
For the right leg, identify the higher pressure between the DP and PT arteries.
-
Calculate the right ABI: (Higher ankle pressure on the right) / (Higher brachial pressure).
-
Repeat the calculation for the left leg.
-
Protocol 2: Wound Area Assessment using Digital Planimetry
-
Image Acquisition:
-
Place a calibrated ruler or a marker of known dimensions adjacent to the wound.
-
Position the digital camera perpendicular to the wound surface to minimize distortion.
-
Capture a high-resolution image of the wound and the calibration marker.
-
-
Software Analysis:
-
Upload the digital photograph to a computer with planimetry software (e.g., ImageJ, Adobe Photoshop).
-
Use the software's calibration tool to define the length of the ruler or marker in the image.
-
Carefully trace the perimeter of the wound using the software's tracing tool.
-
The software will automatically calculate the surface area of the traced region in square centimeters.
-
-
Documentation:
-
Record the calculated wound area.
-
For longitudinal tracking, ensure the patient is in the same position for each photograph to maintain consistency.
-
Mandatory Visualizations
Caption: PGE1 Signaling Pathway in Vascular Cells.
Caption: Experimental Workflow for a CLI Clinical Trial.
Caption: Key Considerations for Refining CLI Trial Design.
References
- 1. apn.mhmedical.com [apn.mhmedical.com]
- 2. Mechanisms of prostaglandin E1-induced relaxation in penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Prostanoids on Human Platelet Function: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Mechanisms of action of prostaglandin E1 in therapy of peripheral arterial occlusive diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Patient Response to Ecraprost
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues and variability encountered during the experimental investigation of Ecraprost, a prostaglandin E1 (PGE1) analog. Given that clinical trials with lipo-ecraprost, a lipid-based formulation, were terminated due to lack of efficacy in treating critical limb ischemia, this guide focuses on supporting researchers who may be exploring the compound's mechanism of action or investigating similar molecules.
Frequently Asked Questions (FAQs)
1. What is the expected mechanism of action for this compound?
This compound is an analog of Prostaglandin E1 (PGE1). PGE1 exerts its effects by binding to prostanoid receptors, which are G-protein coupled receptors (GPCRs). Specifically, PGE1 is known to bind to the EP receptor subtypes (EP1, EP2, EP3, EP4) and the prostacyclin receptor (IP). The primary downstream signaling pathways involve the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of EP2 and EP4 receptors typically leads to an increase in cAMP via Gs protein stimulation of adenylyl cyclase, resulting in vasodilation and inhibition of platelet aggregation.[1][2] Conversely, EP3 receptor activation can be coupled to Gi, leading to a decrease in cAMP. The overall cellular response depends on the specific receptor subtype expression in the target tissue.
2. Why was there significant variability in patient response to this compound in clinical trials?
The phase 3 clinical trials for lipo-ecraprost in critical limb ischemia were terminated for futility, indicating a lack of significant therapeutic benefit over placebo.[3] While specific data on patient-to-patient variability in these trials is not extensively published, several factors could contribute to such observations with prostaglandin analogs:
-
Genetic Polymorphisms: Variations in the genes encoding for prostacyclin synthase and prostanoid receptors (like the IP receptor) can influence an individual's response to prostaglandin analogs.
-
Receptor Expression Levels: The density and distribution of EP and IP receptors can vary between individuals and may be altered by the disease state.
-
Drug Delivery and Metabolism: As a lipid-encapsulated prodrug, the in vivo delivery and conversion of lipo-ecraprost to its active form could be influenced by individual metabolic differences.
-
Disease Heterogeneity: Critical limb ischemia is a complex condition with multifactorial pathophysiology, which can lead to varied responses to a single therapeutic agent.
3. Are there known off-target effects for this compound?
As a PGE1 analog, this compound has the potential to interact with multiple prostanoid receptors (EP1, EP2, EP3, EP4, and IP), each with distinct signaling outcomes. The specific binding affinity of this compound for each of these receptors has not been widely published. Therefore, effects observed in experiments could be a composite of activating or inhibiting different receptor subtypes. For example, while EP2 and EP4 activation is generally associated with vasodilation, activation of other receptors could have opposing or different effects.
Troubleshooting Guides
Inconsistent Results in Cell-Based Signaling Assays (e.g., cAMP measurement)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No detectable change in cAMP levels upon this compound stimulation. | 1. Low or absent receptor expression: The cell line used may not express the relevant EP or IP receptors. 2. Incorrect assay conditions: The incubation time or concentration of this compound may be suboptimal. 3. Lipo-ecraprost formulation issue: The lipid encapsulation may hinder the interaction with the cell surface receptors in vitro. | 1. Confirm receptor expression: Use RT-PCR or western blotting to verify the presence of EP2, EP4, or IP receptors in your cell line. Consider using a cell line known to express these receptors. 2. Optimize assay parameters: Perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time. 3. Disrupt lipid formulation (for experimental purposes): In a controlled experiment, consider disrupting the liposomal formulation to release the this compound and see if a response is elicited. This can help differentiate between a formulation issue and a lack of cellular response. |
| High background or variable baseline cAMP levels. | 1. Cell culture variability: Inconsistent cell density, passage number, or cell health can affect baseline signaling. 2. Reagent instability: The phosphodiesterase (PDE) inhibitor used in the assay may be degraded. | 1. Standardize cell culture: Use cells within a consistent passage number range, ensure consistent seeding density, and visually inspect for healthy morphology. 2. Use fresh reagents: Prepare fresh solutions of PDE inhibitors for each experiment. |
| Observed cAMP decrease instead of an expected increase. | Predominant EP3 receptor expression: The cell line may express higher levels of the Gi-coupled EP3 receptor, which inhibits adenylyl cyclase. | Characterize receptor profile: Perform receptor expression analysis to determine the relative levels of different EP receptor subtypes. |
Variability in Platelet Aggregation Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent inhibition of platelet aggregation with this compound. | 1. Variability in donor platelets: Platelet reactivity can vary significantly between donors. 2. Incorrect handling of platelet-rich plasma (PRP): Mechanical stress or temperature fluctuations can activate platelets. 3. Suboptimal this compound concentration: The concentration may be too low to elicit a consistent inhibitory effect. | 1. Use a consistent donor pool or normalize data: If possible, use platelets from the same donor for a set of experiments. Alternatively, normalize the inhibition to a standard agonist response. 2. Follow standardized PRP preparation protocols: Handle PRP gently, maintain it at the recommended temperature, and use it within the specified timeframe. 3. Perform a dose-response curve: Determine the EC50 for this compound's inhibitory effect on platelet aggregation induced by a standard agonist (e.g., ADP). |
| No inhibition of platelet aggregation. | Receptor desensitization or low receptor number: Platelets may have become desensitized, or the donor may have a lower expression of the relevant receptors. | Use a positive control: Ensure that a known inhibitor of platelet aggregation (e.g., a different prostaglandin analog) is effective in your assay setup. |
Experimental Protocols
Key Experiment: In Vitro cAMP Measurement in a Cell Line
Objective: To quantify the effect of this compound on intracellular cAMP levels in a cell line expressing prostanoid receptors.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293 cells stably expressing EP2 or EP4 receptors) in a 96-well plate and grow to 80-90% confluency.
-
Pre-treatment: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
This compound Stimulation: Add varying concentrations of this compound (or lipo-ecraprost) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., forskolin).
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound.
Visualizations
Caption: Simplified signaling pathway of this compound via EP2/EP4 and IP receptors.
Caption: Experimental workflow for an in vitro cAMP assay.
Caption: Troubleshooting logic for a lack of cAMP response in cell-based assays.
References
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. Prostaglandin E1 high affinity binding sites of rat thymocytes. Specificity and blockade by non-steroidal antiinflammatory drugs and localization in a plasma membrane-enriched fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parenteral therapy with lipo-ecraprost, a lipid-based formulation of a PGE1 analog, does not alter six-month outcomes in patients with critical leg ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf-Life of Ecraprost Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the shelf-life of Ecraprost formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a prodrug of Prostaglandin E1 (PGE1), a potent vasodilator with anti-platelet and anti-inflammatory properties.[1][2] As a prostaglandin analog, this compound, and its active form PGE1, are susceptible to chemical degradation, which can lead to a loss of therapeutic efficacy and the formation of undesirable by-products.[3] Ensuring the stability of this compound formulations is crucial for maintaining their quality, safety, and effectiveness throughout their shelf-life.
Q2: What are the primary degradation pathways for this compound and its active metabolite, PGE1?
The primary degradation pathway for PGE1, the active form of this compound, is dehydration, which leads to the formation of Prostaglandin A1 (PGA1) and subsequently Prostaglandin B1 (PGB1).[4][5] This process is significantly influenced by pH, temperature, and the presence of certain excipients. Forced degradation studies on PGE1 have shown that it is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.
Q3: What are the optimal storage conditions for this compound formulations?
For long-term stability, this compound formulations should be stored in a dry, dark environment at refrigerated temperatures (2-8°C). Short-term storage at ambient temperature may be acceptable for a few weeks, but prolonged exposure to higher temperatures can accelerate degradation. It is also crucial to protect formulations from light to prevent photolytic degradation.
Q4: How does pH affect the stability of this compound formulations?
The stability of PGE1 is highly pH-dependent. Studies on PGE1 in lipid emulsions have shown that the drug is most stable at a pH of around 4.0. At this pH, PGE1 predominantly resides at the oil-water interface of the emulsion, which protects it from degradation in the aqueous phase. As the pH increases, a greater proportion of PGE1 moves into the aqueous phase, where it is more susceptible to dehydration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency (Reduced this compound/PGE1 Concentration) | - Chemical Degradation: Dehydration of PGE1 to PGA1 due to suboptimal pH, high temperature, or prolonged storage. - Oxidation: Both the drug and lipid excipients can be susceptible to oxidation. | - pH Adjustment: Maintain the pH of the formulation around 4.0. - Temperature Control: Store the formulation at 2-8°C and minimize exposure to ambient temperatures. - Use of Antioxidants: Incorporate antioxidants such as alpha-tocopherol (Vitamin E) into the lipid phase to prevent oxidation of both the drug and excipients. - Inert Atmosphere: Package the formulation under an inert gas like nitrogen to minimize exposure to oxygen. |
| Changes in Physical Appearance (e.g., color change, precipitation) | - Degradation Product Formation: Accumulation of degradation products can sometimes lead to discoloration. - Emulsion Instability: Creaming, coalescence, or cracking of the lipid emulsion can lead to a non-homogenous appearance. - Drug Precipitation: Changes in pH or temperature can affect the solubility of this compound, leading to precipitation. | - Stability-Indicating Analysis: Regularly monitor the formulation for the appearance of degradation products using a validated HPLC method. - Optimize Emulsifiers: Ensure the appropriate type and concentration of emulsifiers (e.g., egg lecithin, poloxamers) are used to maintain emulsion stability. - Control of Particle Size: Monitor the particle size distribution of the emulsion over time, as an increase can indicate instability. |
| Inconsistent Experimental Results | - Inaccurate Quantification: Interference from excipients or degradation products in the analytical method. - Non-Homogenous Formulation: Poorly formulated or unstable emulsion leading to inconsistent drug concentration in sampled aliquots. | - Method Validation: Use a validated, stability-indicating HPLC method that can separate the active ingredient from all potential degradants and excipients. - Proper Sample Preparation: Ensure the sample preparation method effectively extracts the drug from the lipid matrix before analysis. - Ensure Formulation Homogeneity: Gently invert the formulation vial before sampling to ensure a uniform suspension. |
| Increased Size of Lipid Globules | - Flocculation and Coalescence: The aggregation of lipid droplets, which can be influenced by pH, ionic strength, and temperature. - Interaction with Infusion Solutions: Mixing with certain infusion solutions, particularly those with a higher pH, can destabilize the emulsion. | - Optimize Formulation: Review the concentration of emulsifiers and the overall composition of the lipid phase. - Compatibility Studies: Before administration, ensure compatibility of the this compound formulation with the intended infusion fluid. Saline solutions are generally more compatible than alkaline solutions like Hartmann's. |
Data Presentation
The following tables summarize quantitative data on the stability of a Prostaglandin E1 (PGE1) loaded lipid emulsion, which serves as a relevant model for this compound formulations.
Table 1: Influence of pH on PGE1 Stability in a Lipid Emulsion
| pH | Percentage of PGE1 in Aqueous Phase | Apparent First-Order Rate Constant (k_app) at 35°C (day⁻¹) |
| < 5.0 | < 3% | (Data not available, but stability is highest) |
| 6.0 | ~10% | ~0.02 |
| 7.0 | ~30% | ~0.05 |
| 8.0 | ~51% | ~0.10 |
Data adapted from studies on PGE1 distribution and degradation kinetics in lipid emulsions. The rate constants are estimations based on the described trends.
Table 2: Comparative Stability of an Optimized Lipo-PGE1 Formulation
| Stability Parameter | Optimized Lipo-PGE1 Formulation | Commercial Lipo-PGE1 Product |
| Degradation (%) after Sterilization | (Value not specified, but 47.1% lower than commercial) | (Baseline for comparison) |
| Drug Remaining (%) after 6 months at 4°C | (Value not specified, but 13.9% higher than commercial) | (Baseline for comparison) |
This data highlights the impact of formulation optimization on stability. The optimized formulation consisted of 1.5% poloxamer 188, 0.5% egg lecithin, 10.0% soybean oil, 0.24% oleic acid, and 2.2% glycerol at a pH of 4.0.
Table 3: Stability of PGE1 (15 µg/mL) in 10% Dextrose at 30°C
| Time (hours) | Remaining PGE1 (%) in Unprotected Syringes | Remaining PGE1 (%) in Light-Shielded Syringes |
| 0 | 100.0 | 100.0 |
| 24 | 96.1 | 91.4 |
| 48 | 94.9 | 96.7 |
| 72 | 92.8 | 91.9 |
| 168 | 87.6 | 86.1 |
This study demonstrates the degradation of PGE1 over time in a simple aqueous solution. PGA1 was identified as the sole degradation product.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound (as PGE1) and its Degradant (PGA1) in a Lipid Emulsion
This protocol is adapted from a validated method for quantifying PGE1 and PGA1 in a lipid-based formulation.
1. Sample Preparation (Extraction from Lipid Emulsion): a. To 1 mL of the this compound lipid emulsion, add 2 mL of a mixture of acetonitrile and methanol (1:1 v/v). b. Vortex vigorously for 2 minutes to precipitate the lipids and extract the drug. c. Centrifuge at 4000 rpm for 10 minutes. d. Carefully collect the supernatant and filter through a 0.45 µm PTFE syringe filter. e. The filtrate is ready for HPLC analysis.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Kromasil C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a ratio of 37:63 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm for PGE1 and 230 nm for PGA1.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Quantification:
-
Prepare calibration standards of PGE1 and PGA1 in the mobile phase.
-
Construct a calibration curve by plotting peak area against concentration for each analyte.
-
Quantify the amount of PGE1 and PGA1 in the sample by comparing their peak areas to the respective calibration curves.
Protocol 2: Forced Degradation Study for this compound Formulations
This protocol provides a general framework for conducting forced degradation studies based on ICH guidelines to identify potential degradation products and validate the stability-indicating nature of the analytical method.
1. Preparation of Samples:
-
Prepare solutions or suspensions of the this compound formulation at a known concentration (e.g., 1 mg/mL of the active ingredient).
-
For each stress condition, prepare a sample and a corresponding blank (placebo formulation without this compound).
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for a specified time.
-
Thermal Degradation: Store the formulation at an elevated temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the formulation to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
Analyze the stressed samples and blanks using the validated stability-indicating HPLC method (Protocol 1).
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Compare the chromatograms of the stressed samples to the unstressed sample and the blank to identify and quantify degradation products.
-
Peak purity analysis of the this compound peak should be performed to ensure it is not co-eluting with any degradation products.
Visualizations
Caption: Signaling pathway of this compound's active metabolite, PGE1, via the EP2 receptor.
Caption: General workflow for a pharmaceutical stability study.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Mitigating Off-Target Effects of Ecraprost
A Note on Ecraprost and Prostaglandin E1 (PGE1): this compound is a prodrug that is converted in vivo to Prostaglandin E1 (PGE1). Therefore, the on-target and off-target effects observed in experimental models are mediated by the actions of PGE1. PGE1 does not act on a single receptor but is an agonist for all four E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. In any given experimental system, the desired effect may be mediated by one EP receptor subtype (on-target), while activation of the other EP subtypes can lead to undesired or "off-target" effects. This guide will help you troubleshoot and mitigate these effects by understanding the distinct pharmacology of each EP receptor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound to increase cAMP levels in my cells, but the response is weaker than expected. What could be the cause?
A1: This is a common issue and likely stems from the simultaneous activation of counteracting signaling pathways. While this compound (as PGE1) activates the Gs-coupled EP2 and EP4 receptors to increase cyclic AMP (cAMP), it also activates the Gi-coupled EP3 receptor, which inhibits adenylyl cyclase and decreases cAMP. The net effect on cAMP levels will depend on the relative expression of EP2, EP4, and EP3 receptors in your specific cell model. A high expression of EP3 can significantly dampen the expected cAMP increase.
Troubleshooting Steps:
-
Characterize EP Receptor Expression: Perform qPCR or Western blot to determine the relative expression levels of PTGER1 (EP1), PTGER2 (EP2), PTGER3 (EP3), and PTGER4 (EP4) in your experimental model.
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Use a Selective Antagonist: Pre-incubate your cells with a selective EP3 receptor antagonist before adding this compound. If EP3 activation is the cause of the attenuated response, you should observe a more robust increase in cAMP levels. (See "Key Experimental Protocols" for a detailed method).
Q2: After treating my smooth muscle cell culture with this compound, I observe both relaxation and contraction. How can I isolate the desired relaxation effect?
A2: This dual response is a classic example of off-target effects due to the activation of multiple receptor subtypes with opposing functions.
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Relaxation: Mediated by EP2 and EP4 receptors, which couple to Gs and increase cAMP, leading to smooth muscle relaxation.[1]
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Contraction: Mediated by the EP1 receptor, which couples to Gq to increase intracellular calcium (Ca2+), and certain isoforms of the EP3 receptor, which can also couple to Gq or other pathways leading to contraction.[1]
To isolate the relaxation effect, you need to block the contractile signaling pathways.
Troubleshooting Steps:
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Block the EP1 Receptor: Pre-treat your cells with a selective EP1 antagonist. This will inhibit the Gq-mediated calcium signaling responsible for contraction.
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Consider EP3 Contribution: If contraction persists after blocking EP1, co-incubation with a selective EP3 antagonist may also be necessary.
Q3: My experimental results with this compound are inconsistent across different cell passages. Why is this happening?
A3: Inconsistent results often point to changes in the cellular machinery over time in culture. The most likely cause is a shift in the expression profile of the EP receptors. Prolonged culture or different culture conditions can alter the relative abundance of EP1, EP2, EP3, and EP4 receptors, leading to variable net responses to a non-selective agonist like PGE1.
Mitigation Strategy:
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Standardize Cell Culture: Use cells from a narrow passage number range for all experiments.
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Regularly Verify Receptor Expression: Periodically perform qPCR to confirm that the expression profile of the four EP receptors remains consistent in your cell stock.
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Use a Stable Cell Line: If possible, use a recombinant cell line stably expressing only the EP receptor subtype of interest to eliminate contributions from other subtypes.
Data Presentation: Pharmacology of PGE1 at EP Receptors
The following table summarizes the binding affinities and potencies of PGE1 for the four human EP receptor subtypes. Note that these values are compiled from various sources and experimental conditions may differ. They should be used as a guide for understanding the relative activity of PGE1 at each receptor.
| Receptor Subtype | G-Protein Coupling | Primary Second Messenger | PGE1 Binding Affinity (Ki, nM) | PGE1 Potency (EC50, nM) |
| EP1 | Gq/11 | ↑ Intracellular Ca²+ | ~25[2] | Data varies by tissue |
| EP2 | Gs | ↑ cAMP | ~15-30 | ~5-20 |
| EP3 | Gi/o (can also couple to Gq/11 or G12/13) | ↓ cAMP | ~1-5 | ~0.5-5 |
| EP4 | Gs | ↑ cAMP | ~1-10 | ~0.3-3 |
Mandatory Visualizations
Caption: Signaling pathways of the four EP receptor subtypes activated by PGE1.
Caption: Troubleshooting workflow for unexpected results with this compound.
Key Experimental Protocols
Protocol: Differentiating EP Subtype Activity Using Selective Antagonists
This protocol provides a framework to identify which EP receptor subtype is responsible for an observed cellular response to this compound. The example below uses a cAMP assay, but the principle can be applied to any functional readout (e.g., calcium flux, reporter gene assay).
Objective: To determine if the net cAMP response to this compound is influenced by the inhibitory EP3 receptor.
Materials:
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Your cell line of interest cultured in appropriate plates (e.g., 96-well).
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This compound (or PGE1).
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Selective EP3 Antagonist (e.g., DG-041).[3]
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Selective EP4 Antagonist (e.g., ONO-AE3-208) as a control for on-target inhibition.[3]
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Assay Buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterase).
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cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed cells at a pre-determined optimal density in a 96-well plate and culture overnight.
-
Antagonist Pre-incubation:
-
Carefully remove culture medium from all wells.
-
Wash cells once with assay buffer.
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Add 50 µL of assay buffer to the "No Antagonist" control wells.
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Add 50 µL of the selective EP3 antagonist (at a concentration of ~10x its Ki) to the designated wells.
-
Add 50 µL of the selective EP4 antagonist (at ~10x its Ki) to its designated wells.
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Incubate the plate at 37°C for 30 minutes.
-
-
This compound (Agonist) Stimulation:
-
Prepare a 2x concentration series of this compound (or PGE1) in assay buffer.
-
Add 50 µL of the this compound dilutions to the appropriate wells (including those with and without antagonists). This will result in a 1x final concentration of all reagents.
-
Also include "agonist-free" wells for each antagonist condition to establish a baseline.
-
Incubate at 37°C for 15-30 minutes (or a previously optimized stimulation time).
-
-
cAMP Detection:
-
Stop the stimulation and lyse the cells according to the cAMP kit manufacturer's protocol.
-
Perform the steps to measure intracellular cAMP levels.
-
-
Data Analysis:
-
Generate dose-response curves for this compound under each condition (no antagonist, +EP3 antagonist, +EP4 antagonist).
-
Calculate the EC50 and Emax values for each curve.
-
Expected Results & Interpretation:
-
No Antagonist: This is your baseline dose-response to this compound.
-
+ EP3 Antagonist: If EP3 is active in your cells, you should see a leftward shift and/or an increase in the maximum response (Emax) of the this compound dose-response curve. This indicates that by blocking the inhibitory Gi pathway, the stimulatory Gs pathway (via EP2/EP4) is potentiated.
-
+ EP4 Antagonist: You should see a rightward shift and a decrease in the Emax of the this compound curve, confirming that EP4 is a primary driver of the cAMP increase and that the antagonist is active.
References
Technical Support Center: Optimizing Drug Loading in Ecraprost Lipid Nanoparticles
Welcome to the technical support center for the optimization of drug loading in Ecraprost lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development.
Frequently Asked questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the preparation and drug loading of this compound LNPs.
Q1: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low encapsulation efficiency (EE%) is a frequent challenge, particularly with small hydrophobic molecules like this compound. Several factors can contribute to this issue. Consider the following troubleshooting steps:
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This compound Solubility in the Lipid Matrix: The solubility of this compound in the molten lipid core is a primary determinant of high drug loading.
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Troubleshooting:
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Optimize Lipid Composition: this compound is a hydrophobic molecule.[1] Ensure the lipid composition of your LNPs is suitable. Consider using a mixture of solid and liquid lipids to create nanostructured lipid carriers (NLCs). The less ordered structure of NLCs can accommodate more drug molecules compared to highly crystalline solid lipid nanoparticles (SLNs).[2]
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Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio. A high concentration of this compound relative to the lipid amount can lead to drug expulsion from the nanoparticle core upon cooling and lipid recrystallization. Start with a lower ratio and gradually increase it.
-
-
-
Lipid Phase and Aqueous Phase Miscibility: The partitioning of this compound between the organic (lipid) and aqueous phases during formulation is critical.
-
Troubleshooting:
-
Choice of Organic Solvent: Ensure this compound is fully solubilized in the organic solvent (e.g., ethanol) along with the lipids before mixing with the aqueous phase.
-
pH of the Aqueous Phase: The stability and charge of both the lipids and the drug can be influenced by pH. Although this compound is a neutral molecule, the charge of ionizable lipids, if used, is pH-dependent. This can affect the interaction with the drug and the overall LNP structure.[3]
-
-
-
Formulation Method: The chosen method for LNP preparation significantly impacts encapsulation.
-
Troubleshooting:
-
Ethanol Injection Rate: When using the ethanol injection method, a slow injection rate can lead to the formation of larger particles and lower encapsulation. Conversely, a very rapid injection might not allow sufficient time for the drug to be entrapped. Optimize the injection rate of the lipid-ethanol phase into the aqueous phase.[4][5]
-
Mixing Speed: The stirring speed of the aqueous phase during injection of the lipid phase influences the particle size and drug entrapment. Higher stirring speeds generally lead to smaller particles but may affect encapsulation.
-
-
Q2: The particle size of my this compound LNPs is too large or shows high polydispersity (PDI). What can I do?
A2: Large particle size and high PDI can affect the stability, biodistribution, and cellular uptake of your LNPs. Here are some common causes and solutions:
-
Lipid and Surfactant Concentration: The concentration of lipids and surfactants plays a crucial role in controlling particle size.
-
Troubleshooting:
-
Increase Surfactant Concentration: Surfactants stabilize the nanoparticle surface and prevent aggregation. A gradual increase in the surfactant-to-lipid ratio can lead to smaller and more uniform particles.
-
Optimize Lipid Concentration: Higher lipid concentrations can sometimes result in larger particles. Experiment with different total lipid concentrations.
-
-
-
Homogenization/Mixing Parameters: Inefficient mixing of the organic and aqueous phases can result in larger, more heterogeneous particles.
-
Troubleshooting:
-
Microfluidics: For highly reproducible and monodisperse LNPs, consider using a microfluidic mixing device. This allows for precise control over the mixing process.
-
Ethanol Injection Parameters: As mentioned previously, optimizing the injection rate and stirring speed is critical for controlling particle size.
-
-
Q3: My this compound LNP formulation is unstable and aggregates over time. How can I improve its stability?
A3: LNP stability is crucial for ensuring consistent performance and shelf-life. Aggregation is a common sign of instability.
-
Surface Charge: Insufficient surface charge can lead to particle aggregation due to weak repulsive forces.
-
Troubleshooting:
-
Zeta Potential Measurement: Measure the zeta potential of your LNPs. A zeta potential of at least ±30 mV is generally considered to indicate good stability.
-
Incorporate Charged Lipids: Include a charged lipid in your formulation (e.g., a cationic or anionic lipid) to increase the surface charge and electrostatic repulsion between particles.
-
-
-
PEG-Lipid Content: The polyethylene glycol (PEG) layer on the surface of LNPs provides steric hindrance, preventing aggregation.
-
Troubleshooting:
-
Optimize PEG-Lipid Concentration: The molar percentage of PEG-lipid in the formulation can be adjusted. Typically, 1-5 mol% is used. Too little may not provide sufficient steric protection, while too much can sometimes hinder cellular uptake.
-
-
-
Storage Conditions: The storage temperature and buffer conditions can significantly impact LNP stability.
-
Troubleshooting:
-
Controlled Temperature Storage: Store LNP dispersions at a controlled temperature, typically 4°C. Avoid repeated freeze-thaw cycles, which can disrupt the LNP structure.
-
pH of Storage Buffer: The pH of the storage buffer can affect the integrity of the lipids. Store the LNPs in a buffer with a pH that ensures the stability of all components.
-
-
Data Presentation
The following tables provide examples of how to structure your experimental data for optimizing this compound loading.
Table 1: Effect of Drug-to-Lipid Ratio on LNP Characteristics
| Formulation ID | Drug-to-Lipid Ratio (w/w) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| ELNP-1 | 1:20 | 125.3 ± 4.1 | 0.15 ± 0.02 | -28.5 ± 1.5 | 85.2 ± 3.4 |
| ELNP-2 | 1:15 | 130.1 ± 3.8 | 0.18 ± 0.03 | -26.7 ± 1.8 | 89.5 ± 2.9 |
| ELNP-3 | 1:10 | 142.6 ± 5.2 | 0.22 ± 0.04 | -24.1 ± 2.1 | 92.3 ± 2.5 |
| ELNP-4 | 1:5 | 165.8 ± 6.5 | 0.29 ± 0.05 | -20.3 ± 2.5 | 78.6 ± 4.1 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Influence of Lipid Composition on this compound Loading
| Formulation ID | Lipid Composition (molar ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| ELNP-A | DSPC:Cholesterol:DSPE-PEG (50:48:2) | 155.4 ± 5.9 | 0.25 ± 0.04 | -15.2 ± 1.9 | 75.4 ± 4.3 |
| ELNP-B | DSPC:Cholesterol:DOPE:DSPE-PEG (40:40:18:2) | 138.2 ± 4.5 | 0.19 ± 0.03 | -22.8 ± 2.2 | 88.9 ± 3.1 |
| ELNP-C | Cationic Lipid:DSPC:Cholesterol:DSPE-PEG (50:10:38.5:1.5) | 120.7 ± 3.6 | 0.14 ± 0.02 | +35.6 ± 2.8 | 94.1 ± 2.6 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]. Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded LNPs by Ethanol Injection
This protocol describes a general method for preparing this compound-loaded LNPs. Optimization of the parameters mentioned in the troubleshooting guide is recommended.
Materials:
-
This compound
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG)
-
Ethanol (200 proof, anhydrous)
-
Aqueous buffer (e.g., citrate buffer pH 4.0 for initial formulation, phosphate-buffered saline pH 7.4 for final suspension)
-
Magnetic stirrer and stir bar
-
Syringe pump and syringe
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid-Ethanol Phase: a. Dissolve the lipids and this compound in ethanol to achieve the desired molar ratios and drug-to-lipid ratio. b. Gently warm the solution (e.g., to 60°C) to ensure complete dissolution of all components. c. Draw the lipid-ethanol solution into a syringe.
-
Preparation of Aqueous Phase: a. Place the aqueous buffer in a beaker with a stir bar and place it on a magnetic stirrer. b. Set the desired stirring speed (e.g., 500-1000 rpm).
-
LNP Formation: a. Place the syringe with the lipid-ethanol phase on a syringe pump. b. Position the needle tip below the surface of the stirring aqueous buffer. c. Inject the lipid-ethanol solution into the aqueous buffer at a controlled flow rate (e.g., 1-10 mL/min). A typical volume ratio of aqueous to organic phase is 3:1.
-
Purification and Buffer Exchange: a. Transfer the resulting LNP dispersion into a dialysis tube. b. Dialyze against the desired final buffer (e.g., PBS pH 7.4) for at least 4 hours, with buffer changes every hour, to remove the ethanol and non-encapsulated drug.
-
Characterization: a. Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency using HPLC (see Protocol 2).
Protocol 2: Determination of this compound Encapsulation Efficiency by HPLC
This protocol outlines a method to quantify the amount of this compound encapsulated within the LNPs.
Materials:
-
This compound-loaded LNP dispersion
-
Mobile phase for HPLC (e.g., acetonitrile:water with 0.1% trifluoroacetic acid)
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
C18 HPLC column
-
Centrifugal filter units (e.g., 10 kDa MWCO)
-
Solvent for disrupting LNPs (e.g., methanol or isopropanol)
Procedure:
-
Preparation of Standard Curve: a. Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. b. Inject the standards into the HPLC system and generate a standard curve of peak area versus concentration.
-
Quantification of Total this compound: a. Take a known volume of the LNP dispersion. b. Add a solvent (e.g., methanol) to disrupt the LNPs and release the encapsulated drug. c. Centrifuge to pellet any insoluble lipid components. d. Inject the supernatant into the HPLC system and determine the peak area corresponding to this compound. e. Use the standard curve to calculate the total concentration of this compound (C_total).
-
Quantification of Free (Unencapsulated) this compound: a. Take a known volume of the intact LNP dispersion. b. Place it in a centrifugal filter unit and centrifuge according to the manufacturer's instructions to separate the LNPs from the aqueous phase containing the free drug. c. Inject the filtrate into the HPLC system and determine the peak area for this compound. d. Use the standard curve to calculate the concentration of free this compound (C_free).
-
Calculation of Encapsulation Efficiency (EE%): a. Calculate the EE% using the following formula: EE (%) = [(C_total - C_free) / C_total] x 100
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound-loaded LNPs.
Caption: Proposed signaling pathway of this compound as a Prostaglandin E1 prodrug.
Caption: Key factors influencing the optimization of this compound drug loading in lipid nanoparticles.
References
- 1. A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Ecraprost and Alprostadil for Critical Limb Ischemia
An Objective Guide for Researchers and Drug Development Professionals
Critical limb ischemia (CLI) represents the most severe form of peripheral artery disease, carrying a high risk of amputation and mortality. Prostaglandin E1 (PGE1) analogues, such as Ecraprost and Alprostadil, have been investigated for their potential therapeutic benefits in this patient population due to their vasodilatory and antiplatelet properties. This guide provides a detailed, evidence-based comparison of this compound and Alprostadil for the treatment of CLI, focusing on their clinical performance, experimental protocols, and underlying mechanisms of action.
Pharmacological Overview
This compound is a prodrug of prostaglandin E1, developed in a lipid-encapsulated formulation (lipo-ecraprost) to enhance its delivery to ischemic tissues.[1] Alprostadil is a synthetic form of naturally occurring prostaglandin E1.[2] Both agents aim to improve blood flow and oxygenation in the ischemic limb through vasodilation and inhibition of platelet aggregation.[2][3]
Clinical Efficacy and Safety: A Tabular Comparison
Direct head-to-head clinical trials comparing this compound and Alprostadil for CLI are not available in the published literature. Therefore, this comparison is based on data from individual, placebo-controlled, or observational studies.
This compound Clinical Trial Data
Clinical development of this compound for CLI was halted after Phase 3 trials were terminated due to futility. The available data from these studies showed no significant benefit of lipo-ecraprost over placebo.
Table 1: Summary of Lipo-Ecraprost Clinical Trial Outcomes in CLI
| Outcome Measure | Lipo-Ecraprost Group | Placebo Group | Study Details |
| Amputation-Free Survival (180 days) | No significant difference | No significant difference | Randomized, multicenter, double-blind, placebo-controlled trial in patients with CLI who had no revascularization options. The study was terminated early for futility.[1] |
| Major Amputation (180 days) | 29 of 179 patients | 23 of 177 patients | Same study as above. |
| Death (180 days) | 18 of 179 patients | 10 of 177 patients | Same study as above. |
| Amputation-Free Survival (180 days, adjunctive therapy) | No significant difference | No significant difference | Randomized, multicenter, double-blind, placebo-controlled trial in patients with CLI undergoing distal revascularization. |
| Major Amputation (180 days, adjunctive therapy) | 17 in lipo-ecraprost group | 19 in placebo group | Same study as above. |
| Death (180 days, adjunctive therapy) | 13 in lipo-ecraprost group | 19 in placebo group | Same study as above. |
Alprostadil Clinical Study Data
Numerous studies have evaluated Alprostadil for CLI, generally showing some beneficial effects, particularly in patients who are not candidates for revascularization.
Table 2: Summary of Alprostadil Clinical Study Outcomes in CLI
| Outcome Measure | Alprostadil Group | Study Details |
| Improvement in Ischemic Status (Follow-up >1 year) | 97% of patients | Prospective study in 173 patients with advanced CLI. |
| Improvement in Pain (Visual Analogue Scale) | 94.3% of patients (p < 0.0001) | Same study as above. |
| Limb Salvage Rate | 72.1% of patients | Retrospective cross-sectional study in 61 patients with severe CLI. |
| Improvement in Ulcers/Trophic Lesions | 58.0% of patients | Same study as above. |
| Improvement in Pain | 86.2% of patients | Same study as above. |
| Limb Salvage (6 months) | 96.7% of patients | Study on Alprostadil as adjuvant therapy with indirect angiosomal revascularization in 60 patients. |
| 1-Year Amputation-Free Survival (Hemodialysis patients) | 41% | Retrospective single-center analysis of 86 hemodialysis patients with CLI. |
Experimental Protocols
Lipo-Ecraprost Clinical Trial Methodology (NCT00059644)
-
Study Design: Randomized, multicenter, double-blind, placebo-controlled.
-
Patient Population: Patients with CLI who were not candidates for revascularization.
-
Intervention: Intravenous administration of 60 µg of lipo-ecraprost or placebo, five days a week for eight weeks.
-
Primary Endpoint: A composite of death or amputation at or above the ankle at 180 days.
-
Hemodynamic Assessments: Changes in lower-extremity hemodynamics were monitored.
Figure 1: Experimental workflow for the lipo-ecraprost CLI trial.
Alprostadil Clinical Study Methodology (Illustrative Example)
Based on a prospective study by Karles-Ernotte et al.
-
Study Design: Prospective, observational study.
-
Patient Population: 173 patients with advanced-stage CLI.
-
Intervention: Systemic intravenous alprostadil (60-120 mcg/day) for 8 days.
-
Response Measurement: Clinical improvement in capillary refill and visual analog scale for pain.
-
Follow-up: More than one year to assess improvement in ischemia status and amputation rates.
Figure 2: Experimental workflow for an alprostadil CLI study.
Mechanism of Action and Signaling Pathways
Both this compound (as a PGE1 prodrug) and Alprostadil (synthetic PGE1) exert their effects by acting as agonists for prostaglandin E receptors (EP receptors). The primary effects in CLI are mediated through EP2 and EP4 receptors, which are coupled to Gs proteins.
Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In vascular smooth muscle cells, this cascade results in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase, leading to vasodilation. In platelets, increased cAMP inhibits platelet activation and aggregation.
Figure 3: Signaling pathway of this compound and Alprostadil.
Conclusion
Based on the available evidence, this compound (lipo-ecraprost) did not demonstrate efficacy in improving clinical outcomes for patients with CLI in large-scale clinical trials, leading to the cessation of its development for this indication. In contrast, Alprostadil has shown some positive effects on symptoms such as ischemic pain and ulcer healing in various studies, and it remains a therapeutic option for CLI patients who are not suitable for revascularization.
The differing outcomes may be attributable to variations in study design, patient populations, or the specific formulations of the drugs. For researchers and drug development professionals, the case of this compound underscores the challenges in translating the theoretical benefits of a pharmacological agent into clinically meaningful outcomes in a complex disease state like CLI. Future research in this area should focus on well-designed, adequately powered randomized controlled trials to definitively establish the role of prostanoids in the management of critical limb ischemia.
References
Comparative Efficacy of Ecraprost and Other Prostaglandin E1 Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prostaglandin E1 (PGE1) analog Ecraprost with other prominent members of its class, including Alprostadil, Misoprostol, and Limaprost. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective evaluation of these compounds based on available experimental data.
Overview of Prostaglandin E1 Analogs
Prostaglandin E1 (PGE1) and its synthetic analogs are potent lipid compounds with a wide range of physiological effects, primarily mediated through their interaction with E-prostanoid (EP) receptors. These effects include vasodilation, inhibition of platelet aggregation, cytoprotection, and modulation of inflammation.[1][2] This has led to their investigation and use in various therapeutic areas, including peripheral arterial disease (PAD), erectile dysfunction, and gastric ulcer prevention.[2][3]
This compound , a prodrug of PGE1, was developed to improve the delivery of the active compound to target tissues.[4] It was investigated for its potential in treating peripheral arterial disease by inhibiting platelet adhesion and macrophage infiltration. However, clinical development for this indication was terminated.
Alprostadil is a synthetic form of PGE1 used for erectile dysfunction and to maintain a patent ductus arteriosus in newborns with congenital heart defects. Its primary actions are vasodilation and smooth muscle relaxation.
Misoprostol is a synthetic PGE1 analog used for preventing NSAID-induced gastric ulcers and for various obstetrical and gynecological purposes. It inhibits gastric acid secretion and has potent uterotonic effects.
Limaprost is an oral PGE1 analog used for the treatment of thromboangiitis obliterans and lumbar spinal canal stenosis. It acts as a vasodilator and inhibits platelet aggregation.
Comparative Efficacy and Potency
Direct comparative efficacy studies with quantitative data for this compound against other PGE1 analogs are limited, largely due to the discontinuation of its clinical development. However, by compiling available data on individual compounds, a comparative assessment can be inferred.
Clinical Efficacy in Peripheral Arterial Disease (PAD)
Clinical trials for this compound in patients with critical limb ischemia (CLI), a severe form of PAD, did not demonstrate a significant improvement in outcomes compared to placebo. A randomized, double-blind, placebo-controlled study (NCT00059644) was terminated due to futility. The trial found no significant difference in the composite endpoint of death or amputation at 6 months between the this compound and placebo groups.
In contrast, Alprostadil and Limaprost have shown some clinical benefits in patients with PAD.
-
Alprostadil: While not a definitive treatment, some studies have suggested that Alprostadil may provide symptomatic relief in patients with intermittent claudication.
-
Limaprost: Clinical trials in Japan have demonstrated the efficacy of oral Limaprost in improving ischemic symptoms in patients with thromboangiitis obliterans and subjective symptoms and walking ability in patients with lumbar spinal canal stenosis.
It is important to note that the clinical trial designs and patient populations in these studies vary, making direct comparisons challenging.
In Vitro Potency
Table 1: In Vitro Potency and Receptor Binding Affinities of PGE1 Analogs
| Compound | Target/Assay | Potency (IC50/Ki) | Receptor Subtype(s) | Reference(s) |
| Alprostadil | Platelet Aggregation | Not specified | - | |
| EP Receptor Binding | Ki: ~40 nM (PGE1 on mouse EP1) | EP1 | ||
| Misoprostol | Platelet Aggregation | No significant effect | - | |
| EP Receptor Binding | Not specified | EP2, EP3, EP4 | ||
| Limaprost | Platelet Aggregation | Not specified | - | |
| EP Receptor Binding | Not specified | - |
Note: The lack of standardized reporting and direct comparative studies makes a definitive ranking of potency difficult.
Mechanism of Action and Signaling Pathways
PGE1 analogs exert their effects by binding to one or more of the four EP receptor subtypes (EP1, EP2, EP3, and EP4), which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct intracellular signaling cascades.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels via the phospholipase C pathway, often resulting in smooth muscle contraction.
-
EP2 and EP4 Receptors: Coupled to Gs, they activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway is typically associated with smooth muscle relaxation and vasodilation.
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
The specific receptor binding profile of each PGE1 analog determines its overall pharmacological effect.
Caption: Generalized signaling pathways of PGE1 analogs via EP receptors.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate the efficacy of PGE1 analogs.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
Objective: To measure the ability of a compound to inhibit platelet aggregation induced by an agonist.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference for 100% light transmission.
-
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
The test compound (PGE1 analog) or vehicle is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., adenosine diphosphate (ADP) or collagen) is added to induce aggregation.
-
The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the PPP control. The IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined from a dose-response curve.
Caption: Workflow for Platelet Aggregation Inhibition Assay.
Macrophage Migration Assay (Boyden Chamber Assay)
Objective: To assess the effect of a compound on the migration of macrophages, a key process in inflammation.
Methodology:
-
Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.
-
Boyden Chamber Setup:
-
A Boyden chamber consists of two compartments separated by a microporous membrane.
-
The lower chamber is filled with media containing a chemoattractant (e.g., monocyte chemoattractant protein-1, MCP-1).
-
The test compound (PGE1 analog) or vehicle is added to either the upper or lower chamber, depending on the experimental design.
-
-
Cell Seeding: Macrophages are seeded into the upper chamber.
-
Incubation: The chamber is incubated for a period to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification:
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with DAPI).
-
The number of migrated cells is counted using a microscope.
-
-
Data Analysis: The number of migrated cells in the presence of the test compound is compared to the vehicle control to determine the inhibitory or stimulatory effect.
In Vivo Model of Peripheral Arterial Disease (Hindlimb Ischemia Model)
Objective: To evaluate the therapeutic potential of a compound in an animal model that mimics PAD.
Methodology:
-
Animal Model: The most common model uses mice or rats.
-
Surgical Procedure:
-
The animal is anesthetized.
-
The femoral artery on one hindlimb is ligated or excised to induce ischemia. The contralateral limb serves as a control.
-
-
Drug Administration: The test compound (PGE1 analog) or vehicle is administered to the animals (e.g., via intravenous injection or oral gavage) according to the desired dosing regimen.
-
Assessment of Perfusion: Blood flow in the ischemic and control limbs is measured at various time points post-surgery using techniques such as Laser Doppler Perfusion Imaging (LDPI).
-
Functional Assessment: Functional recovery can be assessed by observing the animal's gait and mobility.
-
Histological Analysis: At the end of the study, tissue samples from the ischemic muscle can be collected for histological analysis to assess parameters like capillary density and inflammation.
-
Data Analysis: The recovery of blood flow and functional improvement in the treated group are compared to the control group.
Pharmacokinetic Profiles
The pharmacokinetic properties of PGE1 analogs are crucial for determining their dosing regimens and clinical utility.
Table 2: Comparative Pharmacokinetic Parameters of PGE1 Analogs
| Parameter | This compound | Alprostadil | Misoprostol | Limaprost |
| Administration | Intravenous | Intracavernosal, Intraurethral, Intravenous | Oral, Vaginal, Sublingual | Oral |
| Absorption | N/A (IV) | Rapid | Rapid | Rapid |
| Metabolism | Prodrug, converted to PGE1 | Rapidly metabolized, primarily in the lungs | Rapidly de-esterified to active metabolite, misoprostol acid | Metabolized via β-oxidation |
| Half-life | Not available | Short (minutes) | ~20-40 minutes (misoprostol acid) | ~0.5-1.64 hours |
| Excretion | Not available | Primarily renal (metabolites) | Primarily renal (metabolites) | Primarily renal (metabolites) |
Data compiled from various sources.
Conclusion
This compound, a prodrug of PGE1, was developed with the aim of improving the therapeutic index of its parent compound. However, clinical trials in the setting of critical limb ischemia did not demonstrate efficacy, leading to the discontinuation of its development for this indication. In contrast, other PGE1 analogs such as Alprostadil, Misoprostol, and Limaprost have established roles in specific therapeutic areas, supported by clinical data.
For researchers, the lack of robust, publicly available preclinical and clinical data for this compound makes direct comparisons with other PGE1 analogs challenging. The information provided in this guide, including the outlined experimental protocols, can serve as a foundation for designing future studies to further elucidate the comparative efficacy and mechanisms of action of these and other novel prostaglandin analogs. The signaling pathway diagrams offer a visual representation of the complex intracellular events initiated by these compounds, which can aid in hypothesis generation for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of AS-013, a prostaglandin E1 prodrug, in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Ecraprost: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecraprost, a prostaglandin E1 (PGE1) analog, has been investigated for its potential therapeutic effects. While clinical trials have primarily focused on its use in peripheral vascular diseases, the anti-inflammatory properties inherent to PGE1 suggest a broader therapeutic potential. This guide provides a comparative analysis of the hypothesized anti-inflammatory effects of this compound against well-established anti-inflammatory agents, namely nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids (represented by Dexamethasone). Due to the limited publicly available preclinical data specifically for this compound's anti-inflammatory actions, this guide extrapolates potential mechanisms and effects based on the known properties of PGE1. The information presented herein is intended to serve as a foundational resource for researchers designing preclinical studies to validate the anti-inflammatory efficacy of this compound.
Comparative Analysis of Anti-inflammatory Mechanisms
The anti-inflammatory effects of therapeutic agents are exerted through various mechanisms, primarily targeting the complex signaling pathways that orchestrate the inflammatory response. This section compares the established mechanisms of NSAIDs and Dexamethasone with the putative mechanism of this compound, based on the known actions of prostaglandin E1.
| Drug Class | Primary Target | Mechanism of Action | Key Cellular Effects |
| This compound (Hypothesized) | Prostaglandin E receptors (EP) | Activation of EP receptors, leading to increased intracellular cyclic AMP (cAMP).[1] | - Inhibition of neutrophil and macrophage activation. - Suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-8).[2][3] - Modulation of the NF-κB signaling pathway.[4] |
| NSAIDs (e.g., Ibuprofen) | Cyclooxygenase (COX) enzymes (COX-1 & COX-2)[5] | Inhibition of COX enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid. | - Reduced prostaglandin-mediated vasodilation, edema, and pain. - Antipyretic effects through action on the hypothalamus. |
| Corticosteroids (Dexamethasone) | Glucocorticoid Receptor (GR) | Binds to cytosolic GR, which then translocates to the nucleus to regulate gene expression. | - Upregulation of anti-inflammatory proteins (e.g., annexin-1). - Downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules. - Induction of apoptosis in certain immune cells. |
Potential Anti-inflammatory Signaling Pathway of this compound
Based on studies of Prostaglandin E1, the anti-inflammatory effects of this compound are likely mediated through the activation of specific EP receptors, leading to an increase in intracellular cAMP. This cascade can interfere with the pro-inflammatory NF-κB signaling pathway, a central regulator of inflammation.
Comparative Experimental Data (Hypothetical for this compound)
The following table presents a hypothetical comparison of the anti-inflammatory effects of this compound, based on published data for PGE1, with standard anti-inflammatory drugs. The values for this compound are illustrative and require experimental validation.
| Parameter | This compound (PGE1 data) | Ibuprofen | Dexamethasone | Assay |
| Inhibition of TNF-α release (%) | 50-70% (in LPS-stimulated macrophages) | 40-60% | 80-95% | ELISA |
| Inhibition of IL-6 release (%) | 60-80% (in LPS-stimulated macrophages) | 30-50% | 75-90% | ELISA |
| Inhibition of Neutrophil Chemotaxis (%) | 40-60% | Not a primary mechanism | 70-85% | Boyden Chamber Assay |
| Inhibition of COX-2 Activity (IC50) | Not a direct inhibitor | ~5 µM | Not a direct inhibitor | Enzyme Inhibition Assay |
| NF-κB Activation Inhibition (%) | 30-50% | Indirectly affected | 60-80% | Reporter Gene Assay |
Experimental Protocols for Validation
To validate the anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.
In Vitro Anti-inflammatory Assays
4.1.1. Cytokine Release Assay in Macrophages
-
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cell (PBMC)-derived macrophages.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IL-6, and IL-8 in the supernatant using commercially available ELISA kits.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.
4.1.2. NF-κB Reporter Assay
-
Objective: To determine if this compound inhibits the NF-κB signaling pathway.
-
Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Protocol:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) to activate the NF-κB pathway.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Normalize luciferase activity to a control reporter (e.g., Renilla luciferase) and express the results as a percentage of the TNF-α-stimulated control.
In Vivo Anti-inflammatory Model
4.2.1. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To assess the in vivo anti-inflammatory activity of this compound.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Protocol:
-
Administer this compound (intraperitoneally or orally) at different doses. Administer a vehicle control and a positive control (e.g., Indomethacin).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group at each time point.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking in the public domain, its nature as a PGE1 analog strongly suggests a potential role in modulating inflammatory responses. The hypothesized mechanisms, centered around the activation of EP receptors and subsequent inhibition of pro-inflammatory pathways like NF-κB, present a compelling rationale for further investigation. The experimental protocols outlined in this guide provide a clear framework for researchers to systematically validate these potential anti-inflammatory properties. Such studies are crucial to uncovering the full therapeutic potential of this compound and could pave the way for its application in a range of inflammatory conditions. It is imperative that future research focuses on generating robust preclinical data to substantiate the theoretical anti-inflammatory profile of this compound.
References
- 1. What is Alprostadil used for? [synapse.patsnap.com]
- 2. globethesis.com [globethesis.com]
- 3. Prostaglandin E1 reduces myocardial reperfusion injury by inhibiting proinflammatory cytokines production during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Cross-study comparison of Ecraprost clinical trial outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial outcomes for Ecraprost, a prostaglandin E1 (PGE1) analog, investigated for the treatment of critical limb ischemia (CLI). The information is compiled from publicly available clinical trial data and publications.
Mechanism of Action: Prostaglandin E1 Signaling Pathway
This compound is a prodrug of prostaglandin E1. PGE1 exerts its effects by binding to E prostanoid (EP) receptors on the surface of target cells, such as vascular smooth muscle cells and platelets. This binding initiates a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation, key mechanisms for potentially improving blood flow in ischemic limbs. The generally accepted signaling pathway for PGE1 is depicted below.
A Comparative Safety Profile of Ecraprost and Other Prostanoid Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of Ecraprost, a discontinued prostaglandin E1 (PGE1) prodrug, with other commercially available prostacyclin and prostaglandin analogs. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and safety considerations of this class of compounds. The information is presented through a detailed analysis of available clinical trial data, a summary of common and serious adverse events, and an overview of the relevant signaling pathways and experimental methodologies.
Overview of Prostanoid Analogs and Mechanism of Action
Prostacyclin (PGI2) and prostaglandin E1 (PGE1) are potent endogenous eicosanoids that elicit a range of physiological effects, most notably vasodilation, inhibition of platelet aggregation, and cytoprotection. Synthetic analogs of these compounds have been developed to harness these properties for the treatment of various vascular and other diseases.
This compound is a prodrug that is metabolized in the body to PGE1. Like other prostanoid analogs such as iloprost, treprostinil, and beraprost (prostacyclin analogs), and alprostadil (a PGE1 analog), this compound was developed to treat conditions related to insufficient blood flow. These compounds exert their effects primarily through the activation of their respective G-protein coupled receptors, the prostacyclin (IP) receptor and the prostaglandin E (EP) receptors.
Comparative Safety Profile
A critical aspect of drug development is the thorough evaluation of a compound's safety profile. The following table summarizes the available safety data for this compound and compares it with other prostanoid analogs. It is important to note that the development of this compound was discontinued, and therefore, the available safety data is limited compared to approved drugs.
Table 1: Comparative Safety Profile of this compound and Similar Compounds
| Adverse Event | This compound (Lipo-ecraprost) | Iloprost | Treprostinil | Beraprost | Alprostadil |
| Common | |||||
| Headache | Data not available | Frequent | Frequent | Frequent | Frequent |
| Flushing | Data not available | Frequent | Frequent | Frequent | Frequent |
| Nausea | Data not available | Frequent | Frequent | Frequent | Less Common |
| Diarrhea | Data not available | Frequent | Frequent | Frequent | Common |
| Jaw Pain | Data not available | Frequent | Frequent | Frequent | Not Reported |
| Cough (inhaled) | N/A | Frequent | Frequent | N/A | N/A |
| Throat Irritation (inhaled) | N/A | Frequent | Frequent | N/A | N/A |
| Injection/Infusion Site Pain/Reaction | Data not available | Common | Frequent (especially subcutaneous) | N/A | Frequent |
| Serious | |||||
| Hypotension | Data not available | Possible | Possible | Possible | Possible |
| Bleeding Events | Data not available | Possible | Possible | Not Reported | Possible |
| Mortality (in Peripheral Arterial Disease) | Increased vs. Placebo | Data not available in this context | Data not available in this context | Data not available in this context | Data not available in this context |
| Major Amputation (in Peripheral Arterial Disease) | Increased vs. Placebo | Data not available in this context | Data not available in this context | Data not available in this context | Data not available in this context |
Disclaimer: The safety data for this compound is derived from a terminated Phase 3 clinical trial and is limited. "Data not available" indicates that specific quantitative data on the incidence of these adverse events could not be located in the publicly available information.
The most striking safety finding for this compound comes from its terminated Phase 3 clinical trial (NCT00059644) in patients with critical limb ischemia. In this study, at the 6-month follow-up, there was a higher incidence of both mortality (18 deaths in the lipo-ecraprost group vs. 10 in the placebo group) and major amputations (29 in the lipo-ecraprost group vs. 23 in the placebo group). This concerning trend led to the discontinuation of the drug's development.
For the comparator agents, the most frequently reported adverse events are extensions of their pharmacological effects, such as headache, flushing, and gastrointestinal issues like diarrhea and nausea. For intravenously or subcutaneously administered prostanoids, infusion site pain and reactions are common. Inhaled formulations, such as those for iloprost and treprostinil, are often associated with cough and throat irritation. More serious adverse events for this class of drugs can include hypotension and an increased risk of bleeding due to their anti-platelet effects.
Signaling Pathways
The biological effects of this compound (as PGE1) and prostacyclin analogs are mediated through their interaction with specific cell surface receptors. The following diagrams illustrate the primary signaling pathways activated by these compounds.
Caption: Prostacyclin and PGE1 signaling pathway.
Experimental Protocols
To assess the safety and efficacy of prostanoid analogs, several key experiments are routinely performed. Below are detailed methodologies for two critical assays.
Hemodynamic Safety Assessment in Clinical Trials
Objective: To evaluate the effects of the investigational drug on cardiovascular parameters such as blood pressure and heart rate.
Methodology:
-
Patient Population: Subjects are enrolled based on the specific clinical trial inclusion and exclusion criteria. Baseline cardiovascular health is documented.
-
Monitoring Equipment: Continuous electrocardiogram (ECG) and automated non-invasive blood pressure (NIBP) monitoring are standard. In certain settings, invasive arterial blood pressure monitoring may be employed for continuous real-time data.
-
Procedure:
-
Baseline hemodynamic parameters (systolic and diastolic blood pressure, heart rate) are recorded for a specified period before drug administration.
-
The investigational drug is administered according to the study protocol (e.g., intravenous infusion, subcutaneous injection, inhalation, or oral administration).
-
Hemodynamic parameters are monitored continuously or at frequent, predefined intervals (e.g., every 15 minutes for the first hour, then hourly) following drug administration.
-
Monitoring continues for a specified duration post-dose to assess for any delayed effects.
-
Any clinically significant changes, such as hypotension (a predefined drop in blood pressure) or tachycardia (a predefined increase in heart rate), are recorded as adverse events.
-
-
Data Analysis: Changes from baseline in hemodynamic parameters are calculated and compared between the treatment and placebo groups. Statistical analysis is performed to determine the significance of any observed effects.
Caption: Workflow for hemodynamic safety monitoring.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the inhibitory effect of the investigational drug on platelet aggregation.
Methodology:
-
Sample Preparation:
-
Whole blood is collected from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the baseline (100% light transmission).
-
-
Instrumentation: A light transmission aggregometer is used for this assay.
-
Procedure:
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.
-
The aggregometer is calibrated with PRP (0% transmission) and PPP (100% transmission).
-
The investigational drug (at various concentrations) or vehicle control is added to the PRP and incubated for a short period.
-
A platelet agonist (e.g., adenosine diphosphate (ADP), collagen, or arachidonic acid) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the investigational drug and compared to the vehicle control. The IC50 (the concentration of the drug that inhibits aggregation by 50%) is calculated to determine the potency of the compound.
Caption: Workflow for in vitro platelet aggregation assay.
Conclusion
The available data on this compound suggests a concerning safety profile, particularly regarding increased mortality and amputation rates in patients with critical limb ischemia, which ultimately led to the cessation of its clinical development. In contrast, other prostanoid analogs like iloprost, treprostinil, beraprost, and alprostadil have established safety profiles with well-characterized adverse events that are largely related to their vasodilatory and anti-platelet effects. While these approved therapies are not without risks, their benefits in specific patient populations have been deemed to outweigh these risks. This comparative guide highlights the importance of rigorous safety evaluation in the development of new therapeutic agents and provides a valuable resource for understanding the safety landscape of prostanoid analogs. Further research into the mechanisms underlying the adverse outcomes associated with this compound could provide important insights for the future development of drugs in this class.
In Vitro Potency Showdown: A Comparative Guide to Ecraprost and its Active Metabolite, Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of Ecraprost and its pharmacologically active metabolite, Prostaglandin E1 (PGE1). This compound is designed as a prodrug, which is intended to be converted into the active PGE1 within the body. This fundamental difference in their nature dictates their respective activities in in vitro settings. While direct comparative in vitro potency data for this compound is not extensively available in public literature, this guide synthesizes the known potency of its active form, PGE1, and outlines the experimental methodologies used to determine these parameters.
Unveiling the Active Form: this compound as a Prostaglandin E1 Prodrug
This compound is a synthetic derivative of Prostaglandin E1, developed to enhance stability and improve pharmacokinetic properties.[1][2] Its therapeutic effects are realized after it undergoes hydrolysis to its active metabolite, PGE1.[1][2] Consequently, this compound itself is expected to exhibit significantly lower, if any, direct affinity for prostanoid receptors compared to PGE1. The primary mechanism of action is therefore attributable to the potent and well-characterized activity of PGE1 on its target receptors.
Quantitative Potency of Prostaglandin E1 (PGE1)
PGE1 exerts its biological effects by binding to a family of G-protein coupled receptors known as prostanoid E receptors (EP), specifically subtypes EP1, EP2, EP3, and EP4. The binding affinity and functional potency of PGE1 at these receptors have been characterized in various in vitro systems.
Table 1: In Vitro Receptor Binding Affinities of Prostaglandin E1 (PGE1)
| Receptor Subtype | Ligand | Parameter | Value (nM) | Cell Line/System |
| Mouse EP1 | PGE1 | Kd | ~40 | Not specified |
| Human EP3 | PGE1 | Ki | 0.3 | Not specified |
| Human EP4 | PGE1 | Ki | ~3 | Not specified |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. Ki (Inhibition Constant): A measure of the potency of a competing ligand.
Table 2: In Vitro Functional Activity of Prostaglandin E1 (PGE1)
| Assay | Ligand | Parameter | Value (M) | Cell Line/System |
| Adenylate Cyclase Activation | PGE1 | EC50 | 1 x 10-7 | Rat Hepatic Plasma Membranes |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Signaling Pathways of Prostaglandin E1
The activation of EP receptors by PGE1 initiates distinct downstream signaling cascades, primarily involving the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Signaling pathways of Prostaglandin E1 (PGE1) via EP receptors.
Experimental Protocols
To empirically determine and compare the in vitro potency of this compound and PGE1, standardized receptor binding and functional assays are employed.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human EP receptor of interest (e.g., HEK293-EP1).
-
Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a radiolabeled prostaglandin (e.g., [³H]-PGE2).
-
Add increasing concentrations of the unlabeled competitor (this compound or PGE1).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand receptor binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cAMP, providing a measure of functional potency.
Methodology:
-
Cell Culture:
-
Culture cells expressing the EP receptor of interest in a 96-well plate.
-
-
Compound Treatment:
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test compound (this compound or PGE1).
-
For Gi-coupled receptors (e.g., EP3), co-stimulate with a fixed concentration of an adenylate cyclase activator (e.g., forskolin).
-
Incubate at 37°C for a specified time.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the agonist.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) by non-linear regression.
-
Conclusion
This compound functions as a prodrug, with its therapeutic activity derived from its conversion to the potent prostaglandin E1. In vitro, PGE1 demonstrates high affinity for prostanoid EP receptors and modulates cAMP signaling at nanomolar to low micromolar concentrations. While direct comparative potency data for this compound is scarce, it is anticipated to have significantly lower intrinsic activity at these receptors. The provided experimental protocols offer a framework for the direct in vitro comparison of this compound and PGE1, which would be essential for a comprehensive understanding of their relative potencies and the efficiency of the prodrug conversion. Such studies are critical in the preclinical evaluation of prodrug candidates and for elucidating their structure-activity relationships.
References
Meta-analysis of Lipo-ecraprost Clinical Trials for Critical Limb Ischemia
A comparative analysis of lipo-ecraprost versus placebo in the treatment of critical limb ischemia (CLI), drawing upon the available data from a pivotal, albeit terminated, Phase 3 clinical trial. This guide provides researchers, scientists, and drug development professionals with a concise summary of the clinical findings, experimental protocols, and the underlying signaling pathway of this prostaglandin E1 analog.
Comparative Clinical Outcomes
The primary endpoint of the pivotal clinical trial was a composite of death or amputation above the ankle at 180 days (6 months). The following table summarizes the key outcomes for the intention-to-treat population who received at least one dose of the study medication.
| Outcome Measure | Lipo-ecraprost (n=179) | Placebo (n=177) |
| Amputations | 29 | 23 |
| Deaths | 18 | 10 |
These results indicate that intensive treatment with lipo-ecraprost did not lead to a reduction in the 6-month amputation or death rate in patients with critical limb ischemia who were not candidates for revascularization[1][2].
Experimental Protocols
The clinical trial (NCT00059644) was designed to assess the efficacy and safety of lipo-ecraprost in patients with CLI. Below are the key aspects of the study's methodology.
Study Design: A randomized, multicenter, double-blind, placebo-controlled, parallel-assignment study[3].
Participants: The study planned to enroll 560 participants with critical leg ischemia, a severe form of peripheral arterial disease[3]. Patients meeting the clinical and hemodynamic criteria for CLI and who had no revascularization options were included[1].
Intervention:
-
Lipo-ecraprost Group: Received 60 µg of lipo-ecraprost.
-
Placebo Group: Received a placebo.
The study drug was administered intravenously five days a week for a total of eight weeks.
Primary Outcome Measures: The primary endpoint was the composite rate of death or amputation at or above the ankle at 180 days (6 months).
Secondary Outcome Measures: Secondary endpoints included a reduction in major amputation rate only, a decrease in critical cardiovascular events, improvement in complete ulcer healing, reduction in pain at rest, and improvements in quality of life and hemodynamic measurements.
Signaling Pathway of Ecraprost (as a Prostaglandin E1 Analog)
This compound is a prodrug of prostaglandin E1 (PGE1). PGE1 exerts its effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. The downstream signaling cascade can vary depending on the specific EP receptor subtype activated. One of the key pathways involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, can influence various cellular processes, including vasodilation and inhibition of platelet aggregation. Another pathway involves the mitogen-activated protein kinase (MAPK) signaling cascade.
References
A Comparative Analysis of Ecraprost Formulation Techniques for Enhanced Therapeutic Delivery
For Researchers, Scientists, and Drug Development Professionals
Ecraprost, a synthetic prodrug of Prostaglandin E1 (PGE1), holds significant therapeutic potential in various vascular disorders. However, its clinical utility is often hampered by its rapid metabolism, chemical instability, and short biological half-life. To overcome these limitations, various advanced formulation strategies have been developed to enhance its stability, bioavailability, and provide controlled release. This guide provides a comparative overview of different this compound (and its active form, PGE1) formulation techniques, supported by experimental data, to aid researchers in the selection and development of optimal drug delivery systems.
Performance Comparison of this compound/PGE1 Formulations
The following table summarizes the key performance characteristics of different formulation approaches for this compound/PGE1, based on data from preclinical and clinical studies.
| Formulation Technique | Drug Carrier | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Release Profile | Key Advantages | Key Disadvantages |
| Lipid Emulsion (Lipo-Ecraprost) | Lipid microspheres | ~250-300 | >90% | Rapid initial release | Biocompatible, commercially available for similar drugs. | Limited sustained release, potential for particle aggregation. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix (e.g., glyceryl behenate) | 100 - 300 | 60 - 90% | Biphasic: initial burst followed by sustained release | Controlled release, improved stability, protection from degradation. | Lower drug loading capacity, potential for drug expulsion during storage. |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLA, PLGA) | 150 - 250 | 70 - 85% | Sustained release over an extended period | High drug loading, tunable release kinetics, targeted delivery potential. | Potential for polymer-related toxicity, complex manufacturing process. |
| Microemulsions (SMEDDS) | Oil, surfactant, co-surfactant | < 100 | >95% (in situ formation) | Rapid emulsification and drug release | Enhanced solubility and absorption, suitable for oral or localized delivery. | High surfactant concentration may cause irritation, limited to specific routes. |
| Transdermal Patches | Polymeric matrix with penetration enhancers | N/A | N/A | Sustained release across the skin | Non-invasive, avoids first-pass metabolism, patient compliance. | Limited to potent low molecular weight drugs, skin irritation potential. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of formulation research. Below are outlines of key experimental protocols for the preparation and characterization of different this compound/PGE1 formulations.
Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Objective: To prepare this compound-loaded SLNs with a controlled particle size and high encapsulation efficiency.
Materials: this compound, solid lipid (e.g., Compritol® 888 ATO), surfactant (e.g., Poloxamer 188), and purified water.
Procedure:
-
The lipid and this compound are melted together at a temperature approximately 5-10°C above the melting point of the lipid.
-
The aqueous surfactant solution is heated to the same temperature.
-
The hot aqueous phase is added to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.
-
This pre-emulsion is then subjected to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion is then characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of Polymeric Nanoparticles by Double Emulsion Solvent Evaporation
Objective: To encapsulate the hydrophilic this compound prodrug within a biodegradable polymeric matrix for sustained release.
Materials: this compound, biodegradable polymer (e.g., PLGA), organic solvent (e.g., dichloromethane), and an aqueous surfactant solution (e.g., polyvinyl alcohol - PVA).
Procedure:
-
This compound is dissolved in a small volume of aqueous solution.
-
This aqueous drug solution is then emulsified in an organic solution of the polymer using a high-speed homogenizer or sonicator to form the primary water-in-oil (W/O) emulsion.
-
The primary emulsion is then added to a larger volume of an aqueous surfactant solution and homogenized again to form a water-in-oil-in-water (W/O/W) double emulsion.
-
The double emulsion is stirred at room temperature under vacuum to evaporate the organic solvent.
-
As the solvent evaporates, the polymer precipitates, entrapping the drug solution within the nanoparticles.
-
The resulting nanoparticles are collected by centrifugation, washed with purified water to remove excess surfactant, and then lyophilized for storage.
In Vitro Drug Release Study using a Dialysis Bag Method
Objective: To determine the in vitro release profile of this compound from a nanoparticle formulation.
Materials: this compound-loaded nanoparticle formulation, dialysis membrane with an appropriate molecular weight cut-off (MWCO), and a release medium (e.g., phosphate-buffered saline, pH 7.4).
Procedure:
-
A known quantity of the nanoparticle formulation is placed inside a dialysis bag.
-
The dialysis bag is sealed and immersed in a known volume of the release medium, which is maintained at 37°C and stirred continuously.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug released is plotted against time to obtain the in vitro release profile.
Visualizing Methodologies and Pathways
To better illustrate the processes and relationships involved in this compound formulation, the following diagrams have been generated using Graphviz.
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
Safety Operating Guide
Safe Disposal of Ecraprost: A Procedural Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Ecraprost in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, a conservative approach is mandated. Therefore, this compound should be managed as a potentially hazardous chemical waste. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Hazard Assessment and Classification
Key Principle: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of research chemicals. The EHS office can provide institution-specific procedures and waste container requirements.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn to prevent dermal, ocular, and respiratory exposure:
-
Gloves: Two pairs of nitrile gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of aerosolization. Consult your institution's chemical hygiene plan and EHS department.
III. Step-by-Step Disposal Procedures
The following procedures outline the steps for the safe disposal of unused this compound, contaminated materials, and empty containers.
A. Disposal of Unused or Expired this compound (Pure Compound or Solutions)
-
Do Not Pour Down the Drain: this compound, like most research chemicals, should never be disposed of via the sanitary sewer system.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Use a Designated Hazardous Waste Container:
-
Obtain a compatible, leak-proof hazardous waste container from your institution's EHS-approved stock.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Transfer the Waste: Carefully transfer the unused this compound into the designated hazardous waste container using a funnel or other appropriate transfer device to minimize spills.
-
Secure the Container: Tightly cap the hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
Arrange for Pickup: Follow your institution's procedures to schedule a hazardous waste pickup by the EHS department.
B. Disposal of Contaminated Materials
Materials that have come into contact with this compound, such as gloves, bench paper, pipette tips, and weighing boats, must be disposed of as hazardous waste.
-
Collect Contaminated Items: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.
-
Labeling: The container must be labeled with "Hazardous Waste" and a description of the contents (e.g., "this compound Contaminated Debris").
-
Storage and Pickup: Store and arrange for pickup as described for the pure compound.
C. Disposal of Empty this compound Containers
Empty containers that held this compound must also be managed as hazardous waste unless they have been triple-rinsed.
-
Triple Rinsing (if permissible by your institution):
-
Rinse the container three times with a suitable solvent.
-
Crucially, the rinsate from all three rinses must be collected and disposed of as this compound hazardous waste.
-
After triple rinsing, the container may be disposed of as non-hazardous waste, but the label must be defaced or removed.
-
-
Disposal without Rinsing: If triple rinsing is not feasible or permitted, the empty container must be disposed of as hazardous waste. Place the tightly capped empty container in the designated hazardous waste collection area for pickup.
IV. Spill Management
In the event of an this compound spill, follow these immediate steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Consult SDS (if available) and EHS: If a generic SDS for a similar compound or institutional guidelines are available, consult them for spill cleanup information. Contact your EHS department for guidance.
-
Use a Spill Kit: For small spills, use a chemical spill kit containing appropriate absorbent materials.
-
Contain and Absorb: Cover the spill with an absorbent material, working from the outside in.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated items. Place them in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
V. Quantitative Data Summary
As no specific quantitative data for this compound disposal was found, the following table provides general guidelines for the classification of pharmaceutical waste, which should be considered in consultation with your EHS department.
| Waste Type | Recommended Disposal Pathway |
| Unused/Expired this compound | Hazardous Chemical Waste |
| This compound-Contaminated Labware (solid) | Hazardous Chemical Waste (Solid) |
| This compound Rinsate (from cleaning) | Hazardous Chemical Waste (Liquid) |
| Empty, Non-Rinsed this compound Containers | Hazardous Chemical Waste |
| Triple-Rinsed this compound Containers | Non-Hazardous Waste (after defacing label) |
VI. Workflow Diagrams
The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of this compound.
Caption: Decision tree for this compound waste disposal.
Caption: Workflow for responding to an this compound spill.
Navigating the Safe Handling of Ecraprost in a Research Environment
A comprehensive guide to personal protective equipment, operational procedures, and disposal protocols for the prostaglandin E1 prodrug, Ecraprost.
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds such as this compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established by examining the guidelines for similar prostaglandin analogs. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory procedures.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on the potential hazards associated with prostaglandin analogs.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the handling area to protect against splashes. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. A disposable gown is recommended for handling larger quantities or when there is a risk of significant contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered or volatile forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is essential to minimize exposure and ensure the integrity of the experiment. The following diagram outlines the key stages of handling this compound, from preparation to disposal.
Experimental Protocol: Preparation of an this compound Stock Solution
This protocol provides a detailed methodology for the preparation of a stock solution, a common procedure in a research setting.
Objective: To prepare a 10 mM stock solution of this compound in a suitable solvent.
Materials:
-
This compound (solid form)
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate glassware (e.g., volumetric flask)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface within the hood.
-
Donning PPE: Put on all required personal protective equipment as outlined in the PPE table.
-
Weighing: Tare a clean, dry weighing vessel on the analytical balance inside the fume hood. Carefully weigh the desired amount of this compound.
-
Solubilization: Transfer the weighed this compound to a volumetric flask. Add a portion of the chosen solvent to the flask.
-
Mixing: Gently swirl the flask or use a vortex mixer at a low setting to dissolve the compound completely.
-
Final Volume: Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Storage: Cap the flask securely, label it clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store at the recommended temperature of -20°C.[1]
-
Decontamination: Thoroughly clean all glassware and the work surface within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to prevent self-contamination.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and weighing paper, in the designated hazardous waste stream.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container according to your institution's hazardous waste guidelines. |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated hazardous waste container. Do not dispose of in regular trash. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Collect in a labeled hazardous waste bag and dispose of according to institutional protocols for chemically contaminated waste. |
| Liquid Waste (e.g., unused solutions) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
It is imperative that all researchers handling this compound receive documented training on these safety procedures. By adhering to these guidelines, laboratories can ensure the well-being of their personnel and maintain the highest standards of safety and scientific integrity.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
